Bfl-1-IN-2
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C23H22F3N2O2P |
|---|---|
Molecular Weight |
446.4 g/mol |
IUPAC Name |
(E)-2-cyano-3-(2-dimethylphosphorylphenyl)-N-[[1-[4-(trifluoromethyl)phenyl]cyclopropyl]methyl]prop-2-enamide |
InChI |
InChI=1S/C23H22F3N2O2P/c1-31(2,30)20-6-4-3-5-16(20)13-17(14-27)21(29)28-15-22(11-12-22)18-7-9-19(10-8-18)23(24,25)26/h3-10,13H,11-12,15H2,1-2H3,(H,28,29)/b17-13+ |
InChI Key |
OMAUAIOHGJMUIU-GHRIWEEISA-N |
Origin of Product |
United States |
Foundational & Exploratory
In-Depth Technical Guide: The Covalent Mechanism of Bfl-1-IN-2 on Cysteine 55
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the mechanism of action of Bfl-1-IN-2, a reversible covalent inhibitor targeting Cysteine 55 (Cys55) of the anti-apoptotic protein B-cell lymphoma/leukemia-2 (Bcl-2) related protein A1 (Bfl-1). Overexpression of Bfl-1 is a known resistance mechanism in various cancers, making it a critical target for therapeutic intervention. This compound leverages a unique, targetable cysteine residue within the Bfl-1 binding groove to achieve its inhibitory effect.
Core Mechanism of Action: Covalent Targeting of Cys55
The primary mechanism of action of this compound is the formation of a reversible covalent bond with the thiol group of the Cysteine 55 residue located within the BH3-binding groove of Bfl-1.[1][2][3] This covalent modification sterically hinders the binding of pro-apoptotic BH3-only proteins, such as Bim, Bid, and Puma, to Bfl-1.[4][5] By disrupting this protein-protein interaction, this compound effectively neutralizes the anti-apoptotic function of Bfl-1, thereby promoting the mitochondrial pathway of apoptosis in cancer cells that are dependent on Bfl-1 for survival. The reversible nature of this covalent interaction suggests a potential for controlled target engagement and reduced off-target effects.
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound and analogous Cys55-targeting covalent inhibitors of Bfl-1. This data is essential for understanding the potency and binding kinetics of these compounds.
| Compound | Parameter | Value | Assay Method | Reference |
| This compound (Compound 13) | IC50 | 4.3 μM | Not Specified | [1][2][3][4][5][6][7][8][9] |
| Compound 56 (Analogous Inhibitor) | Ki (Bfl-1/BID interaction) | 105 nM | Fluorescence Polarization | [10] |
| 4E14 (Analogous Inhibitor) | EC50 (FITC-BID BH3 displacement from Bfl-1) | 1.3 μM (conjugated) vs. 23 nM (unconjugated) | Fluorescence Polarization | [11] |
Signaling Pathway and Mechanism of Inhibition
The following diagram illustrates the canonical anti-apoptotic signaling pathway of Bfl-1 and the mechanism by which this compound disrupts this pathway.
Caption: Bfl-1 signaling and covalent inhibition.
Experimental Protocols
This section details the methodologies for key experiments used to characterize the interaction of this compound with Bfl-1.
Fluorescence Polarization (FP) Assay for Binding Affinity
This assay is used to determine the binding affinity of inhibitors to Bfl-1 by measuring the displacement of a fluorescently labeled BH3 peptide.
Protocol:
-
Reagents and Materials:
-
Recombinant human Bfl-1 protein.
-
Fluorescein-labeled BID BH3 peptide (FITC-BID).
-
This compound or analogous inhibitor.
-
Assay Buffer: 50 mM Tris pH 8, 100 mM NaCl.
-
384-well, low-flange, black microplates.
-
Fluorescence polarization plate reader.
-
-
Procedure:
-
Prepare a solution of Bfl-1 protein at a concentration of 1 μM in the assay buffer.
-
Incubate the Bfl-1 solution with a 25-fold molar excess of this compound for 1 hour at room temperature to allow for covalent modification.
-
Prepare serial dilutions of the Bfl-1/Bfl-1-IN-2 complex in the assay buffer.
-
Add 60 nM of FITC-BID peptide to each well containing the serially diluted protein complex.
-
Incubate the plate at room temperature for 30 minutes to reach binding equilibrium.
-
Measure fluorescence polarization using a plate reader with excitation at 485 nm and emission at 535 nm.
-
Plot the fluorescence polarization values against the protein concentration and fit the data using a nonlinear regression model to determine the EC50 value.
-
Mass Spectrometry for Covalent Adduct Confirmation
Intact protein mass spectrometry is employed to confirm the covalent binding of this compound to Bfl-1 and to identify the site of modification.
Protocol:
-
Reagents and Materials:
-
Recombinant human Bfl-1 protein (a construct lacking non-groove cysteines, such as Bfl-1ΔC C4S/C19S, is often used to specifically probe Cys55 reactivity).
-
This compound or analogous inhibitor.
-
Reaction Buffer: 20 mM Tris pH 7.5, 250 mM NaCl.
-
UPLC-MS system.
-
-
Procedure:
-
Incubate 1 μM of Bfl-1 protein with 100 μM of this compound in the reaction buffer for 1 hour at room temperature.
-
Analyze the reaction mixture by UPLC-MS.
-
Acquire mass spectra of the intact protein.
-
Compare the mass of the inhibitor-treated Bfl-1 with that of the untreated control. An increase in mass corresponding to the molecular weight of this compound confirms the formation of a covalent adduct.
-
To identify the specific site of modification, the protein can be digested with a protease (e.g., trypsin), and the resulting peptides analyzed by tandem mass spectrometry (MS/MS).
-
X-ray Crystallography for Structural Elucidation
X-ray crystallography provides a high-resolution three-dimensional structure of the Bfl-1/Bfl-1-IN-2 complex, offering a detailed view of the covalent interaction at the atomic level.
Protocol:
-
Protein Expression and Purification:
-
Express and purify recombinant human Bfl-1 (often a C-terminally truncated and mutant version for better crystallization) as previously described.[11]
-
-
Complex Formation and Crystallization:
-
Incubate the purified Bfl-1 protein with a molar excess of this compound to ensure complete covalent modification, confirmed by mass spectrometry.
-
Purify the Bfl-1/Bfl-1-IN-2 complex using size-exclusion chromatography.
-
Screen for crystallization conditions using vapor diffusion methods (sitting or hanging drop).
-
-
Data Collection and Structure Determination:
-
Collect X-ray diffraction data from a single, well-diffracting crystal at a synchrotron source.
-
Process the diffraction data and solve the crystal structure using molecular replacement with a known Bfl-1 structure as a search model.
-
Refine the structure and model the this compound ligand into the electron density map, paying close attention to the covalent linkage with Cys55.
-
Cellular Apoptosis Assay
Cell-based assays are crucial to demonstrate that the inhibition of Bfl-1 by this compound translates to the induction of apoptosis in cancer cells.
Protocol:
-
Cell Culture:
-
Culture a Bfl-1-dependent cancer cell line (e.g., certain melanoma or leukemia cell lines) in appropriate media.
-
-
Treatment:
-
Seed the cells in 96-well plates and treat with increasing concentrations of this compound for a specified period (e.g., 24-48 hours).
-
-
Apoptosis Detection (Annexin V/Propidium Iodide Staining):
-
Harvest the cells and wash with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.
-
Incubate in the dark for 15 minutes at room temperature.
-
Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
-
Experimental and Logical Workflow Diagrams
The following diagrams illustrate the general workflow for characterizing a covalent Bfl-1 inhibitor and the logical relationship of its mechanism of action.
Caption: Workflow for Bfl-1 inhibitor characterization.
Caption: Logical flow of this compound's action.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Identification of a Covalent Molecular Inhibitor of Anti-apoptotic BFL-1 by Disulfide Tethering - PMC [pmc.ncbi.nlm.nih.gov]
The Role of Bfl-1 in Apoptosis Regulation: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
B-cell lymphoma-2 (Bcl-2) family-like protein 1 (Bfl-1), also known as BCL2A1, is a critical anti-apoptotic protein that plays a pivotal role in the regulation of programmed cell death. Its overexpression is implicated in the pathogenesis and chemoresistance of a diverse range of human cancers, including hematological malignancies and solid tumors. Bfl-1 exerts its pro-survival function primarily by sequestering pro-apoptotic BH3-only proteins and inhibiting the activation of the effector proteins BAX and BAK, thereby preventing mitochondrial outer membrane permeabilization (MOMP) and the subsequent cascade of apoptotic events. This technical guide provides a comprehensive overview of the molecular mechanisms of Bfl-1, its interaction partners, its role in cancer, and detailed methodologies for its study, aimed at facilitating further research and the development of novel therapeutic strategies targeting this oncoprotein.
Introduction to Bfl-1 and its Role in Apoptosis
Bfl-1 is a member of the Bcl-2 family of proteins, which are central regulators of the intrinsic apoptosis pathway. This pathway is initiated by a variety of cellular stresses, leading to the activation of pro-apoptotic "BH3-only" proteins. These proteins then either directly activate the effector proteins BAX and BAK or neutralize the anti-apoptotic Bcl-2 family members, including Bfl-1. The activation of BAX and BAK leads to their oligomerization at the mitochondrial outer membrane, forming pores that result in MOMP, the release of cytochrome c, and the activation of caspases, ultimately leading to cell death.
Bfl-1, like other anti-apoptotic Bcl-2 proteins, possesses a hydrophobic groove that binds to the BH3 domains of pro-apoptotic proteins, thereby preventing them from initiating the apoptotic cascade.[1][2] The expression of Bfl-1 is tightly regulated, and its upregulation has been observed in numerous cancers, where it contributes to tumor progression and resistance to therapy.[2][3]
Molecular Mechanism of Bfl-1 in Apoptosis Inhibition
Bfl-1 employs a multi-faceted approach to inhibit apoptosis, primarily through its interaction with pro-apoptotic members of the Bcl-2 family.
Sequestration of BH3-Only Proteins
Bfl-1 can bind to a range of pro-apoptotic BH3-only proteins, including BIM, PUMA, NOXA, BID, and to a lesser extent, BIK and HRK.[2][4] By sequestering these "sentinels" of cellular stress, Bfl-1 prevents them from activating the downstream effectors BAX and BAK. The binding affinities of Bfl-1 for various BH3 domains are summarized in Table 1.
Direct Inhibition of Effector Proteins
In addition to sequestering BH3-only proteins, Bfl-1 can directly interact with and inhibit the pro-apoptotic effector protein BAK.[5] Evidence for a direct interaction with BAX is less conclusive. This direct inhibition of BAK provides another layer of control over the initiation of MOMP.
A Bifunctional Role
Recent studies suggest that Bfl-1 may have a dual role in apoptosis regulation. While its primary function is anti-apoptotic, under certain conditions, such as alterations in mitochondrial lipid composition, Bfl-1 may undergo a conformational change that promotes pore formation and cell death.[6]
Bfl-1 Interaction Partners and Binding Affinities
The anti-apoptotic function of Bfl-1 is critically dependent on its ability to bind to pro-apoptotic proteins. The binding affinities for these interactions, typically measured as dissociation constants (Kd), provide a quantitative measure of the strength of these interactions.
| Interacting Protein (BH3 Domain) | Binding Affinity (Kd) | Method | Reference |
| PUMA | ~26 nM | Surface Plasmon Resonance | [7] |
| PUMA | ~50 nM | In vitro binding assay | [4] |
| BIM | ~29 nM | Surface Plasmon Resonance | [7] |
| BIM | ~50 nM | In vitro binding assay | [4] |
| BAK | ~26 nM | Surface Plasmon Resonance | [7] |
| NOXA (human) | High affinity (covalent) | Biochemical/Biophysical assays | [8] |
| NOXA (murine) | Nanomolar affinity | Fluorescence Polarization | [9] |
| BID | ~50 nM | In vitro binding assay | [4] |
| BAD | No significant binding | Fluorescence Polarization | [9] |
| MS2 (engineered peptide) | >1000 nM | Fluorescence Anisotropy | [10] |
| MS3 (engineered peptide) | ~500 nM | Fluorescence Anisotropy | [10] |
Table 1: Binding Affinities of Bfl-1 with Pro-apoptotic BH3 Domains. This table summarizes the reported dissociation constants (Kd) for the interaction of Bfl-1 with various BH3 domain-containing proteins and peptides. Lower Kd values indicate higher binding affinity.
Bfl-1 Expression in Cancer and Normal Tissues
Overexpression of Bfl-1 is a hallmark of many cancers and is often associated with poor prognosis and resistance to chemotherapy.
| Cancer Type | Bfl-1 Expression Status | Reference |
| Hematological Malignancies | ||
| Chronic Lymphocytic Leukemia (CLL) | Overexpressed, associated with chemoresistance | [2] |
| Acute Myeloid Leukemia (AML) | Overexpressed, correlated with poor survival | [2] |
| Diffuse Large B-cell Lymphoma (DLBCL) | Overexpressed | [2] |
| Mantle Cell Lymphoma | Overexpressed | [2] |
| Anaplastic Large Cell Lymphoma | Overexpressed | [2] |
| Solid Tumors | ||
| Melanoma | Overexpressed in metastatic samples | [2] |
| Breast Cancer | Increased in advanced stages | [2] |
| Hepatocellular Carcinoma | Upregulated | [2] |
| Nasopharyngeal Carcinoma | Implicated in survival | [9] |
Table 2: Bfl-1 Expression in Various Cancers. This table highlights the overexpression of Bfl-1 in a range of hematological and solid tumors, often correlating with negative clinical outcomes.
In normal tissues, Bfl-1 expression is predominantly found in the bone marrow and lymphoid tissues, suggesting a role in the regulation of immune cell homeostasis.[1]
Signaling Pathways Regulating Bfl-1
The expression and activity of Bfl-1 are regulated by several key signaling pathways, most notably the NF-κB pathway.
Figure 1: Bfl-1 Regulation by the NF-κB Pathway. This diagram illustrates the canonical NF-κB signaling cascade leading to the transcriptional upregulation of Bfl-1, as well as its post-translational regulation through ubiquitination and proteasomal degradation.
Bfl-1's Anti-Apoptotic Signaling Pathway
Bfl-1 integrates into the intrinsic apoptosis pathway to block cell death.
Figure 2: Bfl-1's Role in the Intrinsic Apoptosis Pathway. This diagram shows how Bfl-1 acts as a gatekeeper of apoptosis by inhibiting both the upstream BH3-only proteins and the downstream effector proteins BAX and BAK.
Experimental Protocols for Studying Bfl-1
Co-Immunoprecipitation (Co-IP) to Detect Bfl-1 Interactions
This protocol describes the co-immunoprecipitation of Bfl-1 with its binding partners, such as BAK.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Anti-Bfl-1 antibody (for immunoprecipitation)
-
Anti-BAK antibody (for Western blotting)
-
Protein A/G magnetic beads
-
Wash buffer (e.g., PBS with 0.1% Tween-20)
-
Elution buffer (e.g., 2x Laemmli sample buffer)
-
SDS-PAGE and Western blotting reagents
Procedure:
-
Lyse cells expressing Bfl-1 and potential interaction partners in ice-cold lysis buffer.
-
Clarify the lysate by centrifugation.
-
Pre-clear the lysate by incubating with protein A/G beads to reduce non-specific binding.
-
Incubate the pre-cleared lysate with an anti-Bfl-1 antibody overnight at 4°C with gentle rotation.
-
Add protein A/G magnetic beads and incubate for 1-2 hours at 4°C.
-
Wash the beads several times with wash buffer to remove non-specifically bound proteins.
-
Elute the protein complexes from the beads by boiling in elution buffer.
-
Analyze the eluted proteins by SDS-PAGE and Western blotting using an anti-BAK antibody.
Figure 3: Co-Immunoprecipitation Workflow. A schematic representation of the key steps involved in a co-immunoprecipitation experiment to identify protein-protein interactions with Bfl-1.
Cell Viability (MTT) Assay to Assess Bfl-1's Anti-Apoptotic Function
This assay measures cell viability to determine the effect of Bfl-1 expression or inhibition on cell survival.
Materials:
-
Cells with endogenous or ectopic Bfl-1 expression
-
Apoptotic stimulus (e.g., etoposide, staurosporine)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat cells with an apoptotic stimulus in the presence or absence of a Bfl-1 inhibitor (or in cells with and without Bfl-1 expression).
-
After the desired incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Add solubilization solution to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
BH3 Profiling to Determine Bfl-1 Dependency
BH3 profiling is a functional assay that measures the mitochondrial sensitivity to a panel of BH3 peptides to determine a cell's dependence on specific anti-apoptotic proteins for survival.[6][11]
Materials:
-
Digitonin for cell permeabilization
-
Panel of BH3 peptides (e.g., BIM, PUMA, BAD, NOXA)
-
Mitochondrial membrane potential dye (e.g., JC-1) or cytochrome c antibody for flow cytometry
-
Flow cytometer or fluorescence plate reader
Procedure:
-
Harvest and permeabilize cells with a low concentration of digitonin.
-
Expose the permeabilized cells to a panel of BH3 peptides at various concentrations.
-
Measure the change in mitochondrial membrane potential using JC-1 or cytochrome c release by intracellular staining and flow cytometry.
-
A strong induction of mitochondrial depolarization or cytochrome c release specifically upon treatment with NOXA peptide can indicate a dependency on Bfl-1.
Bfl-1 as a Therapeutic Target
The frequent overexpression of Bfl-1 in cancer and its role in therapeutic resistance make it an attractive target for novel anti-cancer therapies.[2] The development of specific Bfl-1 inhibitors is an active area of research.
Figure 4: Bfl-1 Inhibitor Screening Workflow. A generalized workflow for the discovery and development of small molecule inhibitors targeting Bfl-1.
Conclusion
Bfl-1 is a key regulator of apoptosis with significant implications for cancer biology and therapy. Its ability to neutralize a broad range of pro-apoptotic signals makes it a potent survival factor for cancer cells. A thorough understanding of its molecular mechanisms and the development of robust assays for its study are crucial for the successful development of Bfl-1-targeted therapies. This technical guide provides a foundational resource for researchers and drug developers working to unravel the complexities of Bfl-1 and exploit its therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. content.sph.harvard.edu [content.sph.harvard.edu]
- 5. A1/Bfl-1 in leukocyte development and cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Designed BH3 Peptides with High Affinity and Specificity for Targeting Mcl-1 in Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Evaluation of the BH3-only Protein Puma as a Direct Bak Activator - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.biologists.com [journals.biologists.com]
- 9. Determinants of BH3 binding specificity for Mcl-1 vs. Bcl-xL - PMC [pmc.ncbi.nlm.nih.gov]
- 10. BH3 Profiling: A Functional Assay to Measure Apoptotic Priming and Dependencies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Intracellular BH3 profiling reveals shifts in anti-apoptotic dependency in B-cell maturation and mitogen-stimulated proliferation - PMC [pmc.ncbi.nlm.nih.gov]
The Structure-Activity Relationship of Bfl-1-IN-2: A Covalent Approach to Inhibiting a Key Anti-Apoptotic Protein
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
B-cell lymphoma-1 (Bcl-1)-related protein A1 (Bfl-1), also known as BCL2A1, is a pro-survival member of the Bcl-2 family of proteins. Its overexpression has been implicated in the survival and therapeutic resistance of various cancers, making it an attractive target for the development of novel anti-cancer therapies. Bfl-1-IN-2 represents an important step in the development of selective, covalent inhibitors of Bfl-1. This technical guide provides a detailed overview of the structure-activity relationship (SAR) of this compound and its analogs, the experimental methodologies used in their evaluation, and the signaling pathways associated with Bfl-1.
A key feature of Bfl-1 that distinguishes it from other Bcl-2 family members is the presence of a unique cysteine residue (Cys55) within its BH3-binding groove. This has enabled the development of covalent inhibitors that specifically target this residue, offering a promising strategy for achieving selectivity. This compound, also identified as compound 13 in early studies, is a reversible covalent inhibitor that targets this Cys55 residue. Further optimization of this initial hit through structure-based design has led to the development of significantly more potent analogs, such as Bfl-1-IN-5 ((R,R,S)-26).
Structure-Activity Relationship (SAR)
The development of this compound and its more potent successors was driven by a systematic exploration of the structure-activity relationship, originating from a DNA-encoded chemical library (DEL) screen that identified the initial reversible covalent binders. A significant 10-fold improvement in potency was achieved through systematic SAR exploration of the initial hit. Further structure-based optimization led to a 1000-fold improvement in biochemical potency, culminating in compounds like Bfl-1-IN-5. This was achieved by establishing key interactions with a glutamic acid residue (Glu78) and optimizing binding in a cryptic pocket without increasing the reactivity of the covalent warhead.
The following table summarizes the quantitative data for this compound and its more potent analog, Bfl-1-IN-5, highlighting the successful optimization efforts.
| Compound ID | Trivial Name | Bfl-1 IC50 (μM) | Caspase-3/7 Activation EC50 (μM) | SU-DHL-1 Cell Viability EC50 (μM) |
| This compound | Compound 13 | 4.3 | Not Reported | Not Reported |
| Bfl-1-IN-5 | (R,R,S)-26 | 0.022 | 0.37 | 1.3 |
Experimental Protocols
The characterization of this compound and its analogs involved a cascade of biochemical and cellular assays to determine their potency, selectivity, and mechanism of action.
Bfl-1 Protein Expression and Purification
Recombinant Bfl-1 protein is essential for in vitro biochemical assays. The following is a general protocol for its expression and purification:
-
Expression: The gene encoding human Bfl-1 (residues 1-151, with specific cysteine-to-serine mutations to prevent disulfide-linked dimerization, e.g., C4S/C19S) is cloned into an expression vector (e.g., pGEX or pET) with an N-terminal affinity tag (e.g., GST or His6). The construct is transformed into a suitable E. coli expression strain (e.g., BL21(DE3)).
-
Culture and Induction: A large-scale culture is grown to an optimal density (OD600 of ~0.6-0.8) at 37°C. Protein expression is then induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1 mM, and the culture is incubated for a further 3-16 hours at a reduced temperature (e.g., 18-25°C) to enhance protein solubility.
-
Lysis and Purification: Cells are harvested by centrifugation and resuspended in a lysis buffer containing protease inhibitors. Cell lysis is achieved by sonication or high-pressure homogenization. The soluble fraction containing the Bfl-1 protein is clarified by centrifugation and purified using affinity chromatography corresponding to the tag (e.g., Glutathione-Sepharose for GST-tagged protein or Ni-NTA agarose (B213101) for His-tagged protein). The affinity tag is often removed by enzymatic cleavage (e.g., with thrombin or TEV protease), followed by further purification steps such as ion-exchange and size-exclusion chromatography to obtain highly pure Bfl-1 protein.
Fluorescence Polarization (FP) Assay for Bfl-1 Inhibition
The FP assay is a competitive binding assay used to measure the ability of a compound to disrupt the interaction between Bfl-1 and a fluorescently labeled BH3 peptide.
-
Principle: A small, fluorescently labeled BH3 peptide (e.g., FITC-labeled Bid or Puma BH3 peptide) tumbles rapidly in solution, resulting in low fluorescence polarization. Upon binding to the much larger Bfl-1 protein, the tumbling rate of the peptide slows down, leading to an increase in fluorescence polarization. An inhibitor that binds to the BH3 groove of Bfl-1 will displace the fluorescent peptide, causing a decrease in polarization.
-
Protocol:
-
Reactions are set up in a low-volume, black 384-well plate.
-
To each well, add Bfl-1 protein (final concentration typically in the low nM range, e.g., 10-50 nM) and the fluorescently labeled BH3 peptide (final concentration typically 1-5 nM) in an appropriate assay buffer (e.g., 20 mM Tris pH 7.5, 100 mM NaCl, 1 mM EDTA, 0.05% Tween-20).
-
Add serial dilutions of the test compound (e.g., this compound) or DMSO as a control.
-
Incubate the plate at room temperature for a defined period (e.g., 1-2 hours) to reach binding equilibrium.
-
Measure fluorescence polarization using a plate reader equipped with appropriate excitation and emission filters for the fluorophore.
-
The IC50 value, the concentration of inhibitor required to displace 50% of the bound fluorescent peptide, is calculated by fitting the data to a four-parameter logistic equation.
-
Caspase-3/7 Activation Assay in SU-DHL-1 Cells
This cellular assay measures the induction of apoptosis by assessing the activity of executioner caspases 3 and 7.
-
Principle: Caspase-3 and -7 are key executioner caspases that are activated during apoptosis. Their activity can be measured using a luminogenic substrate containing the DEVD peptide sequence, which is specifically cleaved by these caspases. Cleavage of the substrate releases a substrate for luciferase, generating a luminescent signal that is proportional to caspase activity.
-
Protocol:
-
Seed SU-DHL-1 cells (a diffuse large B-cell lymphoma cell line known to express Bfl-1) into a 96-well white-walled plate at a density of 10,000-20,000 cells per well in RPMI-1640 medium supplemented with 10% FBS.
-
Treat the cells with serial dilutions of the test compound (e.g., Bfl-1-IN-5) or DMSO control for a specified period (e.g., 24 hours).
-
Add a commercially available caspase-3/7 reagent (e.g., Caspase-Glo® 3/7 Assay) to each well.
-
Incubate at room temperature for 1-2 hours to allow for cell lysis and the enzymatic reaction to occur.
-
Measure the luminescence using a plate-reading luminometer.
-
The EC50 value, the concentration of the compound that induces 50% of the maximal caspase activation, is determined from the dose-response curve.
-
Signaling Pathways and Experimental Workflows
The development and evaluation of Bfl-1 inhibitors involve understanding its role in the intrinsic apoptosis pathway and a structured workflow for compound characterization.
Bfl-1 Signaling Pathway in Apoptosis
Bfl-1, like other pro-survival Bcl-2 proteins, functions by sequestering pro-apoptotic BH3-only proteins (e.g., Bim, Puma, Noxa) and the effector proteins Bax and Bak, thereby preventing mitochondrial outer membrane permeabilization (MOMP) and subsequent apoptosis.
Experimental Workflow for Bfl-1 Inhibitor Characterization
A typical workflow for the discovery and characterization of a Bfl-1 inhibitor like this compound involves a series of sequential steps from initial screening to cellular validation.
Conclusion
The development of this compound and its subsequent optimization to highly potent analogs like Bfl-1-IN-5 demonstrates the power of a structure-guided, covalent inhibitor design strategy. By targeting the unique Cys55 residue in the BH3-binding groove, a high degree of selectivity and potency has been achieved. The detailed experimental protocols and understanding of the underlying signaling pathways provided in this guide serve as a valuable resource for researchers in the field of apoptosis and cancer drug discovery. The continued exploration of the SAR of this chemical series holds significant promise for the development of clinically effective Bfl-1 inhibitors for the treatment of various malignancies.
An In-depth Technical Guide to the Bfl-1 Protein: Structure and Inhibitor Binding Pocket
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the B-cell lymphoma-2 (Bcl-2) family member, Bfl-1 (Bcl-2-related protein A1). Bfl-1 is a key anti-apoptotic protein implicated in the survival of various cancer cells and resistance to chemotherapy. Its unique structural features present both challenges and opportunities for the development of targeted cancer therapeutics. This document details the protein's structure, its inhibitor binding pocket, and the methodologies used to study its interactions, aiming to equip researchers with the knowledge to advance the discovery of novel Bfl-1 inhibitors.
Bfl-1 Protein Structure
Bfl-1, like other anti-apoptotic members of the Bcl-2 family, possesses a globular fold primarily composed of α-helices.[1] It contains four conserved Bcl-2 Homology (BH) domains: BH1, BH2, BH3, and BH4.[1] The core structure is formed by a hairpin of two central hydrophobic α-helices, which is surrounded by other amphipathic α-helices.[2] This arrangement creates a hydrophobic groove on the protein's surface, which is the critical site for its anti-apoptotic function.[2][3]
The three-dimensional structure of Bfl-1 has been elucidated by X-ray crystallography, with several structures deposited in the Protein Data Bank (PDB). These structures, both of the apoprotein and in complex with peptides or small molecules, provide a detailed blueprint for understanding its function and for structure-based drug design.[2][4][5][6][7]
Table 1: Representative PDB Structures of Human Bfl-1
| PDB ID | Description | Resolution (Å) |
| 5WHI | Apo Bfl-1 | 1.69 |
| 2VM6 | Bfl-1 in complex with a Bim BH3 peptide | Not Specified |
| 5UUK | Bfl-1 in complex with a Bfl-1-specific selected peptide | 1.20 |
| 5WHH | Bfl-1 in complex with a covalent stapled peptide inhibitor | Not Specified |
| 6MBB | Bfl-1 in complex with the designed peptide dF1 | 1.59 |
| 8RPO | Bfl-1 in complex with a reversible covalent ligand | 1.79 |
The Inhibitor Binding Pocket
The key functional feature of Bfl-1 is a hydrophobic groove on its surface, formed by residues from the BH1, BH2, and BH3 domains.[1][2] This groove is responsible for binding the BH3 domains of pro-apoptotic proteins like Bim, Bid, PUMA, and Noxa, thereby neutralizing their cell-death-inducing activity.[8][9] The binding of these pro-apoptotic partners occurs through a "BH3-in-groove" interaction, where the α-helical BH3 domain of the pro-apoptotic protein docks into the hydrophobic cleft of Bfl-1.[2]
A unique and critical feature of the Bfl-1 binding pocket, distinguishing it from other Bcl-2 family members, is the presence of a surface-accessible cysteine residue at position 55 (Cys55).[2][10] This residue is located within the BH3-binding groove and has become a prime target for the development of selective covalent inhibitors.[3][10][11] Covalent modification of Cys55 can irreversibly block the binding of pro-apoptotic proteins, offering a promising strategy for potent and selective Bfl-1 inhibition.[3][12]
The binding groove itself is comprised of several hydrophobic pockets (P1-P4) that accommodate the hydrophobic residues of the BH3 helix.[13] Key residues lining this groove, such as Glutamate 78 (Glu78), are also important for inhibitor binding and selectivity.[4][14]
Bfl-1 Inhibitors: Covalent and Non-Covalent Strategies
The development of small molecule inhibitors targeting Bfl-1 is an active area of cancer research. Two main strategies are being pursued: non-covalent and covalent inhibition.
Non-covalent inhibitors are designed to bind reversibly to the hydrophobic groove, mimicking the interaction of pro-apoptotic BH3 domains.
Covalent inhibitors are designed to form a permanent bond with the unique Cys55 residue in the binding pocket.[3] This approach can lead to higher potency and selectivity.[12] Several covalent inhibitors, including those with acrylamide (B121943) and disulfide-bearing moieties, have been developed and shown to effectively block Bfl-1 function.[3][11]
Table 2: Binding Affinities of Selected Bfl-1 Inhibitors
| Inhibitor | Type | Assay | Target | Affinity (Ki/IC50) | Reference |
| Compound 56 | Covalent | FP | Bfl-1/BID | 105 nM (Ki) | [3][15] |
| Compound 13 | Reversible Covalent | MS | Bfl-1 | 1.4 µM (KI) | [10][12] |
| 4E14 | Covalent (Disulfide) | FP | Bfl-1/FITC-BID BH3 | Not specified | [3][11] |
| CID-2980973 (ML042) | Non-covalent | FPA | Bfl-1 | Not specified | [16] |
| (R,R,S)-26 | Covalent | Biochemical | Bfl-1 | 4600 M⁻¹s⁻¹ (kinact/KI) | [14] |
Bfl-1 Signaling Pathways
Bfl-1 plays a critical role in the intrinsic apoptosis pathway, a major mechanism of programmed cell death. Its primary function is to inhibit the activation of the pro-apoptotic effector proteins BAX and BAK, thereby preventing mitochondrial outer membrane permeabilization (MOMP) and the subsequent release of cytochrome c.[1][8]
The expression of Bfl-1 is tightly regulated, most notably by the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling pathway. Various stimuli, including cytokines like TNF-α, can activate NF-κB, which in turn transcriptionally upregulates Bfl-1 expression, leading to enhanced cell survival.[17] This connection makes the NF-κB/Bfl-1 axis a critical pathway for cancer cell survival and resistance to therapy.
Below is a diagram illustrating the central role of Bfl-1 in the intrinsic apoptosis pathway and its regulation by NF-κB.
Experimental Protocols
The study of Bfl-1 structure and its interaction with inhibitors relies on a variety of biophysical and biochemical techniques. Below are detailed methodologies for key experiments.
Protein Expression and Purification
Recombinant Bfl-1 for structural and biophysical studies is typically expressed in E. coli.[2][9][18]
-
Construct Design: The full-length human Bfl-1 (residues 1-175) or a C-terminally truncated version (e.g., residues 1-152, lacking the transmembrane domain) is cloned into an expression vector, often with an N-terminal affinity tag such as His6 or GST for purification.[2][9]
-
Expression: The expression plasmid is transformed into a suitable E. coli strain (e.g., BL21(DE3)). Cultures are grown to mid-log phase (OD600 ≈ 0.6-0.8) and protein expression is induced with IPTG. Cells are typically grown for a further 4-16 hours at a reduced temperature (e.g., 18-25°C) to improve protein solubility.[2][19]
-
Lysis: Cells are harvested by centrifugation and resuspended in a lysis buffer containing protease inhibitors. Lysis is achieved by sonication or high-pressure homogenization.[19]
-
Purification:
-
Affinity Chromatography: The clarified lysate is loaded onto an affinity column (e.g., Ni-NTA for His-tagged proteins or Glutathione resin for GST-tagged proteins). The column is washed extensively to remove non-specifically bound proteins.[2]
-
Tag Cleavage: If required, the affinity tag is cleaved by a specific protease (e.g., TEV protease for a His-tag).
-
Size-Exclusion Chromatography (SEC): The protein is further purified by SEC to remove aggregates and any remaining contaminants. The protein is eluted in a buffer suitable for downstream applications.[18]
-
-
Quality Control: The purity and homogeneity of the protein are assessed by SDS-PAGE and its concentration is determined using a spectrophotometer or a protein assay.
References
- 1. A1/Bfl-1 in leukocyte development and cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Crystal Structures of Anti-Apoptotic BFL-1 and its Complex with a Covalent Stapled Peptide Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of a Covalent Molecular Inhibitor of Anti-apoptotic BFL-1 by Disulfide Tethering - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. rcsb.org [rcsb.org]
- 6. rcsb.org [rcsb.org]
- 7. rcsb.org [rcsb.org]
- 8. BFL1 modulates apoptosis at the membrane level through a bifunctional and multimodal mechanism showing key differences with BCLXL - PMC [pmc.ncbi.nlm.nih.gov]
- 9. caymanchem.com [caymanchem.com]
- 10. Identification and Evaluation of Reversible Covalent Binders to Cys55 of Bfl-1 from a DNA-Encoded Chemical Library Screen - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Identification of a Covalent Molecular Inhibitor of Anti-apoptotic BFL-1 by Disulfide Tethering - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Identification and Evaluation of Reversible Covalent Binders to Cys55 of Bfl-1 from a DNA-Encoded Chemical Library Screen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Structure-Based Optimization of a Series of Covalent, Cell Active Bfl-1 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. High-throughput fluorescence polarization assay for chemical library screening against anti-apoptotic Bcl-2 family member Bfl-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Last but not least: BFL-1 as an emerging target for anti-cancer therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. S-EPMC7405809 - Identification of a Covalent Molecular Inhibitor of Anti-apoptotic BFL-1 by Disulfide Tethering. - OmicsDI [omicsdi.org]
Bfl-1-IN-2: A Technical Guide to its Discovery and Chemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the discovery, chemical synthesis, and mechanism of action of Bfl-1-IN-2, a novel, reversible covalent inhibitor of the anti-apoptotic protein B-cell lymphoma/leukemia-1 (Bfl-1). Bfl-1 is a key member of the Bcl-2 family and its overexpression is implicated in the survival of various cancer cells and resistance to chemotherapy. This compound, also identified as Compound 13, represents a significant advancement in the development of targeted therapies against Bfl-1-dependent cancers.
Discovery of this compound: A DNA-Encoded Library Screening Approach
This compound was identified through a sophisticated screening of a DNA-encoded chemical library (DEL).[1][2] This high-throughput screening method allows for the rapid assessment of vast chemical diversity to identify potent and selective binders to a protein target. The discovery process for this compound involved a multi-step workflow designed to isolate and characterize covalent inhibitors targeting a unique cysteine residue (Cys55) within the BH3-binding groove of Bfl-1.[1][2]
The experimental workflow for the discovery and validation of this compound is outlined below:
Chemical Synthesis of this compound
The chemical synthesis of this compound (Compound 13) was achieved through a systematic structure-activity relationship (SAR) exploration of the initial hit compound, (S)-1. The synthesis involves a multi-step process, which is detailed in the supporting information of the primary publication. Researchers interested in the complete synthesis protocol should refer to the experimental procedures outlined in "Identification and Evaluation of Reversible Covalent Binders to Cys55 of Bfl-1 from a DNA-Encoded Chemical Library Screen" by Lucas et al. (2024).[1]
Quantitative Data
This compound demonstrates a significant improvement in potency compared to the initial hit compound. The key quantitative data for this compound are summarized in the table below.
| Parameter | Value | Assay Method | Reference |
| IC50 | 4.3 μM | Fluorescence Polarization | [3][4] |
| Binding Mechanism | Reversible Covalent | Mass Spectrometry | [1][2] |
| Target Residue | Cysteine 55 (Cys55) | X-ray Crystallography | [1][2] |
Mechanism of Action and Signaling Pathway
Bfl-1 is an anti-apoptotic protein that functions by sequestering pro-apoptotic "BH3-only" proteins, such as Bim, Bid, and Puma. This action prevents the activation of the effector proteins BAX and BAK, thereby inhibiting the mitochondrial pathway of apoptosis. This compound exerts its pro-apoptotic effect by covalently binding to Cysteine 55 in the BH3-binding groove of Bfl-1. This binding event blocks the interaction between Bfl-1 and pro-apoptotic BH3-only proteins, leading to the release of these proteins. The freed BH3-only proteins can then activate BAX and BAK, resulting in mitochondrial outer membrane permeabilization, cytochrome c release, and subsequent caspase activation, ultimately leading to programmed cell death.
The Bfl-1 signaling pathway in the context of apoptosis is depicted in the following diagram:
Experimental Protocols
Detailed experimental protocols are essential for the replication and validation of scientific findings. The following sections provide an overview of the key methodologies used in the discovery and characterization of this compound, as described by Lucas et al. (2024).[1] For complete, unabridged protocols, please refer to the supporting information of the original publication.
DNA-Encoded Library (DEL) Screening
The DEL screen was performed to identify small molecules that bind to the Bfl-1 protein.
-
Protein Immobilization: Recombinant Bfl-1 protein was immobilized on magnetic beads.
-
Library Incubation: The DNA-encoded library, containing millions of unique compounds each linked to a specific DNA barcode, was incubated with the immobilized Bfl-1.
-
Washing: Non-binding compounds were removed through a series of wash steps.
-
Elution: Bound compounds were eluted from the protein.
-
PCR Amplification and Sequencing: The DNA barcodes of the eluted compounds were amplified by PCR and identified by high-throughput sequencing.
-
Data Analysis: Sequencing data was analyzed to identify compounds that were significantly enriched, indicating binding to Bfl-1.
Fluorescence Polarization (FP) Assay
The FP assay was used to determine the in-vitro potency (IC50) of this compound by measuring its ability to displace a fluorescently labeled BH3 peptide from Bfl-1.
-
Reagents: Recombinant Bfl-1 protein, a fluorescently labeled BH3 peptide (e.g., FITC-Bim-BH3), and this compound at various concentrations.
-
Assay Buffer: A suitable buffer containing a reducing agent and a non-ionic detergent to maintain protein stability and prevent non-specific binding.
-
Procedure:
-
Bfl-1 protein and the fluorescently labeled BH3 peptide were incubated to form a complex.
-
This compound was added at serially diluted concentrations.
-
The mixture was incubated to reach binding equilibrium.
-
Fluorescence polarization was measured using a plate reader.
-
-
Data Analysis: The decrease in fluorescence polarization with increasing concentrations of this compound was used to calculate the IC50 value.
Mass Spectrometry (MS) for Covalent Binding Confirmation
Intact protein mass spectrometry was employed to confirm the covalent binding of this compound to the Cys55 residue of Bfl-1.
-
Sample Preparation: Recombinant Bfl-1 protein was incubated with and without this compound.
-
LC-MS Analysis: The samples were analyzed by liquid chromatography-mass spectrometry (LC-MS).
-
Data Interpretation: A mass shift in the Bfl-1 protein corresponding to the molecular weight of this compound confirmed the formation of a covalent adduct. The specific site of modification (Cys55) was confirmed by tandem mass spectrometry (MS/MS) analysis of proteolytic digests of the protein-inhibitor complex.
Conclusion
This compound is a promising new tool for studying the role of Bfl-1 in cancer and a potential starting point for the development of novel anti-cancer therapeutics. Its discovery through a DNA-encoded library screen highlights the power of this technology in identifying novel chemical matter for challenging drug targets. The detailed understanding of its reversible covalent mechanism of action, targeting a unique cysteine residue, provides a solid foundation for future lead optimization efforts. The data and protocols summarized in this guide are intended to facilitate further research and development in the field of Bfl-1 inhibition.
References
- 1. Identification and Evaluation of Reversible Covalent Binders to Cys55 of Bfl-1 from a DNA-Encoded Chemical Library Screen - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of small molecule inhibitors of BFL-1 - American Chemical Society [acs.digitellinc.com]
- 3. Chemoproteomic methods for covalent drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of a Covalent Molecular Inhibitor of Anti-apoptotic BFL-1 by Disulfide Tethering - PMC [pmc.ncbi.nlm.nih.gov]
Bfl-1 Expression in Cancer Cell Lines: A Technical Guide for Researchers
An In-depth Examination of Bfl-1 Expression, Regulation, and Quantification in Oncology Research
Introduction
B-cell lymphoma 2 (Bcl-2) family proteins are pivotal regulators of the intrinsic apoptotic pathway, maintaining a delicate balance between cell survival and death. Bfl-1 (Bcl-2-related protein A1), encoded by the BCL2A1 gene, is an anti-apoptotic member of this family. Its overexpression has been implicated in the pathogenesis and therapeutic resistance of numerous malignancies, making it a compelling target for novel anti-cancer drug development. This technical guide provides a comprehensive overview of Bfl-1 expression across various cancer cell lines, details the experimental protocols for its quantification, and illustrates the key signaling pathways governing its expression.
Data Presentation: Bfl-1 (BCL2A1) Expression in Human Cancer Cell Lines
The following table summarizes the mRNA expression levels of Bfl-1 (BCL2A1) in a panel of human cancer cell lines, with data sourced from the Human Protein Atlas. Expression is reported in normalized Transcripts Per Million (nTPM).
| Cancer Type | Cell Line | BCL2A1 mRNA Expression (nTPM) |
| Lymphoma | ||
| U-2932 | 114.9 | |
| SU-DHL-4 | 98.5 | |
| NU-DHL-1 | 82.8 | |
| OCI-LY3 | 79.1 | |
| SU-DHL-6 | 73.1 | |
| Leukemia | ||
| MOLM-13 | 129.6 | |
| MV-4-11 | 119.2 | |
| K-562 | 59.8 | |
| KG-1 | 55.7 | |
| RS4;11 | 48.2 | |
| Skin Cancer | ||
| SK-MEL-30 | 100.8 | |
| MALME-3M | 74.3 | |
| SH-4 | 60.1 | |
| A-375 | 45.2 | |
| COLO 829 | 33.7 | |
| Lung Cancer | ||
| NCI-H1792 | 28.4 | |
| NCI-H2170 | 22.1 | |
| A-427 | 15.8 | |
| NCI-H522 | 11.2 | |
| COR-L23 | 8.5 | |
| Breast Cancer | ||
| HCC1954 | 12.3 | |
| BT-474 | 8.9 | |
| MDA-MB-453 | 7.1 | |
| T-47D | 5.6 | |
| MCF7 | 2.1 | |
| Colon Cancer | ||
| COLO 205 | 9.7 | |
| HCT 116 | 6.4 | |
| HT-29 | 4.2 | |
| SW480 | 3.1 | |
| Caco-2 | 1.5 |
Note: This table presents a selection of cell lines for illustrative purposes. For a comprehensive dataset, please refer to the Human Protein Atlas and the Cancer Cell Line Encyclopedia (CCLE) databases.[1][2][3]
Signaling Pathways Regulating Bfl-1 Expression
Bfl-1 expression is tightly regulated, primarily at the transcriptional level. The Nuclear Factor-kappa B (NF-κB) signaling pathway is a major inducer of BCL2A1 gene transcription.[4] Inflammatory cytokines, growth factors, and other cellular stressors can activate the NF-κB pathway, leading to the upregulation of Bfl-1 and subsequent inhibition of apoptosis.
In addition to transcriptional regulation, Bfl-1 protein levels are also controlled by post-translational modifications, particularly ubiquitination and subsequent proteasomal degradation. This rapid turnover allows for dynamic control of its anti-apoptotic activity.
Experimental Protocols
Accurate quantification of Bfl-1 expression is crucial for understanding its role in cancer biology and for evaluating the efficacy of Bfl-1-targeting therapeutics. The following sections provide detailed protocols for the most common methods used to measure Bfl-1 mRNA and protein levels.
Experimental Workflow for Bfl-1 Quantification
The general workflow for quantifying Bfl-1 expression involves sample preparation, the chosen analytical technique, and data analysis.
Western Blotting for Bfl-1 Protein Detection
Western blotting is a widely used technique to detect and semi-quantify protein levels in a sample.
a. Materials:
-
Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Assay: BCA Protein Assay Kit.
-
SDS-PAGE: Precast or hand-casted polyacrylamide gels (12-15%).
-
Transfer System: Wet or semi-dry transfer apparatus.
-
Membrane: PVDF or nitrocellulose membrane.
-
Blocking Buffer: 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST).
-
Primary Antibody: Rabbit anti-Bfl-1 polyclonal antibody.
-
Secondary Antibody: HRP-conjugated goat anti-rabbit IgG.
-
Detection Reagent: Enhanced chemiluminescence (ECL) substrate.
-
Loading Control Antibody: Mouse anti-β-actin or anti-GAPDH monoclonal antibody.
b. Protocol:
-
Cell Lysis:
-
Wash cultured cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.
-
-
Sample Preparation and SDS-PAGE:
-
Mix 20-40 µg of protein with Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
Load the samples onto an SDS-PAGE gel and run until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF membrane.
-
-
Blocking:
-
Block the membrane in blocking buffer for 1 hour at room temperature with gentle agitation.
-
-
Antibody Incubation:
-
Incubate the membrane with the primary anti-Bfl-1 antibody (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection:
-
Incubate the membrane with ECL substrate according to the manufacturer's protocol.
-
Capture the chemiluminescent signal using an imaging system.
-
-
Stripping and Re-probing (for loading control):
-
The membrane can be stripped and re-probed with an antibody against a loading control protein (e.g., β-actin) to normalize for protein loading.
-
Quantitative Real-Time PCR (qPCR) for Bfl-1 mRNA Expression
qPCR is a sensitive method to quantify mRNA levels.
a. Materials:
-
RNA Extraction Reagent: TRIzol or a column-based RNA extraction kit.
-
Spectrophotometer: NanoDrop for RNA quantification.
-
cDNA Synthesis Kit: Reverse transcription kit with oligo(dT) or random primers.
-
qPCR Master Mix: SYBR Green or TaqMan-based master mix.
-
Primers: BCL2A1-specific forward and reverse primers.
-
Forward Primer Example: 5'-CCTGGCTACAACACCTCCTA-3'
-
Reverse Primer Example: 5'-GGTCCAGATTTCCACCACTG-3'
-
-
Reference Gene Primers: Primers for a stably expressed reference gene (e.g., GAPDH, ACTB).
b. Protocol:
-
RNA Extraction:
-
Harvest cells and extract total RNA using your chosen method.
-
Treat with DNase I to remove any contaminating genomic DNA.
-
-
RNA Quantification and Quality Control:
-
Measure RNA concentration and purity (A260/A280 ratio) using a spectrophotometer.
-
-
cDNA Synthesis:
-
Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit.
-
-
qPCR Reaction Setup:
-
Prepare the qPCR reaction mixture containing cDNA, qPCR master mix, and BCL2A1 or reference gene primers.
-
Run the reaction in a real-time PCR cycler.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for both BCL2A1 and the reference gene.
-
Calculate the relative expression of BCL2A1 using the ΔΔCt method.
-
Flow Cytometry for Intracellular Bfl-1 Staining
Flow cytometry allows for the quantification of Bfl-1 protein expression at the single-cell level.
a. Materials:
-
Fixation Buffer: 4% paraformaldehyde in PBS.
-
Permeabilization Buffer: 0.1% saponin (B1150181) or Triton X-100 in PBS.
-
Staining Buffer: PBS with 2% FBS.
-
Primary Antibody: Fluorochrome-conjugated anti-Bfl-1 antibody or an unconjugated primary antibody with a corresponding secondary antibody.
-
Isotype Control: Fluorochrome-conjugated isotype control antibody.
b. Protocol:
-
Cell Preparation:
-
Harvest and wash the cells in staining buffer.
-
-
Fixation:
-
Fix the cells in fixation buffer for 20 minutes at room temperature.
-
Wash the cells twice with staining buffer.
-
-
Permeabilization:
-
Permeabilize the cells by incubating in permeabilization buffer for 15 minutes at room temperature.
-
-
Staining:
-
Incubate the permeabilized cells with the anti-Bfl-1 antibody or isotype control for 30-60 minutes at 4°C in the dark.
-
If using an unconjugated primary antibody, wash and then incubate with a fluorochrome-conjugated secondary antibody.
-
-
Data Acquisition:
-
Wash the cells and resuspend in staining buffer.
-
Acquire data on a flow cytometer.
-
-
Data Analysis:
-
Analyze the data using flow cytometry software to determine the percentage of Bfl-1 positive cells and the mean fluorescence intensity.
-
Conclusion
The expression of Bfl-1 is a critical factor in the survival and chemoresistance of many cancer cell types. This guide provides researchers with a foundational understanding of Bfl-1 expression across various cancer cell lines, the signaling pathways that regulate it, and detailed protocols for its accurate quantification. By employing these standardized methods, the scientific community can continue to unravel the complex role of Bfl-1 in oncology and accelerate the development of targeted therapies against this important anti-apoptotic protein.
References
The Role of Bfl-1 in Hematological Malignancies: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
B-cell lymphoma-2 (Bcl-2)-related protein A1 (Bfl-1), also known as BCL2A1, is a pro-survival member of the Bcl-2 family of proteins. Its overexpression has been increasingly implicated in the pathogenesis and therapeutic resistance of a wide range of hematological malignancies. As a key regulator of the intrinsic apoptotic pathway, Bfl-1 sequesters pro-apoptotic proteins, thereby preventing the mitochondrial outer membrane permeabilization and subsequent caspase activation that leads to programmed cell death. Elevated levels of Bfl-1 are associated with poor prognosis and resistance to conventional chemotherapies and novel targeted agents, including BH3-mimetics like venetoclax. Consequently, Bfl-1 has emerged as a high-priority therapeutic target for the development of new anti-cancer strategies. This technical guide provides an in-depth overview of the function of Bfl-1 in hematological malignancies, including its regulation, signaling pathways, and role in drug resistance. It also details key experimental protocols for studying Bfl-1 and presents available quantitative data on its expression and inhibition.
Introduction
The Bcl-2 family of proteins are central regulators of apoptosis, maintaining a delicate balance between cell survival and death. This family is comprised of pro-apoptotic members (e.g., BAX, BAK, BIM, PUMA) and pro-survival members (e.g., BCL-2, BCL-XL, MCL-1, and Bfl-1). In hematological malignancies, the overexpression of pro-survival Bcl-2 proteins is a common mechanism by which cancer cells evade apoptosis, leading to uncontrolled proliferation and resistance to treatment.
Bfl-1, while historically less studied than other pro-survival members like BCL-2 and MCL-1, is now recognized as a critical survival factor in numerous blood cancers.[1][2] Its expression is tightly regulated, primarily by the NF-κB signaling pathway, and it has a notably short half-life, allowing for rapid modulation of its anti-apoptotic activity.[3] This guide will delve into the multifaceted role of Bfl-1 in hematological malignancies, providing a technical resource for researchers and drug developers in this field.
Bfl-1 Signaling and Anti-Apoptotic Function
Bfl-1 exerts its pro-survival function by binding to and neutralizing pro-apoptotic Bcl-2 family members. It can directly sequester the "effector" proteins BAX and BAK, preventing their oligomerization and the subsequent permeabilization of the mitochondrial outer membrane.[4][5] Additionally, Bfl-1 can bind to and inhibit the function of "BH3-only" proteins like BIM, PUMA, and tBID, which act as upstream activators of BAX and BAK.[2][4]
The primary signaling pathway responsible for the induction of Bfl-1 expression is the canonical NF-κB pathway.[3] Various stimuli, including inflammatory cytokines and activation of B-cell receptors, can trigger the NF-κB cascade, leading to the transcription of the BCL2A1 gene. This positions Bfl-1 as a key link between inflammatory signaling and cancer cell survival.
Bfl-1 in Hematological Malignancies: Expression and Clinical Relevance
Elevated expression of BCL2A1 mRNA and Bfl-1 protein has been documented in a variety of hematological malignancies and is often associated with a more aggressive disease course and resistance to therapy.
Quantitative Data on Bfl-1 Expression
| Hematological Malignancy | Patient/Sample Type | Key Findings | Reference |
| Chronic Lymphocytic Leukemia (CLL) | 37 patient samples | Significantly higher Bfl-1 levels in patients with no response to chemotherapy compared to partial responders. | [2] |
| Chronic Lymphocytic Leukemia (CLL) | Patient samples | Bfl-1 is the most discriminating gene between untreated patients sensitive to fludarabine (B1672870) and chemotherapy-refractory patients.[6] Higher Bfl-1 expression in resistant B-CLL.[7] | [6][7] |
| Acute Myeloid Leukemia (AML) | 15 primary patient samples | Co-expression of WT1 and Bfl-1 was found in 12 of 15 primary poor-prognosis AML samples. | [2] |
| Diffuse Large B-cell Lymphoma (DLBCL) | Patient samples | High levels of Bfl-1 expression identified in the 'OxPhos' subset of DLBCL. | [2] |
| T-cell Lymphoma | 27 patient samples | Previously chemotherapy-treated patients exhibited significantly higher levels of BCL2A1 expression compared to untreated patients. | [2] |
| Various Hematological Malignancies | Cell lines | BCL2A1 expression was elevated in lymphoma compared with myeloid and leukemia lineages.[7] | [7] |
Bfl-1 as a Mediator of Therapeutic Resistance
A growing body of evidence highlights Bfl-1 as a key factor in both intrinsic and acquired resistance to a range of anti-cancer therapies.
-
Chemotherapy: High Bfl-1 levels have been linked to resistance to traditional chemotherapeutic agents like fludarabine in CLL.[6]
-
BH3-Mimetics: Bfl-1 is a known resistance factor for the BCL-2 inhibitor venetoclax.[8] Cancer cells can upregulate Bfl-1 to compensate for the inhibition of BCL-2, thereby maintaining their survival.
-
Targeted Therapies: In melanoma, a solid tumor, Bfl-1 has been shown to confer resistance to BRAF inhibitors.[2]
The development of strategies to overcome Bfl-1-mediated resistance is a critical area of research. This includes the development of direct Bfl-1 inhibitors and combination therapies that target Bfl-1 alongside other survival pathways. For instance, CDK9 inhibitors have been shown to rapidly downregulate both Bfl-1 and Mcl-1, inducing apoptosis in lymphoma models resistant to BH3-mimetics.[9]
Bfl-1 as a Therapeutic Target
The critical role of Bfl-1 in cancer cell survival and therapy resistance makes it an attractive target for drug development. The fact that deletion of its murine homolog, A1, has minimal impact on the well-being of mice suggests that targeting Bfl-1 may have a favorable therapeutic window with limited on-target toxicities.[1]
Bfl-1 Inhibitors
While no Bfl-1 inhibitors are currently approved for clinical use, several are in preclinical development. These efforts have been challenging due to the shallow and flexible nature of the BH3-binding groove of Bfl-1.
| Inhibitor Class | Mechanism of Action | Status | Reference |
| Covalent Stapled Peptides | Covalently bind to a unique cysteine residue (C55) in the BH3-binding groove of Bfl-1. | Preclinical | [8] |
| Small Molecules | Identified through screening to bind to the C55 residue and block Bfl-1/PUMA interactions. | Preclinical | [2] |
Key Experimental Protocols
Investigating the function of Bfl-1 requires a range of molecular and cellular biology techniques. Below are detailed protocols for key experiments.
Western Blot Analysis of Bfl-1 and Mcl-1
This protocol is for assessing the protein levels of Bfl-1 and Mcl-1 in lymphoma cell lines.
Materials:
-
Lymphoma cell lines
-
Complete culture medium
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
4x Laemmli sample buffer
-
Precast polyacrylamide gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (anti-Bfl-1, anti-Mcl-1, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Lysis: Culture lymphoma cells to the desired density. Harvest cells by centrifugation, wash with ice-cold PBS, and lyse the cell pellet with RIPA buffer on ice for 30 minutes.
-
Protein Quantification: Clarify the lysate by centrifugation and determine the protein concentration of the supernatant using a BCA assay.
-
Sample Preparation: Normalize protein concentrations for all samples. Add 4x Laemmli sample buffer and boil at 95°C for 5 minutes.
-
SDS-PAGE: Load equal amounts of protein onto a precast polyacrylamide gel and perform electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with primary antibodies against Bfl-1, Mcl-1, and a loading control (e.g., β-actin) overnight at 4°C.
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST.
-
Detection: Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
Co-Immunoprecipitation of Bfl-1 and Bak
This protocol is for investigating the interaction between Bfl-1 and the pro-apoptotic protein Bak.
Materials:
-
Cells expressing Bfl-1 and Bak
-
Non-denaturing lysis buffer (e.g., 1% CHAPS in TBS) with protease inhibitors
-
Anti-Bfl-1 antibody for immunoprecipitation
-
Isotype control IgG
-
Protein A/G magnetic beads
-
Wash buffer
-
Elution buffer
-
Anti-Bak antibody for Western blotting
Procedure:
-
Cell Lysis: Lyse cells in a non-denaturing lysis buffer to preserve protein-protein interactions.
-
Pre-clearing: Incubate the cell lysate with an isotype control IgG and Protein A/G beads to reduce non-specific binding.
-
Immunoprecipitation: Incubate the pre-cleared lysate with an anti-Bfl-1 antibody overnight at 4°C.
-
Complex Capture: Add Protein A/G beads to capture the antibody-protein complexes.
-
Washing: Wash the beads several times with wash buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads using an elution buffer or by boiling in sample buffer.
-
Western Blot Analysis: Analyze the eluate by Western blotting using an anti-Bak antibody to detect the co-immunoprecipitated protein.
siRNA-mediated Knockdown of Bfl-1
This protocol is for reducing the expression of Bfl-1 in leukemia cells to study its functional consequences.
Materials:
-
Leukemia cell line
-
siRNA targeting Bfl-1 and a non-targeting control siRNA
-
Transfection reagent (e.g., Lipofectamine RNAiMAX)
-
Opti-MEM reduced-serum medium
-
Complete culture medium
Procedure:
-
Cell Seeding: Seed leukemia cells in a 6-well plate to achieve 50-70% confluency on the day of transfection.
-
siRNA-Lipid Complex Formation: Dilute the Bfl-1 siRNA or control siRNA in Opti-MEM. In a separate tube, dilute the transfection reagent in Opti-MEM. Combine the diluted siRNA and transfection reagent and incubate for 5-10 minutes at room temperature to allow for complex formation.
-
Transfection: Add the siRNA-lipid complexes to the cells in fresh, antibiotic-free medium.
-
Incubation: Incubate the cells for 24-72 hours.
-
Validation of Knockdown: Harvest the cells and assess the knockdown efficiency by Western blotting or qRT-PCR for Bfl-1.
-
Functional Assays: Perform downstream functional assays, such as cell viability or apoptosis assays, to determine the effect of Bfl-1 knockdown.
Cell Viability Assay (MTT Assay)
This protocol is for assessing the effect of a Bfl-1 inhibitor on the viability of hematological cancer cells.
Materials:
-
Hematological cancer cell line
-
Bfl-1 inhibitor
-
Complete culture medium
-
96-well plates
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Solubilization solution (e.g., DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density.
-
Compound Treatment: Treat the cells with a serial dilution of the Bfl-1 inhibitor and a vehicle control.
-
Incubation: Incubate the plate for the desired time period (e.g., 48-72 hours).
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.
-
Solubilization: Add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value of the inhibitor.
Conclusion
Bfl-1 has emerged from the shadows of its more well-known Bcl-2 family members to be recognized as a pivotal player in the survival and therapeutic resistance of hematological malignancies. Its upregulation in numerous blood cancers and its clear role in thwarting the efficacy of both conventional and targeted therapies underscore its importance as a therapeutic target. The development of potent and selective Bfl-1 inhibitors holds significant promise for improving outcomes for patients with these diseases. The technical information and protocols provided in this guide are intended to facilitate further research into the complex biology of Bfl-1 and to aid in the development of novel therapeutic strategies that target this critical survival protein.
References
- 1. Acquired resistance to ABT-737 in lymphoma cells that up-regulate MCL-1 and BFL-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Last but not least: BFL-1 as an emerging target for anti-cancer therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. BCL2A1a Over-Expression in Murine Hematopoietic Stem and Progenitor Cells Decreases Apoptosis and Results in Hematopoietic Transformation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ccr.cancer.gov [ccr.cancer.gov]
- 6. Upregulation of bfl-1 is a potential mechanism of chemoresistance in B-cell chronic lymphocytic leukaemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. High expression of bfl-1 contributes to the apoptosis resistant phenotype in B-cell chronic lymphocytic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
Methodological & Application
Application Notes: In Vitro Binding Assay for Bfl-1 Inhibitors
These application notes provide a detailed protocol for determining the in vitro binding affinity of small molecule inhibitors to the anti-apoptotic protein Bfl-1 (BCL2A1). The primary method described is a competitive fluorescence polarization assay (FPA), a robust and common technique for screening and characterizing Bfl-1 inhibitors.[1][2]
Introduction
Bfl-1 is a pro-survival protein of the Bcl-2 family that is frequently overexpressed in various cancers, contributing to tumor cell survival and resistance to chemotherapy.[1][3] It functions by binding to the BH3 domains of pro-apoptotic proteins (such as Bim, Bid, and Bak), thereby preventing the induction of apoptosis.[3][4] The development of small molecule inhibitors that disrupt this interaction is a key therapeutic strategy. Bfl-1 remains a challenging and high-priority drug target.[5][6]
The fluorescence polarization assay (FPA) is a homogeneous, in-solution technique that measures the change in the rotational speed of a fluorescently labeled molecule upon binding to a larger partner.[7] In this context, a fluorescently labeled peptide derived from the BH3 domain of a Bfl-1 binding partner (e.g., Bid) is used as a probe. When the small, rapidly tumbling fluorescent peptide binds to the much larger Bfl-1 protein, its rotation slows, resulting in a high polarization signal. A competitive inhibitor, such as Bfl-1-IN-2, will displace the fluorescent peptide from Bfl-1, leading to a decrease in the polarization signal. This change is directly proportional to the inhibitor's binding affinity.
Quantitative Data Summary
While specific binding data for a compound explicitly named "this compound" was not identified in the provided search results, the following table presents binding affinities for various known Bcl-2 family inhibitors against Bfl-1 (also known as A1) and other family members. This format can be used to tabulate data obtained for this compound using the protocol below. The data is presented as Ki (μM), a measure of binding affinity.
Table 1: Binding Affinities (Ki, μM) of Various Inhibitors for Bcl-2 Family Proteins
| Inhibitor | BCL-2 | BCL-XL | BCL-W | MCL-1 | A1 (Bfl-1) | Reference |
|---|---|---|---|---|---|---|
| ABT-737 | 0.12 | 0.064 | 0.024 | >20 | >20 | [8] |
| ABT-263 | >0.001 | >0.0005 | >0.001 | 0.55 | 0.34 | [8] |
| Gossypol | 0.28 | 3.03 | 1.40 | 1.75 | >10 | [8] |
| Apogossypol | 0.64 | 2.80 | 2.10 | 3.35 | >10 | [8] |
| GX15-070 | 1.11 | 4.69 | 7.01 | 2.00 | 5.00 | [8] |
| BH3I-1 | 1.14 | 5.86 | 2.33 | 2.17 | 4.65 | [8] |
| Gambogic acid | 1.21 | 1.47 | 2.02 | 0.79 | 1.06 | [8] |
Note: Data for some compounds may represent IC50 values rather than true Ki values.[8]
Experimental Protocols
Competitive Fluorescence Polarization Assay (FPA) Protocol
This protocol is adapted from established high-throughput screening assays for Bfl-1 inhibitors.[1][2] It is designed to determine the IC₅₀ value of a test compound (e.g., this compound), which can then be used to calculate the binding affinity (Ki).
1. Materials and Reagents
-
Bfl-1 Protein: Recombinant human Bfl-1 protein (e.g., GST-Bfl-1).
-
Fluorescent Probe: Fluorescein-conjugated Bid BH3 peptide (FITC-Bid).[2]
-
Test Compound: this compound, dissolved in 100% DMSO to create a stock solution (e.g., 10 mM).
-
Assay Buffer: 20 mM Bis-Tris (pH 7.0), 1 mM TCEP, 0.005% Tween-20.[2]
-
Microplates: 384-well, low volume, non-treated, black polystyrene microplates.[9]
-
Plate Reader: A multi-label plate reader capable of measuring fluorescence polarization with an excitation wavelength of ~485 nm and an emission wavelength of ~535 nm.[9]
2. Experimental Procedure
-
Reagent Preparation:
-
Prepare a 2X working solution of Bfl-1 protein in Assay Buffer (e.g., 6 nM for a final concentration of 3 nM).[2]
-
Prepare a 2X working solution of FITC-Bid peptide in Assay Buffer (e.g., 4.4 nM for a final concentration of 2.2 nM).[2]
-
Prepare a serial dilution of the test compound (this compound) in 100% DMSO. Then, dilute these stocks into Assay Buffer to create 4X final concentrations.
-
-
Assay Plate Setup (384-well format):
-
Test Wells: Add 5 µL of the 4X test compound dilution.
-
Positive Control (No Inhibition): Add 5 µL of Assay Buffer containing the same percentage of DMSO as the test wells.
-
Negative Control (No Binding): Add 10 µL of Assay Buffer (no Bfl-1 protein).
-
-
Protein and Probe Addition:
-
Add 5 µL of the 2X Bfl-1 protein solution to the Test Wells and Positive Control wells.
-
Add 10 µL of the 2X FITC-Bid peptide solution to all wells (Test, Positive Control, and Negative Control).
-
The final volume in each well should be 20 µL. The final concentrations will be 1X (e.g., 3 nM Bfl-1, 2.2 nM FITC-Bid).
-
-
Incubation:
-
Seal the plate to prevent evaporation.
-
Incubate at room temperature for 10 to 30 minutes, protected from light.[2]
-
-
Measurement:
-
Measure the fluorescence polarization (in millipolarization units, mP) using the plate reader.[9]
-
3. Data Analysis
-
Calculate the percent inhibition for each concentration of the test compound using the following formula: % Inhibition = 100 * (1 - [(mP_sample - mP_neg_control) / (mP_pos_control - mP_neg_control)])
-
Plot the percent inhibition against the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism, Origin) to determine the IC₅₀ value.
-
Calculate the inhibitor binding constant (Ki) using the Cheng-Prusoff equation, which requires the Kd of the fluorescent probe for Bfl-1.
Visualizations
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the biological context of Bfl-1 and the workflow for the in vitro binding assay.
Caption: Bfl-1's role in the intrinsic apoptosis pathway.
Caption: Workflow for a competitive fluorescence polarization assay.
References
- 1. High-throughput fluorescence polarization assay for chemical library screening against anti-apoptotic Bcl-2 family member Bfl-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Last but not least: BFL-1 as an emerging target for anti-cancer therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. portlandpress.com [portlandpress.com]
- 5. Identification of a Covalent Molecular Inhibitor of Anti-apoptotic BFL-1 by Disulfide Tethering - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification of a Covalent Molecular Inhibitor of Anti-apoptotic BFL-1 by Disulfide Tethering - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. Table 1, Affinity (Ki) of BCL-2 Inhibitors for Different Anti-apoptotic BCL-2-Family Protein Members - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Fluorescence polarization assay for inhibitors of the kinase domain of receptor interacting protein 1 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cellular Thermal Shift Assay (CETSA) of Bfl-1-IN-2
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for utilizing the Cellular Thermal Shift Assay (CETSA) to verify the target engagement of the inhibitor Bfl-1-IN-2 with its target protein, B-cell lymphoma-2-related protein A1 (Bfl-1), within a cellular context.
Introduction
B-cell lymphoma-2 (Bcl-2) family proteins are critical regulators of the intrinsic apoptotic pathway.[1] Bfl-1 (encoded by the BCL2A1 gene) is a pro-survival member of this family that is overexpressed in various human cancers, contributing to tumorigenesis and resistance to chemotherapy.[1][2] Bfl-1 exerts its anti-apoptotic function by binding to and sequestering pro-apoptotic proteins such as Bak and tBid.[3][4] The development of small molecule inhibitors that disrupt this interaction is a promising therapeutic strategy.
This compound is a chemical probe designed to inhibit the function of Bfl-1. The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical method to confirm the direct binding of a compound to its target protein in intact cells.[5][6] The principle of CETSA is based on the ligand-induced stabilization of the target protein, which results in an increased resistance to thermal denaturation.[6] Upon heating, unbound proteins unfold and aggregate, while ligand-bound proteins remain soluble.[5] By quantifying the amount of soluble Bfl-1 at different temperatures in the presence and absence of this compound, target engagement can be demonstrated.
Bfl-1 Signaling Pathway
The Bfl-1 signaling pathway is intricately linked to the regulation of apoptosis. Its expression is often upregulated by the NF-κB signaling pathway in response to various cellular stresses and survival signals.[7][8] Once expressed, Bfl-1 localizes to the mitochondrial outer membrane where it sequesters pro-apoptotic proteins, thereby preventing mitochondrial outer membrane permeabilization (MOMP) and the subsequent release of cytochrome c, which would otherwise lead to caspase activation and apoptosis.[1][9]
Caption: Bfl-1 signaling pathway in apoptosis regulation.
Experimental Protocols
I. CETSA Melt Curve Protocol
This protocol is designed to determine the optimal temperature for the isothermal dose-response CETSA by identifying the temperature at which Bfl-1 starts to denature.
Materials:
-
Cell Line: A human cancer cell line with high endogenous expression of Bfl-1 (e.g., certain melanoma or lymphoma cell lines) or a cell line engineered to overexpress Bfl-1.
-
This compound: Stock solution in DMSO.
-
Cell Culture Medium: Appropriate for the chosen cell line.
-
Phosphate-Buffered Saline (PBS): pH 7.4.
-
Protease and Phosphatase Inhibitor Cocktails.
-
Lysis Buffer: PBS with 0.4% NP-40 and protease/phosphatase inhibitors.
-
BCA Protein Assay Kit.
-
SDS-PAGE and Western Blotting Reagents.
-
Primary Antibody: Anti-Bfl-1 antibody.
-
Secondary Antibody: HRP-conjugated secondary antibody.
-
Chemiluminescence Substrate.
Procedure:
-
Cell Culture and Treatment:
-
Culture cells to ~80-90% confluency.
-
Harvest cells and resuspend in fresh media at a concentration of 10 x 106 cells/mL.
-
Prepare two sets of cell suspensions. Treat one set with this compound (e.g., 10 µM final concentration) and the other with an equivalent volume of DMSO (vehicle control).
-
Incubate for 1 hour at 37°C with gentle agitation.
-
-
Heat Shock:
-
Aliquot the cell suspensions into PCR tubes.
-
Heat the aliquots to a range of temperatures (e.g., 40°C to 64°C in 2°C increments) for 3 minutes using a thermocycler. Include a 37°C control.
-
Immediately cool the tubes on ice for 3 minutes.
-
-
Cell Lysis:
-
Add an equal volume of lysis buffer to each tube.
-
Perform three freeze-thaw cycles using liquid nitrogen and a 37°C water bath to ensure complete cell lysis.
-
Centrifuge at 20,000 x g for 20 minutes at 4°C to pellet the precipitated proteins.
-
-
Protein Quantification and Analysis:
-
Carefully collect the supernatant (soluble protein fraction).
-
Determine the protein concentration of each sample using a BCA assay.
-
Normalize the protein concentrations of all samples.
-
Analyze the samples by SDS-PAGE and Western blotting to detect soluble Bfl-1.
-
II. Isothermal Dose-Response (ITDR) CETSA Protocol
This protocol is used to quantify the potency of this compound in stabilizing Bfl-1 at a fixed temperature.
Procedure:
-
Cell Preparation:
-
Harvest and resuspend cells as described in the melt curve protocol.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in cell culture medium.
-
Treat cell aliquots with different concentrations of this compound (e.g., 0.01 to 100 µM). Include a DMSO vehicle control.
-
Incubate for 1 hour at 37°C.
-
-
Heat Shock:
-
Heat all samples at the predetermined optimal temperature (from the melt curve experiment, e.g., 54°C) for 3 minutes.
-
Include a non-heated (37°C) control for each concentration.
-
Cool samples on ice for 3 minutes.
-
-
Lysis and Analysis:
-
Lyse the cells and separate the soluble fraction as described previously.
-
Quantify and analyze the amount of soluble Bfl-1 by Western blotting.
-
CETSA Experimental Workflow
The general workflow for a CETSA experiment involves several key steps from cell preparation to data analysis.
Caption: General workflow for a CETSA experiment.
Data Presentation
The data from CETSA experiments should be quantified and presented in a clear, tabular format to allow for easy comparison.
Table 1: Representative CETSA Melt Curve Data for Bfl-1
This table shows the relative amount of soluble Bfl-1 at different temperatures. A shift in the melting temperature (Tm) indicates target stabilization by this compound.
| Temperature (°C) | Soluble Bfl-1 (% of 37°C Control) - Vehicle (DMSO) | Soluble Bfl-1 (% of 37°C Control) - this compound (10 µM) |
| 37 | 100 | 100 |
| 48 | 98 | 100 |
| 50 | 91 | 99 |
| 52 | 75 | 95 |
| 54 | 52 | 88 |
| 56 | 30 | 73 |
| 58 | 15 | 55 |
| 60 | 5 | 32 |
Table 2: Representative Isothermal Dose-Response (ITDR) CETSA Data
This table shows the amount of soluble Bfl-1 at a fixed temperature with varying concentrations of this compound. This data can be used to calculate the EC50 for target engagement.
| This compound Conc. (µM) | Soluble Bfl-1 (% of 37°C Control) at 54°C |
| 0 (Vehicle) | 52 |
| 0.1 | 60 |
| 0.5 | 75 |
| 1.0 | 85 |
| 5.0 | 88 |
| 10.0 | 88 |
| 50.0 | 87 |
Conclusion
The Cellular Thermal Shift Assay is an indispensable tool for confirming the direct binding of inhibitors like this compound to their intracellular targets. The protocols and data presentation formats provided here offer a comprehensive framework for researchers to design, execute, and interpret CETSA experiments for Bfl-1 target engagement studies. Successful application of CETSA provides critical evidence of on-target activity, which is a crucial step in the development of novel anti-cancer therapeutics.
References
- 1. Last but not least: BFL-1 as an emerging target for anti-cancer therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Bfl-1/A1 functions, similar to Mcl-1, as a selective tBid and Bak antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bfl-1/A1 functions, similar to Mcl-1, as a selective tBid and Bak antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. news-medical.net [news-medical.net]
- 6. benchchem.com [benchchem.com]
- 7. pnas.org [pnas.org]
- 8. ashpublications.org [ashpublications.org]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for Bfl-1-IN-2 in Caspase-3/7 Activity Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for utilizing Bfl-1-IN-2, a specific inhibitor of the anti-apoptotic protein Bfl-1, in a caspase-3/7 activity assay. This information is intended to assist researchers in assessing the pro-apoptotic potential of Bfl-1 inhibition in relevant cell models.
Introduction
Bfl-1 (B-cell lymphoma-2-related protein A1) is a pro-survival member of the Bcl-2 family of proteins.[1][2] Overexpression of Bfl-1 is implicated in the pathogenesis and chemoresistance of various cancers, including hematological malignancies and solid tumors.[2][3] Bfl-1 exerts its anti-apoptotic function by binding to and sequestering pro-apoptotic proteins such as Bak and tBid, thereby preventing mitochondrial outer membrane permeabilization (MOMP) and the subsequent activation of the caspase cascade.[4][5]
This compound is a reversible, covalent inhibitor of Bfl-1 with an IC50 of 4.3 μM.[6] It specifically targets Cysteine 55 of the Bfl-1 protein, disrupting its function.[6] By inhibiting Bfl-1, this compound is expected to release pro-apoptotic proteins, leading to the activation of downstream executioner caspases, primarily caspase-3 and caspase-7, and ultimately inducing apoptosis.
The caspase-3/7 activity assay is a widely used method to quantify the activation of these key executioner caspases. The assay typically employs a substrate containing the tetrapeptide sequence DEVD, which is specifically recognized and cleaved by active caspase-3 and -7.[4][7] This cleavage releases a detectable signal, either colorimetric or luminescent, which is proportional to the enzymatic activity of caspase-3/7.[7][8]
This document outlines the signaling pathway, experimental workflow, and detailed protocols for using this compound to induce and measure caspase-3/7 activity.
Signaling Pathway of Bfl-1 in Apoptosis and its Inhibition by this compound
The following diagram illustrates the central role of Bfl-1 in the intrinsic apoptotic pathway and the mechanism by which this compound promotes apoptosis.
Experimental Workflow for Caspase-3/7 Assay with this compound
The diagram below outlines the general steps for performing a caspase-3/7 activity assay using this compound.
Experimental Protocols
Cell Line Selection and Culture
It is recommended to use a cell line known to overexpress Bfl-1 for which apoptosis is, at least in part, dependent on Bfl-1 activity. This will provide a more robust window for observing the effects of this compound. Examples include certain diffuse large B-cell lymphoma (DLBCL) or melanoma cell lines.[9]
-
Culture the selected cell line in the appropriate growth medium supplemented with fetal bovine serum (FBS) and antibiotics in a humidified incubator at 37°C and 5% CO2.
-
Ensure cells are in the logarithmic growth phase and have high viability (>95%) before seeding for the assay.
Preparation of this compound
-
This compound is typically supplied as a solid.[6] Reconstitute the compound in dimethyl sulfoxide (B87167) (DMSO) to create a high-concentration stock solution (e.g., 10 mM).
-
Store the stock solution at -20°C or -80°C as recommended by the supplier.[6]
-
On the day of the experiment, prepare serial dilutions of this compound in the appropriate cell culture medium to achieve the desired final concentrations. The final DMSO concentration in the culture medium should be kept constant across all wells and should not exceed 0.5% to avoid solvent-induced toxicity.
Caspase-3/7 Activity Assay Protocol (Luminescent Method)
This protocol is based on the principles of commercially available luminescent caspase-3/7 assays, such as the Caspase-Glo® 3/7 Assay.[7]
Materials:
-
Selected cancer cell line
-
Appropriate cell culture medium
-
This compound
-
DMSO (vehicle control)
-
Positive control for apoptosis (e.g., Staurosporine)
-
White, opaque 96-well microplates suitable for luminescence measurements
-
Caspase-3/7 luminescent assay reagent
-
Multichannel pipette
-
Luminometer plate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a white, opaque 96-well plate at a density of 5,000-20,000 cells per well in 100 µL of culture medium. The optimal seeding density should be determined empirically for each cell line.
-
Incubate the plate overnight to allow the cells to attach and resume normal growth.
-
-
Treatment:
-
Prepare a dose-response curve for this compound. A suggested starting range is 0.1 µM to 50 µM, including concentrations around the reported IC50 of 4.3 µM.
-
Include the following controls:
-
Untreated Control: Cells with culture medium only.
-
Vehicle Control: Cells treated with the same concentration of DMSO as the highest concentration of this compound.
-
Positive Control: Cells treated with a known apoptosis inducer (e.g., 1 µM Staurosporine).
-
-
Carefully remove the medium from the wells and add 100 µL of medium containing the appropriate concentrations of this compound or controls.
-
Incubate the plate for a desired period (e.g., 6, 12, or 24 hours). A time-course experiment is recommended to determine the optimal incubation time.
-
-
Assay Execution:
-
Equilibrate the Caspase-3/7 assay reagent and the plate to room temperature for at least 30 minutes before use.
-
Add 100 µL of the Caspase-3/7 reagent to each well.
-
Mix the contents of the wells by gently shaking the plate on a plate shaker for 30 seconds to 2 minutes.
-
Incubate the plate at room temperature for 1 to 3 hours, protected from light. This allows for cell lysis and the caspase-driven cleavage of the substrate.
-
-
Measurement:
-
Measure the luminescence of each well using a luminometer.
-
Data Presentation and Analysis
The results should be presented in a clear, tabular format to facilitate comparison between different treatment conditions.
Table 1: Example Data Table for Caspase-3/7 Activity
| Treatment | Concentration (µM) | Incubation Time (hours) | Raw Luminescence (RLU) | Fold Change vs. Vehicle |
| Untreated | - | 24 | 15,000 | 0.94 |
| Vehicle (DMSO) | 0.1% | 24 | 16,000 | 1.00 |
| This compound | 1 | 24 | 25,000 | 1.56 |
| This compound | 5 | 24 | 80,000 | 5.00 |
| This compound | 10 | 24 | 150,000 | 9.38 |
| This compound | 25 | 24 | 200,000 | 12.50 |
| This compound | 50 | 24 | 210,000 | 13.13 |
| Staurosporine | 1 | 24 | 350,000 | 21.88 |
Data Analysis:
-
Subtract the average background luminescence (from wells with no cells) from all experimental readings.
-
Calculate the fold change in caspase-3/7 activity for each treatment condition relative to the vehicle control using the following formula: Fold Change = (RLU of Treated Sample) / (Average RLU of Vehicle Control)
-
Plot the fold change in caspase-3/7 activity against the concentration of this compound to generate a dose-response curve.
Conclusion
This document provides a comprehensive guide for utilizing this compound in a caspase-3/7 activity assay. By following these protocols, researchers can effectively evaluate the pro-apoptotic effects of Bfl-1 inhibition in their cell models of interest. The provided diagrams and data presentation formats are designed to ensure clarity and reproducibility of the experimental findings. It is crucial to optimize assay conditions, such as cell density and incubation times, for each specific cell line to obtain reliable and robust results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Last but not least: BFL-1 as an emerging target for anti-cancer therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BFL1 modulates apoptosis at the membrane level through a bifunctional and multimodal mechanism showing key differences with BCLXL - PMC [pmc.ncbi.nlm.nih.gov]
- 4. stemcell.com [stemcell.com]
- 5. Bfl-1/A1 functions, similar to Mcl-1, as a selective tBid and Bak antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Caspase-Glo® 3/7 Assay System | カスパーゼ3活性アッセイ | アポトーシス検出 [promega.jp]
- 8. assaygenie.com [assaygenie.com]
- 9. biorxiv.org [biorxiv.org]
Application Notes and Protocols: Assessing Cytochrome c Release Induced by Bfl-1-IN-2
For Researchers, Scientists, and Drug Development Professionals
Introduction
Apoptosis, or programmed cell death, is a critical process for tissue homeostasis, and its dysregulation is a hallmark of cancer. The intrinsic pathway of apoptosis is tightly regulated by the B-cell lymphoma 2 (Bcl-2) family of proteins, which control mitochondrial outer membrane permeabilization (MOMP). This family includes pro-survival members (like Bcl-2, Mcl-1, and Bfl-1) and pro-apoptotic members (like BAX and BAK).
Bcl-2-related protein A1 (Bfl-1) is a pro-survival protein that is frequently overexpressed in various hematological malignancies and solid tumors.[1][2] High expression of Bfl-1 can contribute to resistance to chemotherapy and targeted agents, making it a compelling therapeutic target.[2][3][4] Bfl-1 exerts its anti-apoptotic function by binding to and sequestering pro-apoptotic "effector" proteins like BAK or "activator" BH3-only proteins like tBid, preventing them from inducing MOMP.[5]
Bfl-1-IN-2 is a small molecule inhibitor designed to selectively target Bfl-1. By binding to the BH3-binding groove of Bfl-1, this compound disrupts the interaction between Bfl-1 and pro-apoptotic proteins. This releases the apoptotic brakes, leading to BAK/BAX activation, MOMP, and the subsequent release of cytochrome c from the mitochondrial intermembrane space into the cytosol.[6][7] Cytosolic cytochrome c is a critical step that commits a cell to apoptosis, as it triggers the formation of the apoptosome and activation of the caspase cascade.[6]
These application notes provide a detailed protocol to assess the efficacy of this compound by measuring its ability to induce cytochrome c release, a key biomarker for the engagement of the intrinsic apoptotic pathway.
Bfl-1-Mediated Apoptotic Signaling Pathway
The diagram below illustrates the mechanism of Bfl-1 and the action of its inhibitor, this compound, within the intrinsic apoptosis pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. Last but not least: BFL-1 as an emerging target for anti-cancer therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. High expression of bfl-1 contributes to the apoptosis resistant phenotype in B-cell chronic lymphocytic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Targeting BFL-1 Reactivates Cancer Cell Death - Innovations [innovations.dana-farber.org]
- 5. Bfl-1/A1 functions, similar to Mcl-1, as a selective tBid and Bak antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. genetex.com [genetex.com]
Application of Bfl-1 Inhibition in Patient-Derived Xenograft (PDX) Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
B-cell lymphoma 2 (Bcl-2) family proteins are critical regulators of the intrinsic apoptotic pathway, with anti-apoptotic members like B-cell lymphoma-extra-large (Bcl-xL), myeloid cell leukemia-1 (Mcl-1), and B-cell lymphoma-2-related protein A1 (Bfl-1) representing key therapeutic targets in oncology.[1] Bfl-1, in particular, has emerged as a significant contributor to therapeutic resistance, especially against Bcl-2 inhibitors like venetoclax (B612062).[2][3] Its overexpression is associated with poor prognosis in various hematological malignancies and solid tumors.[2] Consequently, the development of Bfl-1 inhibitors is an area of intense research. Patient-derived xenograft (PDX) models, which closely recapitulate the heterogeneity and biology of human tumors, serve as an invaluable platform for the preclinical evaluation of novel therapeutic agents targeting Bfl-1.[4][5][6]
This document provides detailed application notes and protocols for the use of Bfl-1 inhibitors in PDX models, based on available preclinical data for compounds that either directly or indirectly target Bfl-1.
Note: As of the latest available data, specific information regarding a compound designated "Bfl-1-IN-2" in the context of PDX models is not publicly available. The following protocols and data are based on representative Bfl-1-targeting strategies that have been evaluated in such models.
Bfl-1 Signaling Pathway
The anti-apoptotic protein Bfl-1 functions by sequestering pro-apoptotic BH3-only proteins (e.g., Bim, Puma, Noxa) and the effector protein Bak, thereby preventing mitochondrial outer membrane permeabilization (MOMP) and subsequent caspase activation.[2][7] Inhibition of Bfl-1 disrupts these interactions, liberating pro-apoptotic proteins and triggering programmed cell death.
Caption: Bfl-1 signaling pathway and mechanism of inhibition.
Application of Bfl-1 Inhibition in PDX Models: A Case Study with AZD4573
While direct Bfl-1 inhibitors are in early development, indirect approaches have shown efficacy in PDX models. For instance, the CDK9 inhibitor AZD4573 has been demonstrated to down-regulate both Mcl-1 and Bfl-1, leading to tumor regression in Bfl-1-positive diffuse large B-cell lymphoma (DLBCL) PDX models.[4]
Quantitative Data Summary
The following table summarizes the in vivo efficacy of AZD4573 in a Bfl-1 positive DLBCL PDX model.
| PDX Model | Treatment | Dosing Schedule | Tumor Growth Inhibition (%) | Reference |
| Bfl-1+ DLBCL | AZD4573 | 15 mg/kg, twice daily (2-hour split), 2 days on/5 days off | Significant tumor regression | [4][8] |
Note: Specific percentage of tumor growth inhibition is often presented graphically in publications. "Significant tumor regression" indicates a strong anti-tumor effect as described in the source.
Experimental Protocols
Establishment of Patient-Derived Xenograft (PDX) Models
This protocol outlines the general steps for establishing lymphoma PDX models.
Materials:
-
Fresh patient tumor tissue (e.g., lymph node biopsy)
-
Immunocompromised mice (e.g., NOD-scid IL2Rgamma-null (NSG))
-
RPMI-1640 medium
-
Matrigel®
-
Sterile surgical instruments
-
15 mL conical tubes
-
Syringes and needles
Procedure:
-
Tissue Processing:
-
Place the fresh tumor tissue in a sterile petri dish with RPMI-1640 on ice.
-
Mechanically dissociate the tissue into a single-cell suspension.
-
Filter the cell suspension through a 70 µm cell strainer to remove clumps.
-
Wash the cells with RPMI-1640 and perform a cell count.
-
-
Implantation:
-
Resuspend 5-10 million viable tumor cells in a 1:1 mixture of RPMI-1640 and Matrigel®.
-
Subcutaneously inject the cell suspension into the flank of 6-8 week old NSG mice.
-
-
Tumor Growth Monitoring:
-
Monitor the mice bi-weekly for tumor formation.
-
Once tumors are palpable, measure tumor volume 2-3 times per week using digital calipers. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
-
Passaging:
-
When tumors reach a volume of approximately 1000-1500 mm³, euthanize the mouse and aseptically excise the tumor.
-
A portion of the tumor can be cryopreserved, fixed for histology, or processed for reimplantation into new host mice for cohort expansion.
-
In Vivo Efficacy Study of a Bfl-1 Inhibitor
This protocol is adapted from studies involving indirect Bfl-1 inhibitors in lymphoma PDX models.[8]
Materials:
-
PDX-bearing mice with established tumors (e.g., 150-200 mm³)
-
Bfl-1 inhibitor (e.g., AZD4573)
-
Vehicle control
-
Dosing vehicles (e.g., for AZD4573: 2% N,N-dimethylacetamide, 30% PEG-400, 68% 1% (v/v) Tween 80)
-
Gavage needles or appropriate injection supplies
-
Digital calipers
Procedure:
-
Cohort Randomization:
-
Once tumors reach the desired size range, randomize mice into treatment and control groups (n=8-10 mice per group).
-
-
Drug Administration:
-
Prepare the Bfl-1 inhibitor and vehicle control solutions.
-
Administer the drug and vehicle according to the specified dosing schedule (e.g., for AZD4573, 15 mg/kg orally, twice daily with a 2-hour split, on a 2 days on/5 days off schedule).
-
-
Monitoring:
-
Measure tumor volumes and body weights 2-3 times per week.
-
Monitor animal health daily.
-
-
Endpoint Analysis:
-
At the end of the study, euthanize the mice.
-
Excise tumors for pharmacodynamic analysis (e.g., Western blotting for Bfl-1, Mcl-1, and cleaved caspase-3) and histopathology.
-
Pharmacodynamic (PD) Analysis
Procedure:
-
Sample Collection:
-
Collect tumors at a specified time point after the final dose (e.g., 4 hours for acute PD effects).
-
-
Western Blotting:
-
Prepare protein lysates from the tumor tissue.
-
Perform SDS-PAGE and transfer proteins to a PVDF membrane.
-
Probe the membrane with primary antibodies against Bfl-1, Mcl-1, cleaved caspase-3, and a loading control (e.g., GAPDH).
-
Incubate with the appropriate secondary antibodies and visualize the protein bands.
-
Experimental Workflow Diagram
The following diagram illustrates the typical workflow for evaluating a Bfl-1 inhibitor in PDX models.
Caption: Experimental workflow for Bfl-1 inhibitor studies in PDX models.
Conclusion
The use of PDX models is crucial for the preclinical validation of Bfl-1 inhibitors. These models allow for an assessment of efficacy in a system that mirrors the complexity of human tumors. While direct and potent Bfl-1 inhibitors are still in the early stages of development, the methodologies outlined here, based on studies of compounds that indirectly modulate Bfl-1, provide a robust framework for their future in vivo evaluation. As novel Bfl-1 inhibitors like "this compound" advance, these protocols can be adapted to rigorously assess their therapeutic potential.
References
- 1. Inhibition of Anti-Apoptotic Bcl-2 Proteins in Preclinical and Clinical Studies: Current Overview in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Last but not least: BFL-1 as an emerging target for anti-cancer therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BFL-1 expression determines the efficacy of venetoclax in MYC+/BCL2+ double hit lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. portlandpress.com [portlandpress.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. [PDF] Structural Basis of BFL-1 for Its Interaction with BAX and Its Anti-apoptotic Action in Mammalian and Yeast Cells* | Semantic Scholar [semanticscholar.org]
- 7. Bfl-1/A1 functions, similar to Mcl-1, as a selective tBid and Bak antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ashpublications.org [ashpublications.org]
Application Notes and Protocols: Bfl-1-IN-2 for Studying Mitochondrial Outer Membrane Permeabilization (MOMP)
For Researchers, Scientists, and Drug Development Professionals
Introduction
B-cell lymphoma-2 (Bcl-2) family proteins are central regulators of the intrinsic apoptotic pathway, maintaining a balance between pro-survival and pro-apoptotic members.[1][2] Bfl-1 (Bcl-2-related protein A1) is a pro-survival member of this family, often overexpressed in various human cancers, including B-cell lymphomas and acute myeloid leukemia (AML).[1][3] Its upregulation is linked to tumor cell survival and resistance to chemotherapy.[1][3]
Bfl-1 exerts its anti-apoptotic function primarily at the mitochondrial outer membrane, where it prevents Mitochondrial Outer Membrane Permeabilization (MOMP)—a critical "point of no return" in the apoptotic cascade.[4][5][6] It achieves this by sequestering pro-apoptotic BH3-only proteins (like tBid, Bim, and Puma) and inhibiting the effector proteins BAX and BAK.[2][7][8] The inhibition of BAX/BAK oligomerization prevents the formation of pores in the mitochondrial outer membrane, thereby blocking the release of cytochrome c and other pro-apoptotic factors into the cytosol.[5][9][10]
Bfl-1-IN-2 is a covalent and reversible inhibitor of Bfl-1.[11] It acts by binding to a cysteine residue (Cys55) within the BH3-binding groove of Bfl-1, disrupting its ability to neutralize pro-apoptotic proteins.[11][12] This targeted inhibition makes this compound a valuable chemical probe for elucidating the specific role of Bfl-1 in apoptosis and for studying the dynamics of MOMP in cells where Bfl-1 is a key survival factor.
Mechanism of Action of Bfl-1 and Inhibition by this compound
The intrinsic apoptosis pathway is initiated by cellular stress signals that lead to the activation of BH3-only proteins. These proteins then either directly activate the pro-apoptotic effectors BAX and BAK or neutralize the pro-survival Bcl-2 proteins. Activated BAX and BAK oligomerize at the mitochondrial outer membrane, leading to MOMP and the release of cytochrome c, which subsequently activates the caspase cascade and executes cell death.[5][13]
Bfl-1 prevents this process by binding to and sequestering BH3-only proteins like tBid and directly interacting with BAK.[7] this compound blocks this protective function. By covalently modifying Cys55 in the Bfl-1 binding groove, it prevents the sequestration of pro-apoptotic partners.[11][12] This frees BAX and BAK to oligomerize, induce MOMP, and trigger apoptosis.[12][14]
Caption: Bfl-1 signaling pathway and its inhibition by this compound.
Quantitative Data for Bfl-1 Inhibitors
This table summarizes the potency of this compound and other relevant inhibitors. The half-maximal inhibitory concentration (IC50) reflects the concentration of an inhibitor required to reduce a specific biological activity by 50%, while the dissociation constant (Kd) measures binding affinity.[15]
| Compound | Target(s) | Potency (IC50) | Binding Affinity (Kd) | Mechanism of Action | Reference |
| This compound | Bfl-1 | 4.3 µM | Not Reported | Reversible and covalent inhibitor; binds Cys55. | [11] |
| MLS-0053105 | Bfl-1 | 0.4 µM | Not Reported | Selective chloromaleimide inhibitor. | [16] |
| Sabutoclax | Bcl-2, Bcl-XL, Mcl-1, Bfl-1 | 0.62 µM (Bfl-1) | Not Reported | Pan-Bcl-2 family inhibitor. | [16] |
| Gambogic Acid | Bcl-XL, Bcl-2, Mcl-1, Bfl-1 | 1.06 µM (Bfl-1) | Not Reported | Pan-Bcl-2 family inhibitor. | [16] |
Experimental Workflow for Studying MOMP with this compound
The following diagram outlines a general workflow for investigating the effect of this compound on MOMP and apoptosis in a cellular context.
Caption: General experimental workflow for MOMP studies using this compound.
Detailed Experimental Protocols
Note: Optimal concentrations of this compound, apoptotic inducers, and incubation times should be determined empirically for each cell line.
Protocol 1: Assessment of MOMP by Cytochrome c Release
Principle: Upon MOMP, cytochrome c is released from the mitochondrial intermembrane space into the cytosol. This protocol uses subcellular fractionation followed by Western blotting to detect the presence of cytochrome c in the cytosolic fraction, which is indicative of MOMP.
Materials:
-
This compound (stored at -80°C)[11]
-
Apoptosis-inducing agent (e.g., Staurosporine, Etoposide)
-
Cell culture reagents
-
Mitochondria/Cytosol Fractionation Kit (or hypotonic cell lysis buffer)
-
Protease inhibitor cocktail
-
BCA Protein Assay Kit
-
SDS-PAGE gels and buffers
-
PVDF membrane
-
Primary antibodies: anti-cytochrome c, anti-COX IV (mitochondrial loading control), anti-GAPDH (cytosolic loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescence substrate
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 10 cm dishes to reach 70-80% confluency.
-
Pre-treat cells with the desired concentration of this compound (or vehicle control) for 1-2 hours.
-
Add the apoptosis-inducing agent and incubate for the determined time (e.g., 4-6 hours).
-
-
Cell Harvesting:
-
Collect all cells, including those in the supernatant (apoptotic cells may detach).
-
Wash cells twice with ice-cold PBS.
-
-
Subcellular Fractionation:
-
Perform fractionation to separate cytosolic and mitochondrial fractions according to the manufacturer's protocol of a commercial kit or using a digitonin-based lysis protocol.
-
Briefly, cells are incubated in a hypotonic buffer that permeabilizes the plasma membrane but leaves mitochondrial membranes intact.
-
Centrifuge to pellet the mitochondria and other organelles. The supernatant is the cytosolic fraction.
-
-
Protein Quantification:
-
Determine the protein concentration of both cytosolic and mitochondrial fractions using a BCA assay.
-
-
Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) from each fraction onto an SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate with primary antibodies overnight at 4°C (anti-cytochrome c, anti-COX IV, anti-GAPDH).
-
Wash and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Develop the blot using a chemiluminescence substrate and image.
-
-
Analysis:
-
An increase in the cytochrome c signal in the cytosolic fraction of treated cells compared to the control indicates MOMP.
-
Confirm the purity of fractions using COX IV (should only be in the mitochondrial fraction) and GAPDH (should only be in the cytosolic fraction).
-
Protocol 2: Assessment of Apoptosis by Annexin V and Propidium Iodide (PI) Staining
Principle: In early apoptosis, phosphatidylserine (B164497) (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with high affinity for PS, is used to detect these early apoptotic cells. Propidium Iodide (PI) is a fluorescent nuclear stain that cannot cross the membrane of live or early apoptotic cells, thus it is used to identify late apoptotic or necrotic cells. This assay is analyzed using flow cytometry.
Materials:
-
This compound
-
Apoptosis-inducing agent
-
Annexin V-FITC/APC Apoptosis Detection Kit with PI
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in a 6-well plate.
-
Treat cells with this compound and/or an apoptotic inducer as described in Protocol 1.
-
-
Cell Harvesting:
-
Collect all cells (adherent and supernatant).
-
Wash cells twice with cold PBS.
-
-
Staining:
-
Resuspend cells in 100 µL of 1X Annexin V Binding Buffer.
-
Add 5 µL of Annexin V-FITC (or another fluorophore) and 5 µL of PI solution.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
-
Flow Cytometry:
-
Analyze the samples on a flow cytometer within one hour.
-
Set up appropriate gates using unstained and single-stained controls.
-
-
Analysis:
-
Quantify the percentage of cells in each quadrant:
-
Lower-Left (Annexin V- / PI-): Live cells
-
Lower-Right (Annexin V+ / PI-): Early apoptotic cells
-
Upper-Right (Annexin V+ / PI+): Late apoptotic/necrotic cells
-
Upper-Left (Annexin V- / PI+): Necrotic cells
-
-
A significant increase in the Annexin V+ population in this compound treated cells (especially in combination with an apoptotic inducer) suggests that inhibition of Bfl-1 promotes apoptosis.
-
Protocol 3: Caspase-3/7 Activity Assay
Principle: The release of cytochrome c following MOMP leads to the activation of effector caspases, such as caspase-3 and caspase-7, which are key executioners of apoptosis. This protocol uses a luminogenic substrate that is cleaved by active caspase-3/7, producing a light signal proportional to enzyme activity.
Materials:
-
This compound
-
Apoptosis-inducing agent
-
White-walled 96-well plates suitable for luminescence
-
Caspase-Glo® 3/7 Assay System or similar
-
Luminometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in a white-walled 96-well plate.
-
Treat cells with a titration of this compound and/or an apoptotic inducer. Include appropriate vehicle controls.
-
-
Assay Execution:
-
Remove the plate from the incubator and allow it to equilibrate to room temperature.
-
Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's instructions.
-
Add 100 µL of the reagent to each well.
-
Mix briefly on a plate shaker at 300-500 rpm.
-
Incubate at room temperature for 1-2 hours, protected from light.
-
-
Measurement:
-
Measure the luminescence of each well using a plate-reading luminometer.
-
-
Analysis:
-
Subtract the average background luminescence (from wells with no cells) from all experimental readings.
-
Calculate the fold-change in caspase activity relative to the vehicle-treated control. An increase in luminescence indicates activation of the apoptotic pathway.
-
References
- 1. Last but not least: BFL-1 as an emerging target for anti-cancer therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A1/Bfl-1 in leukocyte development and cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ashpublications.org [ashpublications.org]
- 4. BFL1 modulates apoptosis at the membrane level through a bifunctional and multimodal mechanism showing key differences with BCLXL - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Mitochondrial outer membrane permeabilization at the single molecule level - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Bfl-1/A1 functions, similar to Mcl-1, as a selective tBid and Bak antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Bcl-2 family member Bfl-1/A1 sequesters truncated bid to inhibit is collaboration with pro-apoptotic Bak or Bax - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Permeabilization of the outer mitochondrial membrane by Bcl-2 proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Where Killers Meet—Permeabilization of the Outer Mitochondrial Membrane during Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Discovery of a selective and covalent small-molecule inhibitor of BFL-1 protein that induces robust apoptosis in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. How do BCL-2 proteins induce mitochondrial outer membrane permeabilization? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. promegaconnections.com [promegaconnections.com]
- 16. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols: Synergistic Targeting of Bfl-1 and Mcl-1 in Lymphoma Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
The B-cell lymphoma 2 (Bcl-2) family of proteins are critical regulators of the intrinsic apoptotic pathway, with pro-survival members such as B-cell lymphoma/leukemia-1 (Bfl-1) and Myeloid cell leukemia-1 (Mcl-1) often being overexpressed in various hematological malignancies, including lymphoma. This overexpression contributes to tumor cell survival and resistance to conventional therapies. Targeting these anti-apoptotic proteins with selective inhibitors has emerged as a promising therapeutic strategy. However, resistance to single-agent therapy can develop through the compensatory upregulation of other pro-survival Bcl-2 family members.[1]
Bfl-1, in particular, has been identified as a key resistance factor to inhibitors of both Bcl-2 and Mcl-1 in lymphoma.[1][2][3] This suggests that a combinatorial approach, simultaneously targeting both Bfl-1 and Mcl-1, could overcome this resistance and lead to enhanced cancer cell death. This document provides detailed application notes and experimental protocols for investigating the synergistic effects of combining a Bfl-1 inhibitor, Bfl-1-IN-2, with an Mcl-1 inhibitor in lymphoma cell lines.
Signaling Pathway of Bfl-1 and Mcl-1 in Apoptosis Regulation
Bfl-1 and Mcl-1 are anti-apoptotic proteins that sequester pro-apoptotic "BH3-only" proteins (e.g., Bim, Puma, Noxa) and the effector proteins Bak and Bax. This sequestration prevents the oligomerization of Bak and Bax, which is a critical step for mitochondrial outer membrane permeabilization (MOMP), cytochrome c release, and subsequent caspase activation leading to apoptosis. The rationale for combining Bfl-1 and Mcl-1 inhibitors is to simultaneously release the pro-apoptotic machinery from sequestration by both proteins, thereby overwhelming the cell's survival mechanisms and inducing robust apoptosis.[4]
Caption: Bfl-1 and Mcl-1 signaling pathway in apoptosis.
Data Presentation
The following tables summarize hypothetical quantitative data illustrating the synergistic effects of combining this compound with an Mcl-1 inhibitor in two different lymphoma cell lines: a sensitive cell line (Ly1) and a resistant cell line (Ly2).
Table 1: Cell Viability (IC50 Values in µM) after 48h Treatment
| Cell Line | This compound | Mcl-1 Inhibitor | Combination (1:1 ratio) |
| Ly1 | 5.2 | 2.8 | 0.9 |
| Ly2 | > 20 | 15.5 | 6.3 |
Table 2: Apoptosis Induction (% Annexin V Positive Cells) after 24h Treatment
| Cell Line | Treatment | Concentration | % Apoptotic Cells |
| Ly1 | Vehicle Control | - | 5.1 |
| This compound | 2 µM | 15.3 | |
| Mcl-1 Inhibitor | 1 µM | 20.8 | |
| Combination | 2 µM + 1 µM | 65.7 | |
| Ly2 | Vehicle Control | - | 4.5 |
| This compound | 10 µM | 10.2 | |
| Mcl-1 Inhibitor | 8 µM | 18.5 | |
| Combination | 10 µM + 8 µM | 42.1 |
Table 3: Caspase-3/7 Activity (Fold Change vs. Control) after 24h Treatment
| Cell Line | Treatment | Concentration | Fold Change |
| Ly1 | This compound | 2 µM | 2.5 |
| Mcl-1 Inhibitor | 1 µM | 3.1 | |
| Combination | 2 µM + 1 µM | 9.8 | |
| Ly2 | This compound | 10 µM | 1.8 |
| Mcl-1 Inhibitor | 8 µM | 2.4 | |
| Combination | 10 µM + 8 µM | 5.6 |
Experimental Protocols
Experimental Workflow
Caption: General experimental workflow.
Cell Culture and Treatment
-
Cell Lines: Culture lymphoma cell lines (e.g., OCI-Ly1, SU-DHL-4) in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Preparation: Prepare stock solutions of this compound and the Mcl-1 inhibitor in DMSO. Further dilute to desired concentrations in culture medium immediately before use.
-
Treatment: Seed cells in appropriate multi-well plates. After allowing cells to adhere (if applicable) or equilibrate, treat with single agents or combinations of this compound and the Mcl-1 inhibitor at various concentrations for the indicated time points (e.g., 24, 48, 72 hours). Include a vehicle control (DMSO) in all experiments.
Cell Viability Assay (e.g., MTT or CellTiter-Glo®)
-
Seeding: Seed 5,000-10,000 cells per well in a 96-well plate.
-
Treatment: Treat cells as described in section 1.
-
Assay:
-
MTT: After the incubation period, add MTT solution and incubate for 2-4 hours. Add solubilization solution and read the absorbance at 570 nm.
-
CellTiter-Glo®: Add CellTiter-Glo® reagent to each well, mix, and measure luminescence according to the manufacturer's protocol.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using non-linear regression analysis.
Apoptosis Assay (Annexin V and Propidium Iodide Staining)
-
Cell Preparation: Seed 1 x 10^6 cells per well in a 6-well plate and treat as described.
-
Harvesting: Collect both adherent and suspension cells. Wash cells twice with cold PBS.
-
Staining: Resuspend cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.[5] Incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V positive, PI negative cells are considered early apoptotic, while Annexin V positive, PI positive cells are in late apoptosis or necrosis.
Caspase-3/7 Activity Assay (Caspase-Glo® 3/7 Assay)
-
Seeding: Seed 10,000 cells per well in a white-walled 96-well plate.
-
Treatment: Treat cells as described.
-
Assay: After treatment, add an equal volume of Caspase-Glo® 3/7 reagent to each well.[6][7]
-
Measurement: Incubate at room temperature for 1-2 hours and measure luminescence using a plate reader.
-
Data Analysis: Express results as fold change in caspase activity relative to the vehicle control.
Western Blot Analysis
-
Cell Lysis: After treatment, harvest and lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[8] Incubate with primary antibodies against Bfl-1, Mcl-1, Bim, Bak, Bax, cleaved PARP, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.[9][10]
-
Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies. Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.
Co-Immunoprecipitation (Co-IP)
-
Cell Lysis: Lyse treated cells in a non-denaturing Co-IP lysis buffer (e.g., 1% CHAPS-containing buffer) with protease inhibitors.[11]
-
Pre-clearing: Pre-clear the lysate by incubating with protein A/G agarose/magnetic beads.
-
Immunoprecipitation: Incubate the pre-cleared lysate with an antibody against Bfl-1 or Mcl-1 overnight at 4°C.[12]
-
Complex Capture: Add protein A/G beads to capture the antibody-protein complexes.
-
Washing: Wash the beads several times with Co-IP lysis buffer to remove non-specific binding.
-
Elution and Western Blot: Elute the protein complexes from the beads and analyze by Western blotting using antibodies against Bim, Puma, or other relevant binding partners.[13][14]
Conclusion
The combined inhibition of Bfl-1 and Mcl-1 represents a rational and promising therapeutic strategy for lymphoma, particularly in cases of acquired resistance to single-agent BH3 mimetics. The protocols outlined in this document provide a comprehensive framework for researchers to investigate the synergistic anti-tumor effects and elucidate the underlying molecular mechanisms of this combination therapy. Careful execution of these experiments will be crucial for advancing our understanding and facilitating the clinical translation of dual Bfl-1 and Mcl-1 targeting in lymphoma.
References
- 1. Acquired resistance to ABT-737 in lymphoma cells that up-regulate MCL-1 and BFL-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Last but not least: BFL-1 as an emerging target for anti-cancer therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BFL-1 expression determines the efficacy of venetoclax in MYC+/BCL2+ double hit lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 6. Caspase-Glo® 3/7 Assay Protocol [promega.com]
- 7. promega.com [promega.com]
- 8. Bcl-2 Detection in Western Blotting - FineTest ELISA Kit | FineTest Antibody | FineTest® [fn-test.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Specific interactions of BCL-2 family proteins mediate sensitivity to BH3-mimetics in diffuse large B-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. assaygenie.com [assaygenie.com]
- 13. researchgate.net [researchgate.net]
- 14. An antiapoptotic Bcl-2 family protein index predicts the response of leukaemic cells to the pan-Bcl-2 inhibitor S1 - PMC [pmc.ncbi.nlm.nih.gov]
Synergistic Apoptosis Induction in Acute Myeloid Leukemia by Co-inhibition of Bfl-1 and Bcl-2
Application Notes and Protocols for Researchers and Drug Development Professionals
Introduction
Acute Myeloid Leukemia (AML) is an aggressive hematologic malignancy characterized by the rapid proliferation of abnormal myeloid progenitor cells in the bone marrow. A key survival mechanism for AML cells is the evasion of apoptosis, or programmed cell death, often mediated by the overexpression of anti-apoptotic proteins from the Bcl-2 family. Venetoclax (B612062), a selective Bcl-2 inhibitor, has shown significant efficacy in treating AML; however, intrinsic and acquired resistance remains a major clinical challenge. One of the primary mechanisms of resistance to venetoclax is the upregulation of other anti-apoptotic proteins, particularly Bfl-1 (encoded by the BCL2A1 gene). This document provides detailed application notes and experimental protocols to investigate the synergistic effects of combining a Bfl-1 inhibitor with venetoclax to overcome resistance and enhance apoptosis in AML cells.
A note on the Bfl-1 inhibitor: The following data and protocols are based on a recently identified potent and selective covalent Bfl-1 inhibitor, compound '56', as described in a 2024 publication in the Journal of Medicinal Chemistry[1]. While the initial topic specified "Bfl-1-IN-2", detailed public data on its synergistic effects with venetoclax in AML is limited. Compound '56' serves as a well-characterized example of a Bfl-1 inhibitor demonstrating synergy with venetoclax, providing a robust foundation for these application notes. This compound is also a covalent inhibitor of Bfl-1 that binds to Cys55, though with a reported IC50 of 4.3 μM[2].
Principle of Synergy
Venetoclax selectively binds to the BH3-binding groove of Bcl-2, displacing pro-apoptotic proteins like BIM and leading to the activation of BAX and BAK, which ultimately triggers the intrinsic apoptotic pathway. In resistant AML cells, Bfl-1 can sequester these pro-apoptotic proteins, rendering venetoclax ineffective. By co-administering a Bfl-1 inhibitor, this escape mechanism is blocked. The Bfl-1 inhibitor prevents the sequestration of pro-apoptotic proteins by Bfl-1, thereby restoring the apoptotic signal initiated by venetoclax. This dual targeting of key anti-apoptotic proteins leads to a synergistic induction of apoptosis in AML cells.
Data Presentation
The following tables summarize the quantitative data on the synergistic effects of the Bfl-1 inhibitor '56' and venetoclax in AML cell lines engineered to overexpress Bfl-1, a model for venetoclax resistance.
Table 1: Cell Growth Inhibition (IC50) of Bfl-1 Inhibitor '56' in Bfl-1 Overexpressing AML Cell Lines
| Cell Line | IC50 of Compound '56' (μM) |
| MOLM-13-OE (Bfl-1 Overexpressing) | 1.5 |
| MV4-11-OE (Bfl-1 Overexpressing) | 2.1 |
Data extracted from a 2024 Journal of Medicinal Chemistry publication.[1][3]
Table 2: Apoptosis Induction by Single Agents and Combination in Bfl-1 Overexpressing AML Cell Lines
| Cell Line | Treatment | Concentration (μM) | % Apoptosis (Annexin V+) |
| MOLM-13-OE | Vehicle Control | - | ~5% |
| Venetoclax | 1 | ~10% | |
| Compound '56' | 1 | ~15% | |
| Venetoclax + Compound '56' | 1 + 1 | ~60% | |
| MV4-11-OE | Vehicle Control | - | ~5% |
| Venetoclax | 1 | ~8% | |
| Compound '56' | 2 | ~12% | |
| Venetoclax + Compound '56' | 1 + 2 | ~55% |
Data extracted from a 2024 Journal of Medicinal Chemistry publication.[1][3]
Table 3: Combination Index (CI) Values for the Combination of Bfl-1 Inhibitor '56' and Venetoclax
| Cell Line | Combination | Combination Index (CI) | Interpretation |
| MOLM-13-OE | Compound '56' + Venetoclax | < 1 | Synergy |
| MV4-11-OE | Compound '56' + Venetoclax | < 1 | Synergy |
Interpretation based on the Chou-Talalay method where CI < 1 indicates synergy. Specific CI values were qualitatively described as synergistic in the source publication.[1][3]
Signaling Pathways and Experimental Workflows
Experimental Protocols
Protocol 1: Cell Culture
Cell Lines:
-
MOLM-13 and MV4-11 AML cell lines.
-
For resistance studies, use isogenic cell lines engineered to overexpress Bfl-1 (e.g., MOLM-13-OE, MV4-11-OE).
Culture Medium:
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin.
Culture Conditions:
-
Maintain cells at 37°C in a humidified atmosphere with 5% CO2.
-
Subculture cells every 2-3 days to maintain logarithmic growth.
Protocol 2: Cell Viability Assay (e.g., MTT or CellTiter-Glo®)
Objective: To determine the half-maximal inhibitory concentration (IC50) of single agents and the synergistic effect of the combination.
Materials:
-
AML cells
-
Venetoclax
-
Bfl-1 inhibitor (e.g., compound '56')
-
96-well clear or opaque-walled plates
-
MTT reagent or CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Plate reader (absorbance or luminescence)
Procedure:
-
Cell Seeding: Seed AML cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of culture medium.
-
Drug Preparation: Prepare serial dilutions of venetoclax and the Bfl-1 inhibitor. For combination studies, prepare a matrix of concentrations based on the IC50 values of the individual drugs.
-
Treatment: Add the drugs to the wells. Include vehicle-only controls (e.g., DMSO).
-
Incubation: Incubate the plates for 72 hours at 37°C and 5% CO2.
-
Viability Assessment:
-
For MTT assay: Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours. Add 100 µL of solubilization buffer (e.g., 10% SDS in 0.01 M HCl) and incubate overnight. Read absorbance at 570 nm.
-
For CellTiter-Glo® assay: Follow the manufacturer's protocol. Typically, add a volume of reagent equal to the culture medium volume, mix, and read luminescence.
-
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control. Determine IC50 values using non-linear regression. For combination studies, calculate the Combination Index (CI) using software like CompuSyn, based on the Chou-Talalay method. A CI < 1 indicates synergy.
Protocol 3: Apoptosis Assay by Flow Cytometry (Annexin V/Propidium Iodide Staining)
Objective: To quantify the induction of apoptosis by single agents and their combination.
Materials:
-
Treated and control AML cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide [PI], and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed AML cells in 6-well plates and treat with the desired concentrations of venetoclax, Bfl-1 inhibitor, or the combination for 24-48 hours.
-
Cell Harvesting: Collect cells (including supernatant containing apoptotic cells) by centrifugation at 300 x g for 5 minutes.
-
Washing: Wash the cell pellet twice with cold PBS.
-
Staining:
-
Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry: Analyze the samples on a flow cytometer within one hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
-
Data Analysis: Quantify the percentage of cells in each quadrant to determine the level of apoptosis induced by each treatment condition.
Conclusion
The co-inhibition of Bfl-1 and Bcl-2 presents a promising therapeutic strategy to overcome venetoclax resistance in AML. The provided data on the Bfl-1 inhibitor '56' in combination with venetoclax demonstrates a strong synergistic effect in AML cells overexpressing Bfl-1, leading to enhanced apoptosis. The detailed protocols herein offer a robust framework for researchers and drug development professionals to further investigate this and similar synergistic combinations, with the ultimate goal of developing more effective therapies for this challenging disease.
References
Application Notes and Protocols: Utilizing Bfl-1-IN-2 to Overcome Chemoresistance in Breast Cancer Cells
Introduction
The anti-apoptotic protein B-cell lymphoma/leukemia-2 (Bcl-2)-related protein A1 (Bfl-1), also known as BCL2A1, is a member of the Bcl-2 family that plays a critical role in regulating the intrinsic apoptotic pathway.[1] Overexpression of Bfl-1 has been implicated in the progression and chemoresistance of various malignancies, including breast cancer.[2][3] In breast cancer, elevated Bfl-1 levels can sequester pro-apoptotic proteins, thereby preventing the induction of apoptosis by chemotherapeutic agents and contributing to treatment failure.[4] This makes Bfl-1 an attractive therapeutic target for strategies aimed at overcoming chemoresistance.[2]
Bfl-1-IN-2 is a reversible, covalent inhibitor of Bfl-1 that selectively targets a unique cysteine residue (Cys55) within the BH3-binding groove of the protein.[5] This specific interaction blocks the binding of pro-apoptotic BH3-only proteins, thereby disabling Bfl-1's anti-apoptotic function and restoring the cell's sensitivity to apoptotic stimuli.[5] Recent research has led to the development and optimization of covalent Bfl-1 inhibitors, such as compound (R,R,S)-26 , which demonstrates high potency and cellular activity.[6][7] While much of the initial cellular characterization of these specific compounds has been performed in lymphoma cell lines, the principle of Bfl-1 inhibition to overcome chemoresistance is applicable to Bfl-1-dependent breast cancers.
These application notes provide an overview of the role of Bfl-1 in breast cancer chemoresistance and protocols for utilizing Bfl-1 inhibitors to study and potentially overcome this resistance.
Data Presentation
The following tables summarize the biochemical and cellular activity of a potent, selective covalent Bfl-1 inhibitor, providing key data points for researchers.
Table 1: Biochemical and Cellular Activity of a Representative Covalent Bfl-1 Inhibitor
| Compound | Target | Assay | Cell Line | kinact/KI (M-1s-1) | Caspase 3/7 Activation EC50 (µM) | Reference |
| (R,R,S)-26 | Bfl-1 | Biochemical Inhibition | - | 4600 | - | [6][7] |
| (R,R,S)-26 | Bfl-1 | Cellular Caspase Activation | SUDHL1 (Lymphoma) | - | <1 | [6][7] |
Note: The cellular activity data for (R,R,S)-26, an optimized analog of this compound (Compound 13), is derived from studies in lymphoma cell lines as specific data for breast cancer cell lines is not yet available in the public domain.
Signaling Pathway
Overexpression of Bfl-1 is a key mechanism of chemoresistance in breast cancer. The following diagram illustrates the signaling pathway through which Bfl-1 promotes cell survival and how its inhibition can restore sensitivity to chemotherapeutic agents.
Caption: Bfl-1 signaling pathway in chemoresistance.
Experimental Protocols
The following are detailed protocols for key experiments to assess the efficacy of Bfl-1 inhibitors in overcoming chemoresistance in breast cancer cells.
Protocol 1: Cell Viability Assay to Determine Chemosensitization
This protocol describes how to assess the ability of a Bfl-1 inhibitor to sensitize chemoresistant breast cancer cells to a standard chemotherapeutic agent using a colorimetric cell viability assay (e.g., MTT or CCK-8).
Caption: Experimental workflow for chemosensitization assay.
Materials:
-
Chemoresistant and parental breast cancer cell lines (e.g., MCF-7/ADR and MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
Chemotherapeutic agent (e.g., Doxorubicin, Paclitaxel)
-
96-well cell culture plates
-
Cell viability assay kit (e.g., MTT, CCK-8)
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding: a. Harvest and count the breast cancer cells. b. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. c. Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours.
-
Treatment: a. Prepare serial dilutions of this compound in complete medium. b. Prepare the chemotherapeutic agent at 2x the desired final concentration. c. Remove the medium from the wells and add 50 µL of the this compound dilutions. d. Immediately add 50 µL of the 2x chemotherapeutic agent to the appropriate wells. Include wells with inhibitor alone, chemotherapy alone, and vehicle control.
-
Incubation: a. Incubate the plate for an additional 48-72 hours at 37°C and 5% CO2.
-
Viability Assessment: a. Add 10 µL of the CCK-8 reagent or 20 µL of MTT solution (5 mg/mL) to each well. b. Incubate the plate for 1-4 hours at 37°C. c. If using MTT, add 100 µL of DMSO to each well and mix to dissolve the formazan (B1609692) crystals. d. Measure the absorbance at the appropriate wavelength (e.g., 450 nm for CCK-8, 570 nm for MTT) using a microplate reader.
-
Data Analysis: a. Calculate the percentage of cell viability relative to the vehicle-treated control. b. Plot the cell viability against the drug concentration and determine the IC50 values using non-linear regression analysis. c. Compare the IC50 of the chemotherapeutic agent in the presence and absence of this compound to determine the sensitization effect.
Protocol 2: Caspase-Glo 3/7 Assay for Apoptosis Induction
This protocol measures the activity of caspases 3 and 7, key executioner caspases in the apoptotic pathway, to quantify the induction of apoptosis following treatment with a Bfl-1 inhibitor.
Materials:
-
Breast cancer cell lines
-
Complete cell culture medium
-
This compound
-
Chemotherapeutic agent
-
White-walled 96-well plates
-
Caspase-Glo® 3/7 Assay kit (Promega)
-
Luminometer
Procedure:
-
Cell Seeding: a. Seed 10,000 cells per well in 100 µL of complete medium into a white-walled 96-well plate. b. Incubate for 24 hours at 37°C and 5% CO2.
-
Treatment: a. Treat the cells with this compound, the chemotherapeutic agent, or a combination of both at the desired concentrations. Include a vehicle control.
-
Incubation: a. Incubate the plate for 24-48 hours at 37°C and 5% CO2.
-
Caspase Activity Measurement: a. Equilibrate the plate and the Caspase-Glo® 3/7 reagent to room temperature. b. Add 100 µL of the Caspase-Glo® 3/7 reagent to each well. c. Mix the contents of the wells by gentle shaking for 30 seconds. d. Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Data Acquisition: a. Measure the luminescence of each well using a luminometer.
-
Data Analysis: a. Normalize the luminescence readings to the vehicle control to determine the fold-change in caspase 3/7 activity. b. Compare the caspase activity in cells treated with the combination of this compound and the chemotherapeutic agent to the single-agent treatments.
Conclusion
Inhibiting Bfl-1 presents a promising strategy to counteract chemoresistance in breast cancer. This compound and its more potent analogs are valuable research tools for investigating the role of Bfl-1 in apoptosis and for evaluating its potential as a therapeutic target. The provided protocols offer a framework for researchers to assess the efficacy of Bfl-1 inhibitors in sensitizing breast cancer cells to conventional chemotherapies, thereby paving the way for the development of more effective cancer treatments.
References
- 1. researchgate.net [researchgate.net]
- 2. Selective Covalent Targeting of Anti-Apoptotic BFL-1 by Cysteine-Reactive Stapled Peptide Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Last but not least: BFL-1 as an emerging target for anti-cancer therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting BFL-1 Reactivates Cancer Cell Death - Innovations [innovations.dana-farber.org]
- 5. Discovery of a selective and covalent small-molecule inhibitor of BFL-1 protein that induces robust apoptosis in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Structure-Based Optimization of a Series of Covalent, Cell Active Bfl-1 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: In Vivo Efficacy of Bfl-1 Inhibitors in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
B-cell lymphoma-2 (Bcl-2) family proteins are critical regulators of the intrinsic apoptotic pathway, with pro-survival members like B-cell lymphoma-1 (Bfl-1) often overexpressed in various cancers, contributing to tumorigenesis and therapeutic resistance.[1][2] Bfl-1 has been identified as a resistance factor to existing cancer therapies, including the Bcl-2 inhibitor venetoclax.[1] Consequently, the development of specific Bfl-1 inhibitors is a promising strategy in oncology. This document provides a generalized protocol for evaluating the in vivo efficacy of a hypothetical Bfl-1 inhibitor, designated Bfl-1-IN-2, in mouse xenograft models. The methodologies and data presentation formats are based on established practices for testing anti-cancer agents that target the Bcl-2 family.
Bfl-1 Signaling Pathway in Apoptosis
Bfl-1 is a pro-survival protein that sequesters pro-apoptotic BH3-only proteins (like Bim, Puma, and Bid) and the effector protein Bak, thereby preventing mitochondrial outer membrane permeabilization (MOMP) and subsequent caspase activation.[1][3] Inhibition of Bfl-1 by a compound like this compound would release these pro-apoptotic factors, leading to the initiation of apoptosis.
Caption: Bfl-1 signaling pathway in apoptosis regulation.
Experimental Protocols
Cell Line-Derived Xenograft (CDX) Mouse Model
Objective: To evaluate the anti-tumor efficacy of this compound in a subcutaneous xenograft model using a cancer cell line with known Bfl-1 expression.
Materials:
-
Cell Line: A human cancer cell line with high Bfl-1 expression (e.g., a diffuse large B-cell lymphoma (DLBCL) line like OCI-LY10 or a melanoma cell line).
-
Animals: 6-8 week old female immunodeficient mice (e.g., CB17-SCID or NOD-SCID).
-
Reagents: this compound, vehicle control, Matrigel, cell culture media, and standard animal housing supplies.
Procedure:
-
Cell Culture: Culture the selected cancer cell line under standard conditions.
-
Tumor Implantation:
-
Harvest cells during their exponential growth phase and resuspend in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 5 x 107 cells/mL.
-
Subcutaneously inject 0.1 mL of the cell suspension (5 x 106 cells) into the right flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Monitor tumor growth by measuring the length and width of the tumors with calipers every 2-3 days.
-
Calculate tumor volume using the formula: (Length x Width2) / 2.
-
-
Treatment Initiation:
-
When tumors reach an average volume of 150-200 mm3, randomize the mice into treatment and control groups (n=8-10 mice per group).
-
-
Drug Administration:
-
Administer this compound at predetermined doses (e.g., 25, 50, 100 mg/kg) via the appropriate route (e.g., oral gavage, intraperitoneal injection) daily for a specified period (e.g., 21 days).
-
Administer the vehicle control to the control group following the same schedule.
-
-
Efficacy Assessment:
-
Continue to monitor tumor volume and body weight throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., Western blot, immunohistochemistry).
-
-
Pharmacodynamic (PD) Studies:
-
In a satellite group of mice, collect tumor samples at various time points after the final dose (e.g., 4, 8, 24 hours) to assess the modulation of Bfl-1 target engagement and downstream signaling (e.g., cleaved caspase-3 levels).
-
Patient-Derived Xenograft (PDX) Mouse Model
Objective: To assess the efficacy of this compound in a more clinically relevant model that retains the heterogeneity of the original patient tumor.
Procedure: The protocol is similar to the CDX model, with the primary difference being the source of the tumor tissue. Freshly resected patient tumor tissue is implanted subcutaneously into immunodeficient mice. Once the tumors are established and passaged, cohorts are expanded for efficacy studies as described for the CDX model.
Data Presentation
Table 1: In Vivo Efficacy of this compound in a CDX Model
| Treatment Group | Dose (mg/kg) | Mean Tumor Volume (mm³) at Day 21 (± SEM) | Tumor Growth Inhibition (%) | Mean Body Weight Change (%) |
| Vehicle Control | - | 1500 ± 150 | - | +5 |
| This compound | 25 | 900 ± 120 | 40 | +2 |
| This compound | 50 | 450 ± 80 | 70 | -1 |
| This compound | 100 | 200 ± 50 | 87 | -4 |
Note: Data are hypothetical and for illustrative purposes.
Table 2: Pharmacodynamic Analysis of this compound in Tumor Tissues
| Treatment Group | Time Post-Dose | Bfl-1 Levels (% of Control) | Cleaved Caspase-3 Levels (Fold Change vs. Control) |
| Vehicle Control | 24h | 100 | 1.0 |
| This compound (50 mg/kg) | 4h | 30 | 4.5 |
| This compound (50 mg/kg) | 8h | 45 | 3.2 |
| This compound (50 mg/kg) | 24h | 70 | 1.8 |
Note: Data are hypothetical and for illustrative purposes.
Experimental Workflow Visualization
Caption: Experimental workflow for in vivo efficacy studies.
References
- 1. Last but not least: BFL-1 as an emerging target for anti-cancer therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting BFL-1 Reactivates Cancer Cell Death - Innovations [innovations.dana-farber.org]
- 3. Bfl-1/A1 functions, similar to Mcl-1, as a selective tBid and Bak antagonist - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Optimizing Bfl-1-IN-2 Concentration for Cell Culture Experiments: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Bfl-1-IN-2 in cell culture experiments. This guide offers troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and data interpretation support to ensure successful experimental outcomes.
Understanding this compound
Bfl-1 (B-cell lymphoma/leukemia-1) is a pro-survival protein belonging to the Bcl-2 family. Its overexpression is implicated in the survival of various cancer cells and contributes to resistance against chemotherapy. This compound is a potent and selective inhibitor of Bfl-1.
Mechanism of Action: this compound is a reversible and covalent inhibitor that specifically targets the Cysteine 55 (Cys55) residue within the BH3-binding groove of the Bfl-1 protein. By forming a covalent bond, it irreversibly blocks the ability of Bfl-1 to sequester pro-apoptotic proteins like BIM, PUMA, and BAK, thereby inducing apoptosis in Bfl-1-dependent cancer cells.[1][2][3]
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration for this compound in a new cell line?
A1: As a starting point, a dose-response experiment is recommended. Based on its reported biochemical IC50 of 4.3 μM, a concentration range of 0.1 µM to 50 µM is a reasonable starting point for most cancer cell lines. The optimal concentration will vary depending on the Bfl-1 expression level and the specific biology of the cell line being tested.
Q2: My cells are not showing a significant apoptotic response to this compound. What are the possible reasons?
A2: Several factors could contribute to a lack of response:
-
Low Bfl-1 Expression: The target cell line may not express Bfl-1 at a high enough level to be dependent on it for survival. It is crucial to assess the baseline Bfl-1 protein expression in your cells.
-
Redundant Anti-Apoptotic Proteins: Cancer cells can co-express other pro-survival Bcl-2 family members like Mcl-1 or Bcl-xL, which can compensate for the inhibition of Bfl-1.[4] In such cases, combination therapy with other Bcl-2 family inhibitors might be necessary.
-
Drug Inactivation or Instability: Ensure the compound has been stored correctly and that the stock solutions are freshly prepared. While information on the stability of this compound in culture media is limited, it is good practice to minimize the time between media preparation and its addition to the cells.
-
Suboptimal Assay Conditions: The timing of your endpoint measurement is critical. Apoptosis is a dynamic process, and the peak response can vary between cell lines. A time-course experiment is recommended to determine the optimal incubation time.
Q3: I am observing high levels of cytotoxicity even at low concentrations of this compound. How can I mitigate this?
A3: High cytotoxicity could be due to:
-
Off-Target Effects: Although this compound is designed to be selective, high concentrations can lead to off-target effects. Reducing the concentration and incubation time is the first step.
-
Solvent Toxicity: Ensure that the final concentration of the solvent (e.g., DMSO) in your culture medium is non-toxic to your cells (typically below 0.5%).
-
Cell Line Sensitivity: Some cell lines are inherently more sensitive to perturbations in the apoptotic pathway.
Q4: How can I confirm that this compound is engaging with its target in my cells?
A4: Target engagement can be confirmed by a cellular thermal shift assay (CETSA) or by using a biotinylated version of the inhibitor for pull-down experiments followed by western blotting for Bfl-1.
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of this compound using a Cell Viability Assay
This protocol describes a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) of this compound in a cancer cell line.
Materials:
-
This compound (stored as a stock solution in DMSO at -80°C)
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well clear-bottom cell culture plates
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT, or XTT)
-
Multimode plate reader
Procedure:
-
Cell Seeding: Seed your cells in a 96-well plate at a density that will ensure they are in the logarithmic growth phase at the end of the experiment. Allow the cells to adhere overnight.
-
Compound Preparation: Prepare a serial dilution of this compound in complete culture medium. A common starting range is from 0.01 µM to 100 µM. Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound or the vehicle control.
-
Incubation: Incubate the plate for a predetermined time (e.g., 24, 48, or 72 hours). A 48-hour incubation is a good starting point.
-
Cell Viability Measurement: Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure the luminescence or absorbance using a plate reader.
-
Data Analysis: Normalize the data to the vehicle control and plot the cell viability against the log of the this compound concentration. Use a non-linear regression model to calculate the IC50 value.
Protocol 2: Assessing Apoptosis Induction by Caspase-3/7 Activity Assay
This protocol measures the activity of executioner caspases 3 and 7, which are key mediators of apoptosis.
Materials:
-
This compound
-
Cancer cell line of interest
-
96-well white-bottom cell culture plates
-
Caspase-Glo® 3/7 Assay System
-
Luminometer
Procedure:
-
Cell Seeding and Treatment: Follow steps 1-3 from Protocol 1, using a white-bottom plate suitable for luminescence measurements. It is advisable to use a concentration of this compound around the predetermined IC50 and 5-10 fold higher.
-
Incubation: Incubate the cells for a shorter duration than the viability assay, as caspase activation is an earlier event in apoptosis (e.g., 6, 12, or 24 hours).
-
Caspase-3/7 Activity Measurement: Add the Caspase-Glo® 3/7 reagent to each well as per the manufacturer's protocol.
-
Data Acquisition: Measure the luminescence using a luminometer.
-
Data Analysis: Normalize the caspase activity to the vehicle control to determine the fold-increase in apoptosis.
Data Presentation
Table 1: Bfl-1 Expression in Common Cancer Cell Lines
| Cell Line | Cancer Type | Bfl-1 Expression Level | Reference |
| RS11846 | Lymphoma | Very High | [5] |
| BP3 | Leukemia/Lymphoma | High | [5] |
| SkMel28 | Melanoma | High | [5] |
| UACC62 | Melanoma | Intermediate | [5] |
| MM200 | Melanoma | Intermediate | [5] |
| G361 | Melanoma | Intermediate | [5] |
| A375 | Melanoma | Negative | [5] |
| SUDHL1 | Anaplastic Large Cell Lymphoma | High |
This table provides a general guide. It is highly recommended to determine the Bfl-1 expression level in your specific cell line of interest.
Table 2: Representative IC50 Values for Covalent Bfl-1 Inhibitors
| Compound | Cell Line | Cancer Type | IC50 (µM) | Assay Conditions | Reference |
| This compound | - | - | 4.3 (biochemical) | - | MedChemExpress |
| Analogue 1 | MOLM-13 | Acute Myeloid Leukemia | ~5 | 72h, Cell Viability | Fictional Example |
| Analogue 2 | H1437 | Lung Cancer | ~10 | 72h, Cell Viability | Fictional Example |
Visualizations
Caption: Bfl-1 Signaling Pathway and Mechanism of this compound Action.
Caption: Experimental Workflow for this compound Concentration Optimization.
Caption: Troubleshooting Guide for Low Efficacy of this compound.
References
- 1. Practical Fragments: Covalent fragments vs BFL1: a selective chemical probe [practicalfragments.blogspot.com]
- 2. Identification of a Covalent Molecular Inhibitor of Anti-apoptotic BFL-1 by Disulfide Tethering - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure-Based Optimization of a Series of Covalent, Cell Active Bfl-1 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. An enzyme activity-based workflow for the identification and characterization of covalent inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Bfl-1-IN-2 solubility and stability in DMSO solution
This technical support guide provides researchers, scientists, and drug development professionals with essential information regarding the solubility and stability of Bfl-1-IN-2 in Dimethyl Sulfoxide (DMSO). Below you will find frequently asked questions (FAQs), troubleshooting advice, and detailed experimental protocols to ensure the successful use of this inhibitor in your experiments.
Frequently Asked Questions (FAQs)
Q1: How should I dissolve this compound?
A1: this compound, like many small molecule inhibitors, can be dissolved in high-quality, anhydrous DMSO to create a stock solution. For compounds that are difficult to weigh accurately, it is recommended to dissolve the entire contents of the vial in a calculated volume of DMSO to achieve a desired stock concentration.[1] To ensure the compound is fully dissolved, vortexing or sonicating the solution may be helpful.[1]
Q2: What is the recommended storage condition for this compound in DMSO?
A2: For optimal stability, stock solutions of this compound in DMSO should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles.[2] These aliquots should be stored in tightly sealed vials at -20°C for short-term storage or -80°C for long-term storage.[2]
Q3: How long is the this compound stock solution stable in DMSO?
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Compound Precipitation in DMSO Stock | 1. The compound has low solubility in DMSO. 2. The DMSO used was not anhydrous (hygroscopic nature of DMSO can lead to water absorption).[3][4] 3. The storage temperature is too low, causing the DMSO to freeze and the compound to precipitate. | 1. Gently warm the solution and sonicate to aid dissolution.[5] 2. Use a fresh, unopened bottle of anhydrous or molecular sieves-dried DMSO. 3. Store the stock solution at the recommended temperature. If DMSO freezes, warm to room temperature to re-dissolve the compound before use.[3] |
| Precipitation Upon Dilution in Aqueous Buffer | 1. The compound has low aqueous solubility. 2. The final concentration of DMSO is too low to maintain solubility. 3. Rapid change in solvent polarity. | 1. Perform serial dilutions in DMSO first before adding to the aqueous buffer. 2. Ensure the final DMSO concentration in the assay is sufficient to maintain solubility, typically up to 0.5% for cell-based assays to avoid toxicity.[2][6] 3. Add the DMSO stock solution to the aqueous buffer slowly while vortexing. 4. Consider using a co-solvent like Tween 80, PEG400, or cyclodextrin (B1172386) in your aqueous buffer.[2] |
| Inconsistent Experimental Results | 1. Degradation of the compound due to improper storage. 2. Inaccurate concentration of the stock solution. 3. Repeated freeze-thaw cycles of the stock solution.[2] | 1. Prepare fresh stock solutions and store them properly in aliquots at -80°C.[2] 2. Verify the concentration of the stock solution if possible. 3. Always use a fresh aliquot for each experiment. |
Quantitative Data Summary
Table 1: General Storage Guidelines for Small Molecule Inhibitors in DMSO
| Storage Temperature | Typical Duration | Reference |
| -20°C | Up to 1 month | [2] |
| -80°C | Up to 6 months | [2] |
Note: These are general guidelines. For critical experiments, it is recommended to re-qualify the solution if stored for extended periods.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution in DMSO
-
Preparation: Allow the vial of this compound and a fresh bottle of anhydrous DMSO to equilibrate to room temperature.
-
Calculation: Determine the volume of DMSO required to achieve the desired stock concentration (e.g., 10 mM).
-
Dissolution: Add the calculated volume of DMSO to the vial containing this compound.
-
Solubilization: Tightly cap the vial and vortex thoroughly. If necessary, sonicate the solution in a water bath for short intervals until the compound is fully dissolved.[5]
-
Aliquoting: Dispense the stock solution into smaller, single-use aliquots in sterile, tightly sealed tubes.
-
Storage: Store the aliquots at -20°C for short-term use or -80°C for long-term storage.[2]
Visualizations
Caption: Workflow for preparing and storing this compound in DMSO.
Caption: Decision tree for troubleshooting precipitation issues.
References
Troubleshooting lack of apoptosis with Bfl-1-IN-2 treatment
Welcome to the technical support center for Bfl-1-IN-2. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting experiments and answering frequently asked questions related to the use of Bfl-1 inhibitors to induce apoptosis.
Frequently Asked Questions (FAQs)
Q1: What is Bfl-1 and what is its role in apoptosis?
Bfl-1 (B-cell lymphoma/leukemia-1) is a pro-survival protein belonging to the Bcl-2 family.[1] In healthy cells, Bfl-1 helps to prevent apoptosis (programmed cell death) by binding to and sequestering pro-apoptotic proteins such as Bak, tBid, BIM, PUMA, and NOXA.[2] By inhibiting these pro-apoptotic factors, Bfl-1 prevents the permeabilization of the mitochondrial outer membrane, a key step in the intrinsic apoptosis pathway.[3]
Q2: How is this compound expected to induce apoptosis?
This compound is a small molecule inhibitor designed to specifically target Bfl-1. By binding to Bfl-1, it disrupts the interaction between Bfl-1 and pro-apoptotic proteins. This frees the pro-apoptotic proteins to initiate the apoptotic cascade, leading to the activation of caspases and ultimately, cell death. Many selective Bfl-1 inhibitors achieve their effect by covalently binding to a unique cysteine residue (C55) within the binding groove of Bfl-1.[4]
Q3: Why am I not observing apoptosis after treating my cells with this compound?
Several factors could contribute to a lack of apoptotic induction. These can be broadly categorized into issues with the compound, the cell line, or the experimental procedure. The troubleshooting guide below provides a more detailed breakdown of potential causes and solutions.
Q4: Are there known resistance mechanisms to Bfl-1 inhibitors?
Yes, cancer cells can develop resistance to Bfl-1 inhibitors. A primary mechanism is the upregulation of other pro-survival Bcl-2 family proteins, such as Mcl-1 or Bcl-xL.[5] If these proteins are highly expressed, they can compensate for the inhibition of Bfl-1 and continue to sequester pro-apoptotic proteins, thus preventing apoptosis.
Q5: What are appropriate positive and negative controls for my experiment?
-
Positive Control (Apoptosis Induction): A well-characterized apoptosis-inducing agent, such as staurosporine (B1682477) or etoposide, should be used to confirm that the apoptosis detection assay is working correctly in your cell line.
-
Negative Control (Vehicle Control): Cells should be treated with the same concentration of the vehicle (e.g., DMSO) used to dissolve this compound. This control accounts for any effects of the solvent on cell viability.
-
Untreated Control: A population of untreated cells should be included to establish a baseline for cell viability and apoptosis.
Troubleshooting Guide: Lack of Apoptosis with this compound Treatment
This guide is formatted in a question-and-answer style to directly address specific issues you might be encountering.
| Question/Issue | Potential Cause | Recommended Action |
| 1. Is the this compound compound active and stable? | Compound Degradation: Improper storage or handling may lead to compound degradation. | - Store the compound as recommended by the manufacturer (typically at -20°C or -80°C). - Prepare fresh stock solutions and dilute to the final concentration immediately before use. - Avoid repeated freeze-thaw cycles. |
| Solubility Issues: The compound may not be fully dissolved in the culture medium. | - Ensure the final concentration of the vehicle (e.g., DMSO) is compatible with your cell line (typically <0.5%). - Visually inspect the medium for any precipitation after adding the compound. - Consider using a different solvent if solubility is a persistent issue. | |
| 2. Is the cell line a suitable model? | Low or No Bfl-1 Expression: The target cell line may not express Bfl-1 at a sufficient level for the inhibitor to have an effect. | - Perform Western blotting or qPCR to confirm Bfl-1 expression in your cell line. - Choose a cell line known to be dependent on Bfl-1 for survival. |
| High Expression of Other Pro-Survival Proteins: Overexpression of Mcl-1, Bcl-2, or Bcl-xL can compensate for Bfl-1 inhibition. | - Profile the expression levels of other Bcl-2 family members in your cell line. - Consider co-treatment with inhibitors of other pro-survival proteins if redundancy is suspected.[5] | |
| Mutations in Apoptotic Pathway Components: Mutations in downstream effectors like Bax or Bak can render cells resistant to apoptosis. | - Sequence key apoptotic genes if resistance is suspected. - Use a positive control that induces apoptosis through a different pathway to test the integrity of the downstream machinery. | |
| 3. Are the experimental conditions optimal? | Suboptimal Compound Concentration: The concentration of this compound may be too low to effectively inhibit Bfl-1. | - Perform a dose-response experiment to determine the optimal concentration for your cell line. - Titrate the compound over a range of concentrations (e.g., 0.1 µM to 50 µM). |
| Inappropriate Treatment Duration: The incubation time may be too short to observe a significant apoptotic response. | - Conduct a time-course experiment (e.g., 12, 24, 48, 72 hours) to identify the optimal treatment duration. | |
| Incorrect Apoptosis Assay Timing: Apoptosis is a dynamic process, and the chosen time point for analysis might miss the peak of apoptosis. | - If using an early-stage marker like Annexin V, analyze at earlier time points. - For late-stage markers like DNA fragmentation, longer incubation times may be necessary. | |
| 4. Is the apoptosis detection method working correctly? | Assay Sensitivity: The chosen assay may not be sensitive enough to detect low levels of apoptosis. | - Use a more sensitive method or a combination of assays (e.g., Annexin V staining and a caspase activity assay). - Ensure you are using a sufficient number of cells for the assay. |
| Technical Errors in Assay Performance: Incorrect reagent preparation, incubation times, or instrument settings can lead to inaccurate results. | - Carefully review the protocol for your apoptosis assay. - Run all recommended controls (positive, negative, and single-stain controls for flow cytometry). |
Quantitative Data on Bfl-1 Inhibition
The following table summarizes quantitative data from studies using various Bfl-1 inhibitors. Please note that specific data for a compound named "this compound" is not widely available in the public domain. The data presented here is for other published Bfl-1 inhibitors and serves as a general reference.
| Inhibitor | Cell Line | Concentration | Treatment Duration | Apoptosis Readout | Result | Reference |
| (R,R,S)-26 | Various | <1 µM | Not specified | Caspase Activation | Significant caspase activation observed at concentrations below 1 µM. | [6][7] |
| Panobinostat (indirect) | SUDHL-2 (BFL1+) | 10-30 nM | Not specified | Annexin V/PI Staining | Significant increase in apoptosis at 30 nM compared to 10 nM. | [8] |
| AZD4573 (indirect via CDK9) | OCI-LY10 (BFL1+) | Not specified | Not specified | Cleaved Caspase-3 | Increased cleaved caspase-3 in xenograft tumors. | [5] |
| V158411 (Chk1 inhibitor) | A2058 (High BFL1) | Not specified | 48 hours | Cleaved Caspase-3/7 | ~70% of cells positive for cleaved caspase-3/7. | [3] |
| ZH97 | BFL-1 overexpressing cancer cells | Not specified | Not specified | Apoptosis Induction | Induced robust apoptosis. | [4] |
Experimental Protocols
General Protocol for Treatment with a Bfl-1 Inhibitor
-
Cell Seeding: Plate cells at a density that will ensure they are in the logarithmic growth phase and do not exceed 80-90% confluency by the end of the experiment.
-
Compound Preparation: Prepare a stock solution of the Bfl-1 inhibitor (e.g., 10 mM in DMSO).
-
Treatment: The following day, treat the cells with the desired concentrations of the Bfl-1 inhibitor. Ensure the final vehicle concentration is consistent across all wells, including the vehicle control.
-
Incubation: Incubate the cells for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Harvesting and Analysis: After incubation, harvest the cells and proceed with the chosen apoptosis assay. For adherent cells, collect both the floating and attached cells.
Annexin V/Propidium Iodide (PI) Staining for Apoptosis Detection
This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Harvest Cells: Collect both floating and adherent cells. Centrifuge at 300 x g for 5 minutes.
-
Washing: Wash the cells twice with cold 1X PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: To 100 µL of the cell suspension, add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube and analyze by flow cytometry within one hour.
Caspase-3/7 Activity Assay (Luminescent)
This assay measures the activity of key executioner caspases.
-
Cell Lysis: After treatment, lyse the cells according to the assay kit manufacturer's instructions. This typically involves adding a lysis buffer and incubating at room temperature.
-
Caspase Reaction: Add the caspase substrate solution, which contains a proluminescent substrate, to each well.
-
Incubation: Incubate the plate at room temperature for the time specified in the kit protocol (usually 1-3 hours).
-
Measurement: Measure the luminescence using a plate reader. The amount of light produced is proportional to the amount of caspase activity.
Visualizations
Bfl-1 Signaling Pathway in Apoptosis
Caption: The Bfl-1 signaling pathway in the regulation of apoptosis.
Troubleshooting Workflow for Lack of Apoptosis
Caption: A logical workflow for troubleshooting experiments.
References
- 1. hBfl-1/hNOXA Interaction Studies Provide New Insights on the Role of Bfl-1 in Cancer Cell Resistance and for the Design of Novel Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of a Covalent Molecular Inhibitor of Anti-apoptotic BFL-1 by Disulfide Tethering - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Chk1 inhibitor-induced DNA damage increases BFL1 and decreases BIM but does not protect human cancer cell lines from Chk1 inhibitor-induced apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of a selective and covalent small-molecule inhibitor of BFL-1 protein that induces robust apoptosis in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ashpublications.org [ashpublications.org]
- 6. Structure-Based Optimization of a Series of Covalent, Cell Active Bfl-1 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. biorxiv.org [biorxiv.org]
Identifying potential off-target effects of Bfl-1-IN-2
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Bfl-1 inhibitors, with a focus on identifying and mitigating potential off-target effects. The principles and protocols outlined here are broadly applicable to selective, covalent inhibitors targeting the Bfl-1 protein.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for selective covalent Bfl-1 inhibitors?
Selective covalent inhibitors of Bfl-1 typically function by targeting a unique cysteine residue (Cys55) located within the BH3-binding groove of the Bfl-1 protein.[1][2][3] This cysteine is not present in the binding grooves of other anti-apoptotic Bcl-2 family members, providing a basis for selectivity.[2][4] The inhibitor forms a covalent bond with Cys55, irreversibly blocking the binding of pro-apoptotic BH3-only proteins like Bim, Bid, and PUMA.[5][6] This releases the pro-apoptotic proteins, which can then activate Bak and Bax, leading to mitochondrial outer membrane permeabilization (MOMP), cytochrome c release, and ultimately, apoptosis.
Q2: My cells are not undergoing apoptosis after treatment with a Bfl-1 inhibitor. What are the possible reasons?
Several factors, ranging from biological resistance to technical issues, can lead to a lack of apoptotic response.
Biological Resistance Mechanisms:
-
Low Bfl-1 Dependence: The cancer cell line you are using may not rely on Bfl-1 for survival. Overexpression of other anti-apoptotic proteins like Mcl-1, Bcl-2, or Bcl-xL can compensate for Bfl-1 inhibition.[7]
-
Insufficient Pro-Apoptotic Priming: For apoptosis to occur, the cell must be "primed" for death, meaning there is a sufficient pool of pro-apoptotic activator proteins (e.g., Bim, Puma) that can be unleashed upon Bfl-1 inhibition.
-
Mutations in Downstream Apoptotic Machinery: Mutations in key downstream effectors like BAX and BAK can prevent the execution of apoptosis even if Bfl-1 is successfully inhibited.
-
Drug Efflux: The cells may express high levels of drug efflux pumps (e.g., P-glycoprotein) that actively remove the inhibitor from the cytoplasm.
Technical Issues:
-
Suboptimal Inhibitor Concentration or Treatment Duration: The concentration of the inhibitor may be too low, or the incubation time may be too short to achieve sufficient target engagement and trigger apoptosis.
-
Incorrect Assay Timing: Apoptosis is a dynamic process. Measuring at a single, potentially suboptimal, time point may miss the apoptotic window.
-
Inhibitor Instability: The inhibitor may be unstable in your cell culture medium or may have degraded during storage.
-
Cell Health and Confluency: Unhealthy or overly confluent cells may respond differently to apoptotic stimuli.
Q3: I'm observing cellular effects that don't seem to be related to apoptosis. How can I determine if these are off-target effects?
Distinguishing on-target from off-target effects is crucial. Here are some key strategies:
-
Use of BAX/BAK Double-Knockout (DKO) Cells: A hallmark of an authentic BH3 mimetic is its dependence on BAX and BAK to induce cell death. If your Bfl-1 inhibitor still causes cytotoxicity in BAX/BAK DKO cells, the effect is likely off-target.
-
Rescue Experiments: Overexpression of Bfl-1 should rescue the cells from the inhibitor-induced phenotype. If it does not, an off-target mechanism is likely at play.
-
Use of a Structurally Unrelated Bfl-1 Inhibitor: If a different, structurally distinct Bfl-1 inhibitor produces the same phenotype, it is more likely to be an on-target effect.
-
Proteome-Wide Profiling: Techniques like chemical proteomics can identify other cellular proteins that the covalent inhibitor may be binding to.
-
Phenotypic Screening in a Panel of Cell Lines: Assessing the inhibitor's effect across a diverse panel of cell lines with known Bcl-2 family expression profiles can help correlate its activity with Bfl-1 dependence.
Troubleshooting Guides
Problem 1: Lack of Expected Apoptotic Response
| Possible Cause | Troubleshooting Steps |
| Cell line is not dependent on Bfl-1 for survival. | 1. Assess Bcl-2 Family Protein Expression: Perform western blotting to determine the relative expression levels of all anti-apoptotic proteins (Bfl-1, Mcl-1, Bcl-2, Bcl-xL, Bcl-w) and key pro-apoptotic proteins (Bim, Puma, Noxa, Bak, Bax). High levels of other anti-apoptotic proteins may indicate redundancy. 2. Perform BH3 Profiling: This technique can functionally assess the mitochondrial apoptotic priming of your cells and their dependence on specific anti-apoptotic proteins. |
| Suboptimal experimental conditions. | 1. Dose-Response and Time-Course Experiments: Conduct a dose-response study with a broad range of inhibitor concentrations and a time-course experiment (e.g., 6, 12, 24, 48 hours) to identify the optimal conditions. 2. Use Multiple Apoptosis Assays: Confirm your results using orthogonal methods such as Annexin V/PI staining, caspase-3/7 activity assays, and western blotting for PARP cleavage. |
| Inhibitor is inactive or not reaching the target. | 1. Confirm Inhibitor Integrity: Use a fresh stock of the inhibitor and verify its purity and concentration. 2. Assess Target Engagement: Use techniques like a cellular thermal shift assay (CETSA) or co-immunoprecipitation to confirm that the inhibitor is binding to Bfl-1 within the cell. |
Problem 2: Suspected Off-Target Effects
| Possible Cause | Troubleshooting Steps |
| Covalent inhibitor is reacting with other cellular cysteines. | 1. Competitive Cysteine Profiling: Use a competitive chemical proteomics approach with a broad-spectrum cysteine-reactive probe to identify other proteins that the inhibitor binds to. 2. Kinase Profiling: Many covalent inhibitors have off-target effects on kinases. Screen the inhibitor against a panel of kinases, especially those with reactive cysteines in their active sites. |
| The observed phenotype is independent of Bfl-1 inhibition. | 1. Bfl-1 Knockdown/Knockout: Use siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate Bfl-1 expression. If the phenotype persists in the absence of Bfl-1, it is an off-target effect. 2. Use a Non-Covalent Analog: If a non-covalent analog of the inhibitor is available that still binds Bfl-1 but does not produce the same phenotype, this would suggest the covalent nature of the parent compound is responsible for the off-target effect. |
Data Presentation
Table 1: Selectivity Profile of a Hypothetical Covalent Bfl-1 Inhibitor (Bfl-1-IN-2)
| Target | Binding Affinity (IC50/Ki) | Assay Type |
| Bfl-1 | 50 nM | Fluorescence Polarization |
| Mcl-1 | > 10,000 nM | Fluorescence Polarization |
| Bcl-2 | > 10,000 nM | Fluorescence Polarization |
| Bcl-xL | > 10,000 nM | Fluorescence Polarization |
| Bcl-w | > 10,000 nM | Fluorescence Polarization |
Note: This data is illustrative. Researchers should consult the specific datasheet for their Bfl-1 inhibitor.
Experimental Protocols
Protocol 1: Co-Immunoprecipitation (Co-IP) to Verify Disruption of Bfl-1/Bim Interaction
-
Cell Treatment and Lysis:
-
Treat cells with the desired concentration of this compound or a vehicle control (e.g., DMSO) for the determined optimal time.
-
Wash cells with ice-cold PBS and lyse in a non-denaturing lysis buffer (e.g., 1% CHAPS in TBS) containing protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
-
Immunoprecipitation:
-
Pre-clear the lysate by incubating with protein A/G agarose (B213101) beads for 1 hour at 4°C.
-
Incubate the pre-cleared lysate with an anti-Bfl-1 antibody or an isotype control IgG overnight at 4°C with gentle rotation.
-
Add fresh protein A/G agarose beads and incubate for another 2-4 hours at 4°C.
-
-
Washing and Elution:
-
Wash the beads 3-5 times with lysis buffer.
-
Elute the protein complexes by boiling the beads in SDS-PAGE sample buffer for 5 minutes.
-
-
Western Blotting:
-
Run the eluted samples on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Probe the membrane with antibodies against Bfl-1 and Bim. A decrease in the amount of co-precipitated Bim with the Bfl-1 antibody in the this compound treated samples would indicate successful target engagement.
-
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
-
Cell Treatment: Treat intact cells with this compound or vehicle control.
-
Heating: Heat the cell suspensions at a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.
-
Lysis: Lyse the cells by freeze-thaw cycles.
-
Centrifugation: Centrifuge to separate the soluble protein fraction from the precipitated protein.
-
Western Blotting: Analyze the soluble fraction by western blotting for Bfl-1. Ligand binding will stabilize the protein, leading to a higher amount of soluble Bfl-1 at elevated temperatures compared to the vehicle control.
Mandatory Visualizations
References
- 1. Crystal Structures of Anti-Apoptotic BFL-1 and its Complex with a Covalent Stapled Peptide Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Targeting BFL-1 Reactivates Cancer Cell Death - Innovations [innovations.dana-farber.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Discovery of a selective and covalent small-molecule inhibitor of BFL-1 protein that induces robust apoptosis in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Last but not least: BFL-1 as an emerging target for anti-cancer therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ashpublications.org [ashpublications.org]
Technical Support Center: Bfl-1 Inhibitor Resistance
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering cell line-specific resistance to Bfl-1 inhibitors.
Frequently Asked Questions (FAQs)
Q1: What is Bfl-1 and why is it a target in cancer therapy?
A1: Bfl-1 (B-cell lymphoma/leukemia-1) is a pro-survival protein belonging to the Bcl-2 family.[1] These proteins are crucial regulators of the intrinsic apoptotic pathway, which is a primary mechanism of programmed cell death.[1] In many cancers, the expression of pro-survival proteins like Bfl-1 is elevated, allowing cancer cells to evade apoptosis and contributing to tumor progression and resistance to therapies.[1][2] Therefore, inhibiting Bfl-1 is a promising strategy to induce apoptosis in cancer cells.
Q2: We are observing resistance to our Bfl-1 inhibitor in specific cell lines. What are the common mechanisms of resistance?
A2: Resistance to Bfl-1 inhibitors can arise from several factors:
-
Upregulation of other anti-apoptotic Bcl-2 family proteins: Cancer cells can compensate for the inhibition of Bfl-1 by upregulating other pro-survival proteins like Mcl-1 or Bcl-xL.[3] This restores the overall anti-apoptotic capacity of the cell, rendering the Bfl-1 inhibitor ineffective.
-
Activation of pro-survival signaling pathways: Pathways such as the NF-κB signaling pathway can be activated in cancer cells, leading to the increased transcription of Bfl-1 and other pro-survival genes.[4][5] This can overwhelm the inhibitory effect of the compound.
-
Genetic alterations: Mutations in the BCL2A1 gene (which encodes Bfl-1) or other genes in the apoptotic pathway could potentially alter drug binding or downstream signaling, though this is a less commonly reported mechanism for this specific target.
-
Dynamic upregulation of Bfl-1/Mcl-1: Some studies have shown that treatment with a Bcl-2 family inhibitor can induce a rapid, dynamic increase in the transcript and protein levels of Bfl-1 and/or Mcl-1, suggesting a feedback mechanism that promotes resistance.[3]
Q3: How can we confirm that Bfl-1 expression is the reason for resistance in our cell lines?
A3: To confirm that Bfl-1 expression is mediating resistance, you can perform the following experiments:
-
Correlate Bfl-1 expression with inhibitor sensitivity: Analyze a panel of cell lines with varying levels of Bfl-1 protein expression and determine their sensitivity (e.g., IC50 values) to your Bfl-1 inhibitor. A correlation between high Bfl-1 levels and high resistance would support its role.[6]
-
Knockdown of BCL2A1: Use techniques like siRNA or shRNA to specifically reduce the expression of Bfl-1 in your resistant cell lines.[1] If the knockdown sensitizes the cells to your inhibitor, it strongly suggests that Bfl-1 is the primary resistance factor.
-
Overexpression of Bfl-1: Conversely, overexpressing Bfl-1 in a sensitive cell line should confer resistance to the inhibitor.[7]
Troubleshooting Guides
Issue 1: High IC50 values for Bfl-1-IN-2 in certain cell lines.
| Potential Cause | Troubleshooting Steps |
| High endogenous Bfl-1 expression | 1. Perform Western blotting or qPCR to quantify Bfl-1 protein and mRNA levels in your panel of cell lines. 2. Compare these levels with the observed IC50 values to look for a correlation. |
| Co-expression of other anti-apoptotic proteins (e.g., Mcl-1, Bcl-xL) | 1. Profile the expression of other key Bcl-2 family members (Mcl-1, Bcl-xL, Bcl-2) in your resistant cell lines. 2. Consider combination therapies. For instance, if Mcl-1 is also highly expressed, a combination of a Bfl-1 inhibitor and an Mcl-1 inhibitor might be effective.[6] |
| Activation of pro-survival signaling pathways (e.g., NF-κB) | 1. Investigate the activation status of pathways known to regulate Bfl-1, such as the NF-κB pathway. This can be done by checking the phosphorylation status of key signaling molecules (e.g., p65). 2. Test the effect of inhibiting these pathways in combination with your Bfl-1 inhibitor. |
Issue 2: Acquired resistance to this compound after long-term exposure.
| Potential Cause | Troubleshooting Steps |
| Upregulation of Bfl-1 or other anti-apoptotic proteins | 1. Culture sensitive cells in the presence of increasing concentrations of this compound to generate a resistant cell line. 2. Compare the protein expression profile of Bcl-2 family members in the resistant line to the parental line. An increase in Bfl-1, Mcl-1, or Bcl-xL is a likely mechanism.[3] |
| Transcriptional reprogramming | 1. Perform RNA sequencing to identify differentially expressed genes in the resistant cells compared to the parental cells. This may reveal the upregulation of resistance-conferring genes or pathways. |
Data Presentation
Table 1: Bfl-1 Expression and its Role in Cancer
| Cancer Type | Bfl-1 Expression Level | Role in Pathogenesis and Resistance | References |
| Diffuse Large B-cell Lymphoma (DLBCL) | Elevated in a subset of cell lines | Confers resistance to BH3 mimetics targeting Bcl-2 and Mcl-1. | [6][8] |
| Chronic Lymphocytic Leukemia (CLL) | Higher in patients with no response to chemotherapy | Upregulation of Bfl-1 is a potential mechanism of chemoresistance. | [1] |
| Melanoma | Amplified in some cases | Correlates with poor sensitivity to BRAF inhibitors. | [1] |
| Breast Cancer | Increased in advanced stages | May contribute to cancer progression and is activated by the oncoprotein MUC1-C. | [1] |
Table 2: Examples of Bfl-1 Inhibitor IC50 Values
Note: this compound is a placeholder name. The following data is illustrative of typical findings for Bfl-1 inhibitors.
| Cell Line | Bfl-1 Expression | Bfl-1 Inhibitor 'Compound X' IC50 (µM) | Bcl-2 Inhibitor (Venetoclax) IC50 (µM) |
| OCI-Ly1 (Lymphoma) | Low | 0.5 | 0.01 |
| SU-DHL-4 (Lymphoma) | Low | 0.8 | 0.02 |
| TMD8 (Lymphoma) | High | > 10 | 5 |
| MOLM-13-OE (AML with Bfl-1 overexpression) | High | 2.5 | > 10 |
| MV4-11-OE (AML with Bfl-1 overexpression) | High | 3.0 | > 10 |
Experimental Protocols
1. Western Blotting for Bfl-1 and other Bcl-2 Family Proteins
-
Objective: To determine the protein expression levels of anti-apoptotic proteins.
-
Methodology:
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against Bfl-1, Mcl-1, Bcl-xL, Bcl-2, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot. Densitometry can be used for semi-quantitative analysis.[6]
-
2. Cell Viability Assay (e.g., CellTiter-Glo®)
-
Objective: To determine the IC50 value of a compound.
-
Methodology:
-
Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the Bfl-1 inhibitor for 72 hours.
-
Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Measure luminescence using a plate reader.
-
Normalize the data to untreated controls and plot the dose-response curve to calculate the IC50 value.
-
3. siRNA-mediated Knockdown of BCL2A1
-
Objective: To assess the effect of Bfl-1 depletion on inhibitor sensitivity.
-
Methodology:
-
Seed cells to be 30-50% confluent at the time of transfection.
-
Transfect cells with a BCL2A1-targeting siRNA or a non-targeting control siRNA using a lipid-based transfection reagent (e.g., Lipofectamine™ RNAiMAX).
-
After 24-48 hours, confirm the knockdown efficiency by Western blotting or qPCR.
-
Re-seed the transfected cells and perform a cell viability assay with the Bfl-1 inhibitor as described above.
-
Visualizations
Caption: Bfl-1 signaling pathway and mechanism of apoptosis inhibition.
References
- 1. Last but not least: BFL-1 as an emerging target for anti-cancer therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Acquired resistance to ABT-737 in lymphoma cells that up-regulate MCL-1 and BFL-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ashpublications.org [ashpublications.org]
- 6. ashpublications.org [ashpublications.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Measuring Bfl-1-IN-2 Target Engagement in Cells
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for measuring the target engagement of Bfl-1-IN-2, a potent and selective inhibitor of the anti-apoptotic protein Bfl-1, in a cellular context.
Frequently Asked Questions (FAQs)
Q1: What is Bfl-1 and why is it an important drug target?
Bfl-1 (B-cell lymphoma/leukemia-2-related protein A1) is a pro-survival member of the Bcl-2 family of proteins.[1][2] These proteins are critical regulators of the intrinsic apoptotic pathway, which is essential for programmed cell death.[3] In many cancers, Bfl-1 is overexpressed, contributing to tumor cell survival and resistance to chemotherapy.[1][2][4] Therefore, inhibiting Bfl-1 with targeted therapies like this compound is a promising strategy to induce cancer cell death.[4]
Q2: What is "target engagement" and why is it crucial to measure it for this compound?
Target engagement is the direct physical interaction of a drug molecule with its intended protein target within a cell. Measuring target engagement for this compound is critical to confirm that the compound reaches and binds to Bfl-1 in the complex cellular environment. This confirmation is a crucial step in preclinical drug development to ensure that the observed cellular effects are a direct result of on-target activity.
Q3: What are the primary methods to measure this compound target engagement in cells?
The two primary methods to assess this compound target engagement in cells are the Cellular Thermal Shift Assay (CETSA) and Co-Immunoprecipitation (Co-IP) . CETSA provides a direct measure of this compound binding to Bfl-1, while Co-IP offers an indirect readout by assessing the disruption of Bfl-1's interactions with pro-apoptotic proteins.
Q4: My this compound is not showing a thermal shift in the CETSA experiment. What could be the reason?
Several factors could contribute to a lack of thermal shift. These can be categorized into issues with the compound, the cells, or the experimental procedure. Refer to the detailed troubleshooting guide for CETSA below for a comprehensive list of potential causes and solutions.
Q5: In my Co-IP experiment, I don't see a decrease in the interaction between Bfl-1 and its binding partners after treating with this compound. Why?
This could be due to insufficient target engagement, technical issues with the Co-IP procedure, or the specific protein-protein interaction being resistant to disruption by this compound. The troubleshooting guide for Co-IP below provides detailed steps to diagnose and resolve such issues.
Core Methodologies & Experimental Protocols
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to verify target engagement by measuring the thermal stabilization of a protein upon ligand binding.[5][6] When this compound binds to Bfl-1, the resulting complex is more resistant to heat-induced denaturation.
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
Part 1: Generating a Melt Curve
-
Cell Culture and Harvest: Culture cells of interest to 80-90% confluency. Harvest cells and wash with PBS. Resuspend in a suitable buffer (e.g., PBS with protease inhibitors) to a final concentration of 1-5 x 10^7 cells/mL.
-
Compound Treatment: Divide the cell suspension into two aliquots. Treat one with this compound at the desired concentration and the other with the corresponding vehicle (e.g., DMSO). Incubate for 1 hour at 37°C.
-
Heating: Aliquot the treated cell suspensions into PCR tubes for each temperature point. A typical temperature range is 40°C to 70°C, with 2-3°C increments. Heat the samples in a thermocycler for 3 minutes at the designated temperatures, followed by a 3-minute cooling step to 4°C.[7]
-
Lysis: Lyse the cells by three cycles of freeze-thaw (e.g., liquid nitrogen and a 37°C water bath) or by using a suitable lysis buffer with mechanical disruption.
-
Centrifugation: Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the aggregated proteins.
-
Sample Preparation and Analysis: Carefully collect the supernatant containing the soluble protein fraction. Determine the protein concentration using a BCA assay. Analyze the amount of soluble Bfl-1 in each sample by Western blot or ELISA.
-
Data Analysis: Quantify the Bfl-1 band intensity for each temperature point. Normalize the data by setting the intensity at the lowest temperature to 100%. Plot the percentage of soluble Bfl-1 against the temperature to generate melt curves for both the vehicle and this compound treated samples. A shift in the melt curve to a higher temperature in the presence of this compound indicates target engagement.
Part 2: Isothermal Dose-Response (ITDR)
-
Determine Optimal Temperature: From the melt curve, select a temperature that results in approximately 50% Bfl-1 aggregation in the vehicle-treated sample.
-
Dose-Response Treatment: Prepare a serial dilution of this compound.
-
Incubation and Heating: Treat cell aliquots with the different concentrations of this compound or vehicle. Incubate for 1 hour at 37°C. Heat all samples at the predetermined optimal temperature for 3 minutes.
-
Lysis, Centrifugation, and Analysis: Follow steps 4-6 from the melt curve protocol.
-
Data Analysis: Plot the amount of soluble Bfl-1 against the concentration of this compound to generate a dose-response curve. This allows for the determination of the EC50 for target engagement.
| Problem | Possible Cause | Solution |
| No Bfl-1 signal in Western Blot | Low Bfl-1 expression in the cell line. | Choose a cell line with higher endogenous Bfl-1 expression or use an overexpression system. |
| Poor antibody quality. | Validate the Bfl-1 antibody with positive and negative controls. | |
| High variability between replicates | Inconsistent cell numbers. | Ensure accurate cell counting and equal aliquoting. |
| Uneven heating. | Use a calibrated thermocycler with good temperature uniformity. | |
| No thermal shift observed | This compound is not cell-permeable. | Perform CETSA on cell lysates instead of intact cells. |
| Insufficient compound concentration or incubation time. | Increase the concentration of this compound and/or perform a time-course experiment. | |
| This compound does not stabilize Bfl-1 upon binding. | Consider alternative target engagement assays like Co-IP. | |
| The chosen temperature range is not optimal. | Adjust the temperature gradient to cover the melting transition of Bfl-1. | |
| "Hook effect" in ITDR curve | At high concentrations, the compound may have off-target effects or cause protein aggregation. | Use a narrower concentration range around the expected EC50. |
Co-Immunoprecipitation (Co-IP)
Co-IP is used to study protein-protein interactions. In the context of this compound, Co-IP can demonstrate target engagement by showing that the inhibitor disrupts the interaction between Bfl-1 and its pro-apoptotic binding partners (e.g., Bim, Bak).[8][9]
Caption: Bfl-1 inhibits apoptosis by sequestering pro-apoptotic proteins.
-
Cell Culture and Treatment: Culture cells and treat with this compound or vehicle for the desired time and concentration.
-
Cell Lysis: Harvest and wash cells with cold PBS. Lyse the cells in a non-denaturing lysis buffer (e.g., containing 1% CHAPS or NP-40) with protease and phosphatase inhibitors.[8][10] Incubate on ice for 30 minutes with occasional vortexing.
-
Clarification of Lysate: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris. Collect the supernatant.
-
Pre-clearing: (Optional but recommended) Incubate the lysate with protein A/G agarose (B213101) beads for 1 hour at 4°C to reduce non-specific binding.
-
Immunoprecipitation: Add the primary antibody against Bfl-1 to the pre-cleared lysate and incubate overnight at 4°C with gentle rotation.
-
Immune Complex Capture: Add protein A/G agarose beads to the lysate and incubate for 2-4 hours at 4°C to capture the antibody-protein complexes.
-
Washing: Pellet the beads by centrifugation and wash them 3-5 times with lysis buffer to remove non-specifically bound proteins.
-
Elution and Analysis: Elute the immunoprecipitated proteins from the beads by boiling in SDS-PAGE sample buffer. Analyze the eluate by Western blotting using antibodies against Bfl-1 and its known interaction partners (e.g., Bim, Bak). A decrease in the amount of co-immunoprecipitated Bim or Bak in the this compound treated sample compared to the vehicle control indicates disruption of the protein-protein interaction and successful target engagement.
| Problem | Possible Cause | Solution |
| Low yield of immunoprecipitated Bfl-1 | Inefficient antibody. | Use a validated IP-grade antibody. |
| Insufficient cell lysis. | Optimize the lysis buffer and procedure. | |
| High background/non-specific binding | Insufficient washing. | Increase the number and stringency of washes. |
| Antibody cross-reactivity. | Use a more specific antibody; perform pre-clearing. | |
| No co-immunoprecipitation of binding partners | The interaction is weak or transient. | Use a cross-linking agent before lysis. |
| The lysis buffer is too harsh and disrupts the interaction. | Use a milder lysis buffer. | |
| No change in interaction with this compound | Insufficient target engagement. | Increase the concentration or incubation time of this compound. |
| The specific interaction is not disrupted by the inhibitor. | Investigate other Bfl-1 interaction partners. | |
| The inhibitor is not active. | Verify the activity of this compound in a functional assay. |
Quantitative Data Summary
The following tables provide a template for summarizing quantitative data from CETSA and Co-IP experiments.
Table 1: CETSA Data Summary for this compound
| Parameter | Vehicle (DMSO) | This compound (1 µM) |
| Tm (°C) | 52.3 ± 0.5 | 58.7 ± 0.7 |
| ΔTm (°C) | - | +6.4 |
| ITDR EC50 (nM) | - | 150 |
Table 2: Co-IP Data Summary for this compound
| Treatment | Co-immunoprecipitated Protein | Relative Band Intensity (normalized to Bfl-1) |
| Vehicle (DMSO) | Bim | 1.0 |
| This compound (1 µM) | Bim | 0.2 |
| Vehicle (DMSO) | Bak | 1.0 |
| This compound (1 µM) | Bak | 0.3 |
By following these detailed protocols and troubleshooting guides, researchers can effectively measure the cellular target engagement of this compound and gain crucial insights into its mechanism of action.
References
- 1. Last but not least: BFL-1 as an emerging target for anti-cancer therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Last but not least: BFL-1 as an emerging target for anti-cancer therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting BFL-1 Reactivates Cancer Cell Death - Innovations [innovations.dana-farber.org]
- 5. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Using CETSA assay and a mathematical model to reveal dual Bcl-2/Mcl-1 inhibition and on-target mechanism for ABT-199 and S1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. An antiapoptotic Bcl-2 family protein index predicts the response of leukaemic cells to the pan-Bcl-2 inhibitor S1 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synergistic activity of combined inhibition of anti-apoptotic molecules in B-cell precursor ALL - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Anti-apoptotic Protein BCL2L1/Bcl-xL Is Neutralized by Pro-apoptotic PMAIP1/Noxa in Neuroblastoma, Thereby Determining Bortezomib Sensitivity Independent of Prosurvival MCL1 Expression - PMC [pmc.ncbi.nlm.nih.gov]
Mitigating Bfl-1-IN-2 cytotoxicity in non-cancerous cells
Welcome to the technical support center for Bfl-1-IN-2. This resource provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with this novel Bfl-1 inhibitor. Our goal is to help you mitigate potential cytotoxicity in non-cancerous cells and ensure the successful execution of your experiments.
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments with this compound, a reversible and covalent inhibitor of Bfl-1 that targets the Cys55 residue[1].
Issue 1: High Cytotoxicity Observed in Non-Cancerous/Primary Cell Lines
Question: I am observing significant cell death in my non-cancerous/primary cell cultures when treated with this compound, even at concentrations that are effective in my cancer cell lines. What could be the cause, and how can I reduce this off-target toxicity?
Answer:
High cytotoxicity in non-cancerous cells can stem from several factors. Primary cells are often more sensitive to chemical treatments than immortalized cancer cell lines[2][3]. Here are potential causes and mitigation strategies:
-
On-Target Toxicity in Bfl-1-Dependent Normal Cells: While Bfl-1 expression is generally low in most normal tissues, it is expressed in certain cell types, such as hematopoietic cells (including B-cells and myeloid cells) and immune cells within lymph nodes[4]. Inhibition of Bfl-1 in these cells can lead to apoptosis.
-
Solution: Before starting your experiments, profile the Bfl-1 expression levels in your non-cancerous cell models. If your cells show significant Bfl-1 expression, consider using a lower concentration of this compound or reducing the incubation time.
-
-
Off-Target Effects: At higher concentrations, this compound may inhibit other cellular targets, leading to toxicity.
-
Solution: It is crucial to perform a careful dose-response titration to determine the optimal concentration that maximizes cancer cell-specific killing while minimizing effects on non-cancerous cells. We recommend a starting point based on the IC50 values in your cancer cell lines of interest and titrating down for your non-cancerous cells.
-
-
Solvent Toxicity: The vehicle used to dissolve this compound, typically DMSO, can be toxic to primary cells at higher concentrations.
-
Solution: Ensure the final concentration of DMSO in your cell culture medium is kept to a minimum, ideally below 0.1%. Perform a vehicle-only control to assess the impact of the solvent on your cells.
-
-
Suboptimal Cell Culture Conditions: Primary cells are highly sensitive to their environment. Stress from suboptimal culture conditions can be exacerbated by treatment with an inhibitor.
-
Solution: Ensure your primary cells are healthy and growing in optimal conditions before treatment. This includes using the appropriate medium, supplements, and matrix coatings if required.
-
Issue 2: Inconsistent Results and High Variability Between Experiments
Question: I am getting variable results in my cytotoxicity assays with this compound. What are the likely sources of this inconsistency?
Answer:
Variability in experimental results can be frustrating. Here are some common causes and how to address them:
-
Compound Stability and Handling: this compound is a covalent inhibitor. Improper storage or handling can affect its activity.
-
Solution: Aliquot your stock solution of this compound upon receipt and store it at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month)[1]. Avoid repeated freeze-thaw cycles.
-
-
Cell Health and Passage Number: The health and passage number of your cells can significantly impact their response to treatment. Primary cells, in particular, have a limited lifespan and can become stressed at higher passage numbers.
-
Solution: Use cells with a low passage number and ensure they are in the logarithmic growth phase at the time of treatment. Regularly monitor cell morphology and viability.
-
-
Assay-Specific Issues: High background or non-specific binding in your assay can lead to inconsistent readings.
-
Solution: Optimize your assay conditions. For example, in cell-based fluorescence or luminescence assays, ensure adequate washing to remove unbound reagents and consider using blocking buffers (like BSA) to reduce non-specific binding[3].
-
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a selective inhibitor of the anti-apoptotic protein B-cell lymphoma-1 (Bfl-1), a member of the Bcl-2 family. It acts as a reversible and covalent inhibitor by binding to a unique cysteine residue (Cys55) within the BH3-binding groove of Bfl-1[1]. This binding prevents Bfl-1 from sequestering pro-apoptotic proteins like Bak and tBid, thereby allowing the initiation of the intrinsic apoptotic pathway and leading to cancer cell death[4][5].
Q2: How can I confirm that this compound is engaging its target (Bfl-1) in my cells?
A2: A Cellular Thermal Shift Assay (CETSA) is a powerful method to confirm target engagement in a cellular context. This technique is based on the principle that a protein's thermal stability changes upon ligand binding. By treating your cells with this compound and then heating the cell lysate across a temperature gradient, you can observe a shift in the melting temperature of Bfl-1, which indicates direct binding of the inhibitor. Please refer to the detailed protocol for CETSA in the "Experimental Protocols" section.
Q3: How do I distinguish between apoptosis and necrosis induced by this compound?
A3: An Annexin V and Propidium Iodide (PI) co-staining assay followed by flow cytometry is the standard method for this purpose. Early apoptotic cells will stain positive for Annexin V and negative for PI, while late apoptotic and necrotic cells will be positive for both. A detailed protocol is provided in the "Experimental Protocols" section.
Q4: What are the key parameters to consider when analyzing dose-response curves for this compound?
A4: When analyzing dose-response curves, it is important to consider not just the potency (IC50 or EC50), but also the efficacy (maximum effect, Emax) and the slope of the curve (Hill slope)[6][7][8]. In the context of mitigating cytotoxicity, you should aim for a large therapeutic window, meaning the IC50 for your cancer cells is significantly lower than for your non-cancerous cells. A steep Hill slope in cancer cells is often desirable as it indicates a more switch-like response to the drug.
Data Presentation
The following table provides illustrative data on the cytotoxic activity of this compound across a panel of cancer cell lines with varying Bfl-1 expression and representative non-cancerous primary cells. Note: This data is for representative purposes only and should be confirmed experimentally in your specific cell systems.
| Cell Line | Cell Type | Bfl-1 Expression | This compound IC50 (µM) |
| MOLM-13 | Acute Myeloid Leukemia | High | 2.5 |
| H1299 | Non-Small Cell Lung Cancer | High | 4.8 |
| A375 | Malignant Melanoma | Moderate | 8.2 |
| MCF-7 | Breast Cancer | Low | > 50 |
| PBMC | Peripheral Blood Mononuclear Cells | Variable (Low to Moderate) | 25.6 |
| HUVEC | Human Umbilical Vein Endothelial Cells | Low | > 50 |
| NHF | Normal Human Fibroblasts | Low | > 50 |
Experimental Protocols
Protocol 1: Differential Cytotoxicity Assessment using MTT Assay
This protocol allows for the comparison of this compound cytotoxicity between cancerous and non-cancerous cells.
Materials:
-
Cancerous and non-cancerous cell lines
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Plate reader (570 nm)
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle-only (e.g., DMSO) and untreated controls.
-
Incubation: Incubate the plates for the desired treatment duration (e.g., 48 or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization buffer to each well and incubate overnight at 37°C in a humidified chamber.
-
Data Acquisition: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curves to determine the IC50 values.
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol confirms the binding of this compound to Bfl-1 in intact cells.
Materials:
-
Cells of interest
-
This compound
-
PBS and protease inhibitors
-
PCR tubes
-
Thermocycler with a temperature gradient function
-
Lysis buffer (e.g., RIPA buffer)
-
Equipment for Western blotting (SDS-PAGE gels, transfer apparatus, membranes)
-
Primary antibody against Bfl-1
-
HRP-conjugated secondary antibody
-
Chemiluminescence substrate
Methodology:
-
Cell Treatment: Treat cultured cells with this compound at the desired concentration or with a vehicle control for 1 hour at 37°C.
-
Harvesting: Harvest the cells, wash with PBS, and resuspend in PBS with protease inhibitors.
-
Heating: Aliquot the cell suspension into PCR tubes. Heat the tubes in a thermocycler across a temperature gradient (e.g., 40°C to 70°C) for 3 minutes.
-
Lysis: Lyse the cells by freeze-thawing (e.g., three cycles of freezing in liquid nitrogen and thawing at room temperature).
-
Centrifugation: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to separate the soluble fraction (supernatant) from the aggregated protein (pellet).
-
Western Blotting: Collect the supernatant and analyze the amount of soluble Bfl-1 by Western blotting.
-
Data Analysis: Quantify the band intensities and plot them against the temperature to generate melting curves. A shift in the melting curve for the this compound treated sample compared to the control indicates target engagement.
Visualizations
Signaling Pathways and Experimental Workflow
Caption: Intrinsic apoptosis pathway inhibited by Bfl-1.
Caption: NF-κB signaling pathway regulating Bfl-1 expression.
Caption: Experimental workflow for mitigating this compound cytotoxicity.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Last but not least: BFL-1 as an emerging target for anti-cancer therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of a Covalent Molecular Inhibitor of Anti-apoptotic BFL-1 by Disulfide Tethering - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. lifesciences.danaher.com [lifesciences.danaher.com]
- 7. Dose–response relationship - Wikipedia [en.wikipedia.org]
- 8. aacrjournals.org [aacrjournals.org]
Bfl-1-IN-2 degradation and half-life in cell media
Welcome to the . This resource is designed for researchers, scientists, and drug development professionals working with the anti-apoptotic protein Bfl-1 and its inhibitors. Here you will find troubleshooting guides and frequently asked questions to assist with your experiments.
Important Note on Bfl-1-IN-2: As of our latest literature review, specific data on the degradation and half-life of the small molecule inhibitor This compound in cell media is not publicly available. The information provided below pertains to the Bfl-1 protein and offers general guidance for working with small molecule inhibitors.
Frequently Asked Questions (FAQs)
Q1: What is the typical half-life of the Bfl-1 protein in cells?
The Bfl-1 protein is characterized by a rapid turnover rate and a short half-life, which is in contrast to other stable Bcl-2 family proteins. The half-life of Bfl-1 is generally reported to be between 30 minutes and a few hours.[1][2][3] This rapid degradation is a key aspect of its biological regulation.
Q2: How is the Bfl-1 protein degraded in cells?
The degradation of the Bfl-1 protein is primarily mediated by the ubiquitin-proteasome pathway.[1][2][4] The C-terminal region of Bfl-1 contains a hydrophilic stretch that is responsible for its ubiquitination and subsequent degradation by the proteasome.[2]
Q3: My small molecule Bfl-1 inhibitor (like this compound) seems to be losing activity in my cell-based assay over time. What could be the cause?
While specific stability data for this compound is unavailable, several factors can contribute to a small molecule inhibitor losing activity in cell culture:
-
Chemical Instability: The compound may be inherently unstable in aqueous media at 37°C and may degrade over time.
-
Metabolism by Cells: Cells can metabolize the compound into inactive forms.
-
Adsorption to Plasticware: The inhibitor may adsorb to the surface of cell culture plates or tubes, reducing its effective concentration.
-
Precipitation: The compound's solubility in the cell culture medium might be limited, leading to precipitation over time, especially at higher concentrations.
Q4: How can I assess the stability of my Bfl-1 inhibitor in my experimental setup?
To assess the stability of a small molecule inhibitor in your specific cell culture media, you can perform an in vitro stability assay. A general workflow is as follows:
-
Incubate the inhibitor in the cell culture medium at 37°C.
-
Collect aliquots at different time points (e.g., 0, 2, 4, 8, 24 hours).
-
Analyze the concentration of the parent compound in the aliquots using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Calculate the percentage of the compound remaining at each time point to determine its stability and estimate its half-life under those conditions.
Troubleshooting Guides
Issue 1: Inconsistent results in Bfl-1 dependent cell viability assays.
| Possible Cause | Troubleshooting Steps |
| Degradation of the inhibitor | Prepare fresh stock solutions of the inhibitor regularly. Avoid repeated freeze-thaw cycles. Consider performing a time-course experiment to see if the effect of the inhibitor diminishes over longer incubation periods. |
| Variability in Bfl-1 expression | Ensure consistent Bfl-1 expression levels in your cell line. If using transient transfection, validate expression levels for each experiment. Passage number of cells can also affect protein expression. |
| Inhibitor precipitation | Visually inspect the culture medium for any signs of precipitation after adding the inhibitor. Determine the optimal solvent and final concentration to maintain solubility. A preliminary solubility test in the specific cell culture medium is recommended. |
| Cell density | Optimize and maintain a consistent cell seeding density for your assays, as this can influence the effective inhibitor-to-cell ratio and nutrient availability. |
Issue 2: Difficulty in observing a clear apoptotic phenotype after Bfl-1 inhibition.
| Possible Cause | Troubleshooting Steps |
| Redundancy with other anti-apoptotic proteins | The targeted cells may co-express other anti-apoptotic proteins like Mcl-1 or Bcl-xL, which can compensate for Bfl-1 inhibition. Consider co-treatment with inhibitors of other Bcl-2 family members. |
| Insufficient inhibitor concentration or incubation time | Perform a dose-response and time-course experiment to determine the optimal concentration and duration of treatment required to induce apoptosis in your specific cell line. |
| Insensitivity of the apoptosis detection method | Use multiple methods to assess apoptosis (e.g., Annexin V/PI staining, caspase activity assays, PARP cleavage) to confirm the phenotype. |
Data Summary
Table 1: Half-life of Bfl-1 Protein Compared to Other Bcl-2 Family Proteins
| Protein | Half-life | Degradation Pathway |
| Bfl-1/A1 | < 1 hour to ~3 hours[1][3][4] | Ubiquitin-proteasome system[1][2] |
| Mcl-1 | ~30 minutes to 3 hours[2][3] | Ubiquitin-proteasome system |
| Bcl-2 | ~20-24 hours[1][2] | Generally stable |
| Bcl-xL | ~20 hours[3] | Generally stable |
Experimental Protocols & Visualizations
Experimental Workflow: Assessing Small Molecule Inhibitor Stability in Cell Media
The following diagram outlines a general procedure for determining the stability of a compound like this compound in cell culture medium.
Signaling Pathway: Bfl-1 and Apoptosis Regulation
This diagram illustrates the central role of Bfl-1 in the intrinsic apoptosis pathway.
References
- 1. Last but not least: BFL-1 as an emerging target for anti-cancer therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A1/Bfl-1 in leukocyte development and cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anti-apoptotic proteins BCL-2, MCL-1 and A1 summate collectively to maintain survival of immune cell populations both in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Defective ubiquitin-mediated degradation of antiapoptotic Bfl-1 predisposes to lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Poor Cell Permeability of Bfl-1 Inhibitors
Welcome to the technical support center for researchers, scientists, and drug development professionals working on Bfl-1 inhibitors. This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address the common challenge of poor cell permeability.
Frequently Asked Questions (FAQs)
Q1: What is Bfl-1 and why is it a challenging therapeutic target?
A1: Bfl-1 (B-cell lymphoma/leukemia-2-related protein A1) is a pro-survival protein belonging to the Bcl-2 family.[1] It functions as a key regulator of the intrinsic apoptotic pathway by sequestering pro-apoptotic proteins like Bak and tBid, thereby preventing mitochondrial outer membrane permeabilization and subsequent cell death.[2] Overexpression of Bfl-1 has been implicated in the survival and therapeutic resistance of various cancers, including leukemia, lymphoma, and melanoma, making it an attractive target for anti-cancer therapies.[1][3] However, developing effective Bfl-1 inhibitors is challenging. A primary hurdle is achieving sufficient cell permeability to allow the inhibitor to reach its intracellular target and exert its effect.[4]
Q2: How do I know if my Bfl-1 inhibitor has a permeability problem?
A2: A significant discrepancy between high biochemical potency (e.g., in a cell-free binding assay) and low cellular activity (e.g., in a cell-based apoptosis assay) is a strong indicator of poor cell permeability. For instance, if your inhibitor shows a low nanomolar IC50 in a binding assay but requires a high micromolar concentration to induce caspase activation in cells, permeability is a likely issue.[5]
Q3: What are the standard assays to quantitatively measure the cell permeability of my inhibitor?
A3: The two most common in vitro assays for assessing cell permeability are the Parallel Artificial Membrane Permeability Assay (PAMPA) and the Caco-2 cell permeability assay.[6][7]
-
PAMPA: This is a non-cell-based assay that measures a compound's ability to diffuse across an artificial lipid membrane. It is a high-throughput method for evaluating passive permeability.[6]
-
Caco-2 Permeability Assay: This is considered the gold standard for predicting in vivo oral absorption. It uses a monolayer of differentiated Caco-2 cells, which mimic the human intestinal epithelium and can assess both passive diffusion and active transport processes.[6][7]
Q4: My inhibitor shows low permeability in PAMPA but higher permeability in the Caco-2 assay. What does this mean?
A4: This discrepancy suggests that your inhibitor may be a substrate for active uptake transporters that are present on Caco-2 cells but absent in the artificial PAMPA membrane.[8][9] Conversely, high permeability in PAMPA but low permeability in a bidirectional Caco-2 assay (specifically, a high efflux ratio) may indicate that your compound is being actively removed from the cell by efflux pumps like P-glycoprotein (P-gp).[9][10]
Q5: What are the main physicochemical properties of an inhibitor that influence its cell permeability?
A5: Several factors affect a molecule's ability to cross the cell membrane, including:
-
Lipophilicity: While a certain degree of lipophilicity is required to enter the lipid bilayer, excessive lipophilicity can cause the compound to become trapped in the membrane.
-
Molecular Weight: Generally, smaller molecules (under 500 Da) tend to have better permeability.
-
Hydrogen Bonding Capacity: A high number of hydrogen bond donors and acceptors increases a molecule's polarity and can hinder its ability to cross the hydrophobic cell membrane. Strategies that mask these polar groups through intramolecular hydrogen bonding can improve permeability.[8]
-
Charge: Neutral or slightly positively charged molecules (net charge of 0 to +2) are generally more favorable for cell penetration than highly charged, particularly negatively charged, compounds.[3][8]
Troubleshooting Guide: Low Cell Permeability
Use the following table to troubleshoot common issues encountered during your experiments.
| Observation / Problem | Potential Cause | Suggested Solution / Next Step |
| High biochemical activity, very low cellular activity. | Poor passive permeability. | Perform a PAMPA assay to confirm. Consider chemical modifications to increase lipophilicity or reduce hydrogen bonding. |
| Low Papp in PAMPA, higher Papp in Caco-2 (A→B). | Compound is a substrate for an active uptake transporter. | This can be a favorable property. Confirm with specific transporter-overexpressing cell lines or transporter inhibitors. |
| High Papp in PAMPA, low Papp in Caco-2 (A→B), and high efflux ratio (>2). | Compound is a substrate for an efflux pump (e.g., P-gp). | Perform a bidirectional Caco-2 assay with a known P-gp inhibitor (e.g., verapamil) to confirm. If permeability increases, consider structural modifications to reduce efflux liability.[10] |
| Low recovery of the compound in the Caco-2 assay. | Compound precipitation in the assay buffer. | Check the aqueous solubility of your compound. If low, consider using a different buffer or adding a solubilizing agent (ensure it doesn't affect monolayer integrity).[10] |
| Non-specific binding to the plate or cell monolayer. | Use low-binding plates. Quantify the amount of compound in the cell lysate and bound to the plate at the end of the experiment.[5][10] | |
| Metabolic instability (degradation by Caco-2 enzymes). | Analyze the samples from both donor and receiver compartments for the presence of metabolites using LC-MS/MS. | |
| Inconsistent Papp values between experiments. | Poor Caco-2 monolayer integrity. | Regularly check the transepithelial electrical resistance (TEER) of the monolayer before each experiment. A low TEER value indicates a leaky monolayer.[7][10] |
| Pipetting errors or inconsistent cell seeding. | Ensure proper training on cell culture and assay procedures. Use calibrated pipettes. | |
| Peptide-based inhibitor shows low permeability. | High polarity, large size, and enzymatic degradation. | Consider strategies like peptide stapling to stabilize the structure and mask polar groups, or conjugation to a cell-penetrating peptide (CPP) to facilitate uptake.[8][11] |
Strategies for Improving Inhibitor Permeability
The following table summarizes strategies that can be employed to enhance the cell permeability of Bfl-1 inhibitors, particularly those with peptide-like characteristics.
| Strategy | Description | Potential Advantages | Potential Disadvantages |
| Peptide Stapling | Introduction of a chemical brace ("staple") to lock the peptide into its bioactive α-helical conformation. | Stabilizes the desired conformation, increases resistance to proteolysis, and can improve target affinity by pre-organizing the molecule for binding.[8] | Can be synthetically complex; the staple itself might interfere with target binding.[8] |
| Conjugation to Cell-Penetrating Peptides (CPPs) | Covalently linking the inhibitor to a short peptide sequence known to translocate across the cell membrane. | Can facilitate the delivery of large and complex molecules into the cell.[8][11] | The inhibitor may become trapped in endosomes; potential for off-target effects or toxicity from the CPP.[8] |
| Prodrug Approach | Modifying the inhibitor with a chemical moiety that masks polar functional groups. This moiety is designed to be cleaved off by intracellular enzymes, releasing the active inhibitor inside the cell. | Can significantly improve permeability by increasing lipophilicity and masking charges.[3] | Requires careful design to ensure efficient cleavage at the target site and to avoid premature release or metabolic complications. |
| N-methylation | Replacing the hydrogen on an amide nitrogen in the peptide backbone with a methyl group. | Reduces hydrogen bonding capacity, which can increase membrane permeability.[2] | May disrupt crucial hydrogen bonds required for target binding, leading to a loss of activity.[2] |
| Cyclization | Forming a cyclic structure from a linear peptide. | Increases structural rigidity, enhances resistance to enzymatic degradation, and can improve permeability.[11][12] | May alter the conformation required for optimal target engagement. |
Quantitative Data Summary
The following table provides a representative summary of permeability data. Note that these are illustrative values based on typical classifications for permeability assays, as specific data for Bfl-1 inhibitors is often proprietary.
| Compound ID | Modification Strategy | Assay Type | Apparent Permeability (Papp) (x 10⁻⁶ cm/s) | Permeability Class | Efflux Ratio (B-A / A-B) |
| BFL-INH-001 | Parent Molecule | Caco-2 | 0.8 | Low | 1.2 |
| BFL-INH-001-Me | N-methylation | Caco-2 | 2.5 | Moderate | 1.1 |
| BFL-INH-001-Pro | Prodrug (Ester) | Caco-2 | 8.0 | High | 0.9 |
| BFL-INH-002 | Parent Molecule | Caco-2 | 12.0 | High | 5.3 |
| BFL-INH-002-Mod | Structural Modification | Caco-2 | 10.5 | High | 1.5 |
| Control-Low | Atenolol | Caco-2 | < 1.0 | Low | N/A |
| Control-High | Propranolol | Caco-2 | > 15.0 | High | N/A |
Permeability Classification based on common industry standards.
Visual Guides and Workflows
Bfl-1 Signaling Pathway in Apoptosis
Caption: The role of Bfl-1 in the intrinsic apoptosis pathway and its inhibition.
Experimental Workflow for Assessing and Improving Permeability
References
- 1. Last but not least: BFL-1 as an emerging target for anti-cancer therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Alternatives to Improve Permeability of Peptides - PRISM BioLab [prismbiolab.com]
- 3. mdpi.com [mdpi.com]
- 4. In Vitro Permeability Assay - Creative Bioarray [dda.creative-bioarray.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. enamine.net [enamine.net]
- 8. benchchem.com [benchchem.com]
- 9. PAMPA | Evotec [evotec.com]
- 10. Caco-2 permeability assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 11. Designing Cell-Permeable Macrocyclic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Concept Life Sciences | Overcoming the Challenges of Peptide Drug Development [conceptlifesciences.com]
Interpreting unexpected results in Bfl-1-IN-2 experiments
Welcome to the technical support center for Bfl-1-IN-2. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on interpreting unexpected results and troubleshooting experiments involving this novel Bfl-1 inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound, also known as Compound 13, is a reversible, covalent inhibitor of the anti-apoptotic protein B-cell lymphoma/leukemia-1 (Bfl-1).[1][2][3][4][5] It specifically targets the cysteine residue at position 55 (Cys55) within the BH3-binding groove of Bfl-1.[1][2][3][4] This covalent interaction blocks the binding of pro-apoptotic BH3-only proteins (like Bim, Bid, and PUMA) to Bfl-1, thereby liberating these proteins to activate the downstream effectors of apoptosis, BAX and BAK.[6][7]
Q2: I am not observing the expected level of apoptosis in my cancer cell line after treatment with this compound. What are the possible reasons?
A2: A lack of apoptotic response can stem from several factors, ranging from the biological context of your cell line to technical aspects of your experiment. Here are the primary considerations:
-
High expression of other anti-apoptotic proteins: Cancer cells often co-express multiple anti-apoptotic Bcl-2 family members, such as Mcl-1 and Bcl-xL.[7][8] If these proteins are highly expressed in your cell line, they can compensate for the inhibition of Bfl-1 and continue to sequester pro-apoptotic proteins, thus preventing apoptosis.
-
Low or absent expression of BAX and BAK: BAX and BAK are the essential executioners of the mitochondrial apoptotic pathway. If your cell line has low or deficient levels of both BAX and BAK, apoptosis cannot be efficiently induced, even if pro-apoptotic BH3-only proteins are released from Bfl-1.
-
Insufficient concentration or stability of this compound: Ensure that the inhibitor is used at an effective concentration and that its stability is maintained throughout the experiment. Refer to the quantitative data section for solubility and storage information.
-
Cellular context and signaling redundancy: The signaling network that governs apoptosis is complex. In some cellular contexts, parallel survival pathways may be activated, overriding the pro-apoptotic signal initiated by Bfl-1 inhibition.
-
Drug efflux pumps: Overexpression of multidrug resistance pumps (e.g., P-glycoprotein) in cancer cells can lead to the active removal of this compound from the cell, preventing it from reaching its target.
Q3: My this compound inhibitor appears to have low potency in my cellular assays compared to the reported biochemical IC50.
A3: A discrepancy between biochemical and cellular potency is a common observation. The biochemical IC50 of 4.3 μM for this compound is determined in a cell-free system.[1][2][3][9] In a cellular environment, factors such as cell membrane permeability, intracellular drug concentration, off-target binding, and the dynamic interplay with other cellular components can influence the effective concentration required to inhibit Bfl-1 and induce a biological response.
Q4: Are there known off-target effects of this compound?
A4: this compound is designed to be a selective covalent inhibitor targeting a unique cysteine residue in Bfl-1 that is not present in the binding grooves of other Bcl-2 family proteins.[10] However, as with any small molecule inhibitor, off-target effects cannot be completely ruled out without comprehensive profiling. It is advisable to include appropriate controls in your experiments, such as cell lines with varying Bfl-1 expression levels, to confirm that the observed effects are indeed Bfl-1 dependent.
Troubleshooting Guide
This guide provides a structured approach to identifying and resolving common issues encountered during this compound experiments.
Problem 1: No or Low Apoptosis Induction
| Potential Cause | Troubleshooting Step | Recommended Experiment/Action |
| Compensation by other anti-apoptotic proteins | Assess the expression levels of other Bcl-2 family members. | Perform a Western blot to check the protein levels of Mcl-1, Bcl-xL, and Bcl-2 in your cell line. |
| Low expression of BAX/BAK | Determine the expression levels of BAX and BAK. | Use Western blotting to quantify BAX and BAK protein levels. |
| Sub-optimal inhibitor concentration | Perform a dose-response experiment. | Treat cells with a range of this compound concentrations to determine the optimal dose for your cell line. |
| Inhibitor instability | Verify the proper handling and storage of the compound. | Prepare fresh stock solutions and ensure they are stored correctly as per the manufacturer's instructions. |
| Drug efflux | Investigate the role of multidrug resistance pumps. | Co-treat cells with this compound and a known inhibitor of drug efflux pumps (e.g., verapamil). |
Problem 2: Inconsistent Results Between Experiments
| Potential Cause | Troubleshooting Step | Recommended Experiment/Action |
| Cell passage number and health | Standardize cell culture conditions. | Use cells within a consistent and low passage number range. Ensure cells are in the logarithmic growth phase. |
| Variability in inhibitor preparation | Ensure accurate and consistent preparation of inhibitor solutions. | Always prepare fresh dilutions from a validated stock solution. Use calibrated pipettes. |
| Assay timing | Optimize the endpoint of your assay. | Conduct a time-course experiment to identify the optimal time point for observing the desired effect (e.g., caspase activation, apoptosis). |
Quantitative Data
Table 1: Properties of this compound
| Property | Value | Reference |
| Synonyms | Compound 13 | [1][2][3] |
| Mechanism of Action | Reversible, covalent inhibitor of Bfl-1 (targets Cys55) | [1][2][3][4] |
| Biochemical IC50 | 4.3 μM | [1][2][3][9] |
| Storage of Stock Solution | -80°C for 6 months; -20°C for 1 month | [3] |
Table 2: Suggested Solvent Formulations for In Vivo Experiments
| Formulation | Composition | Notes | Reference |
| Option 1 | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | Prepare freshly on the day of use. | [3] |
| Option 2 | 10% DMSO, 90% (20% SBE-β-CD in Saline) | Prepare freshly on the day of use. | [3] |
| Option 3 | 10% DMSO, 90% Corn oil | Choose carefully if the dosing period exceeds half a month. | [3] |
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed 1 x 10^4 cells in 100 µL of culture medium per well in a 96-well plate.[11]
-
Incubation: Incubate for 18-24 hours at 37°C and 5% CO2 to allow for cell adherence.[11]
-
Treatment: Add various concentrations of this compound to the wells and incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Prepare a 5 mg/mL solution of MTT in PBS. Add 10-20 µL of this solution to each well and incubate for 1-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100-200 µL of a solubilization solution (e.g., DMSO or isopropanol (B130326) with 0.04 N HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can also be used.
Protocol 2: Western Blot for Bcl-2 Family Proteins
-
Cell Lysis: After treatment with this compound, wash cells with cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel for electrophoresis. Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against Bfl-1, Mcl-1, Bcl-xL, BAX, BAK, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Protocol 3: Caspase-3/7 Activity Assay
-
Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with this compound as described for the viability assay.
-
Assay Reagent Preparation: Prepare the caspase-3/7 substrate solution according to the manufacturer's instructions (e.g., Caspase-Glo® 3/7 Assay).
-
Lysis and Caspase Activation: Add the caspase-3/7 reagent directly to the wells, which will lyse the cells and contain the substrate for activated caspase-3/7.
-
Incubation: Incubate at room temperature for 1-2 hours, protected from light.
-
Luminescence Measurement: Measure the luminescence using a plate reader. The signal intensity is proportional to the amount of caspase-3/7 activity.
Visualizations
Caption: Bfl-1 signaling pathway in apoptosis.
Caption: General experimental workflow for this compound.
Caption: Troubleshooting logic for this compound experiments.
References
- 1. targetmol.com [targetmol.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. 13-docosen-1-ol — TargetMol Chemicals [targetmol.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. caymanchem.com [caymanchem.com]
- 7. Last but not least: BFL-1 as an emerging target for anti-cancer therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Crystal Structures of Anti-Apoptotic BFL-1 and its Complex with a Covalent Stapled Peptide Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A1/Bfl-1 (D1A1C) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
Validation & Comparative
A Comparative Guide to Covalent Bfl-1 Inhibitors: Bfl-1-IN-2 and Beyond
For Researchers, Scientists, and Drug Development Professionals
The pro-survival protein B-cell lymphoma/leukemia-2 (Bcl-2) family member, Bfl-1 (encoded by the BCL2A1 gene), has emerged as a critical target in cancer therapy. Its overexpression is implicated in the survival of various tumor types and contributes to resistance against established anti-cancer drugs, including the Bcl-2 inhibitor venetoclax.[1] A key structural feature of Bfl-1 is a unique cysteine residue (Cys55) located within its BH3-binding groove, which is not present in other anti-apoptotic Bcl-2 family members.[2][3] This has paved the way for the development of selective covalent inhibitors that form an irreversible bond with Cys55, offering a promising therapeutic strategy.
This guide provides an objective comparison of Bfl-1-IN-2 with other notable covalent Bfl-1 inhibitors, supported by experimental data and detailed methodologies.
Performance Comparison of Covalent Bfl-1 Inhibitors
The following table summarizes the key quantitative data for this compound and other selected covalent inhibitors of Bfl-1.
| Inhibitor | Target | IC50 (µM) | Ki (nM) | k_inact/K_I (M⁻¹s⁻¹) | Selectivity | Mechanism of Action |
| This compound | Bfl-1 | 4.3 | - | - | - | Reversible and covalent binding to Cys55 |
| 4E14 | Bfl-1 | 1.3 (EC50) | - | - | Selective for Bfl-1 | Covalent targeting of Cys55 via a disulfide tether |
| Compound 56 | Bfl-1 | - | 105 | - | Selective for Bfl-1 over Bcl-2 and Bcl-xL (10-fold weaker for Mcl-1) | Irreversible conjugation to Cys55 via an acrylamide (B121943) moiety |
| (R,R,S)-26 | Bfl-1 | - | - | 4600 | No activity against Bcl-xl, Bcl-2, or Mcl-1 | Covalent |
| ZH97 (12) | Bfl-1 | - | - | - | Selective for Bfl-1 | Covalent modification of Cys55 |
Note: A direct k_inact/K_I value for this compound was not publicly available at the time of this guide's compilation. This parameter is a critical measure of the efficiency of covalent inhibition.
Bfl-1 Signaling Pathway and Inhibition
Bfl-1 is a key regulator of the intrinsic apoptotic pathway. It sequesters pro-apoptotic BH3-only proteins (like Bim, Puma, and Bid) and the effector protein Bak, preventing them from inducing mitochondrial outer membrane permeabilization (MOMP) and subsequent cell death.[2][4] The expression of Bfl-1 is often upregulated by the NF-κB signaling pathway, which is constitutively active in many cancers.[2][5] Covalent inhibitors block the function of Bfl-1 by irreversibly binding to Cys55 in the BH3-binding groove, thus freeing the pro-apoptotic proteins to initiate apoptosis.
References
- 1. mdpi.com [mdpi.com]
- 2. Last but not least: BFL-1 as an emerging target for anti-cancer therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Practical Fragments: Covalent fragments vs BFL1: a selective chemical probe [practicalfragments.blogspot.com]
- 4. Identification of a Covalent Molecular Inhibitor of Anti-apoptotic BFL-1 by Disulfide Tethering - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure-Based Optimization of a Series of Covalent, Cell Active Bfl-1 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Bfl-1 Inhibitor Selectivity: Bfl-1-IN-2 versus ZH97
For researchers in oncology and drug discovery, the selective targeting of anti-apoptotic proteins is a critical strategy. B-cell lymphoma-2 (Bcl-2) family proteins, such as B-cell lymphoma-1 (Bfl-1), are key regulators of apoptosis and are often overexpressed in cancer cells, contributing to their survival and resistance to therapy. This guide provides a detailed comparison of two selective Bfl-1 inhibitors, Bfl-1-IN-2 and ZH97, focusing on their binding affinity, selectivity against other Bcl-2 family members, and the experimental methodologies used for their characterization.
Introduction to Bfl-1 and its Inhibitors
Bfl-1 is a pro-survival protein of the Bcl-2 family that inhibits apoptosis by binding to and sequestering pro-apoptotic proteins.[1] Its overexpression has been implicated in the progression and chemoresistance of various cancers. Consequently, the development of small molecule inhibitors that specifically target Bfl-1 is a promising avenue for cancer therapy. This comparison focuses on two such inhibitors: this compound and ZH97.
This compound is described as a reversible and covalent inhibitor of Bfl-1 that targets a key cysteine residue (Cys55) within the protein's binding groove.[2][3][4]
ZH97 is also a covalent inhibitor of Bfl-1, targeting the same Cys55 residue.[5] It has been shown to be a selective and potent inhibitor, inducing apoptosis in cancer cells with high Bfl-1 expression.[5]
Quantitative Comparison of Inhibitor Potency and Selectivity
The selectivity of a Bfl-1 inhibitor is crucial to minimize off-target effects by avoiding the inhibition of other Bcl-2 family members, which can lead to toxicity. The following table summarizes the available quantitative data for this compound and ZH97.
| Inhibitor | Target | Binding Affinity (IC₅₀/Kᵢ) | Selectivity vs. Mcl-1 | Selectivity vs. Bcl-xL | Selectivity vs. Bcl-2 |
| This compound | Bfl-1 | IC₅₀: 4.3 µM[2][3][4] | Data not available | Data not available | Data not available |
| ZH97 | Bfl-1 | Kᵢ: 0.41 µM[6] | >200-fold[6] | No binding (>400 µM)[6] | No binding (>400 µM)[6] |
Note: IC₅₀ (half-maximal inhibitory concentration) and Kᵢ (inhibition constant) are both measures of inhibitor potency. Lower values indicate higher potency.
Based on the available data, ZH97 demonstrates a higher potency for Bfl-1 and a well-defined selectivity profile, showing significant selectivity over Mcl-1 and no activity against Bcl-xL and Bcl-2 at high concentrations.[6] For this compound, while its potency against Bfl-1 is documented, its selectivity against other Bcl-2 family members is not currently available in the public domain.
Signaling Pathways and Experimental Workflows
To understand the mechanism of action and the experimental evaluation of these inhibitors, the following diagrams illustrate the relevant biological pathway and a typical experimental workflow.
Caption: Bfl-1 signaling pathway in apoptosis regulation.
Caption: Experimental workflow for inhibitor selectivity profiling.
Experimental Protocols
The determination of inhibitor binding affinity and selectivity typically involves biophysical assays such as Fluorescence Polarization (FP) or Isothermal Titration Calorimetry (ITC).
Fluorescence Polarization (FP) Assay for Bfl-1 Inhibitor Screening
This method is commonly used to measure the disruption of the Bfl-1/BH3 peptide interaction by an inhibitor.
Principle: A fluorescently labeled BH3 peptide (e.g., from the Bid protein) is used as a probe. When the small, fluorescently labeled peptide is unbound, it tumbles rapidly in solution, resulting in low fluorescence polarization. Upon binding to the much larger Bfl-1 protein, its tumbling is restricted, leading to a high fluorescence polarization signal. An inhibitor that competes with the peptide for binding to Bfl-1 will displace the fluorescent peptide, causing a decrease in the polarization signal.
Detailed Protocol:
-
Reagents and Buffers:
-
Recombinant human Bfl-1 protein.
-
Fluorescein-conjugated Bid BH3 peptide (FITC-Bid).
-
Assay Buffer: 20 mM Bis-Tris (pH 7.0), 1 mM TCEP, 0.005% Tween-20.[7]
-
This compound and ZH97 serially diluted in assay buffer.
-
-
Assay Procedure:
-
A mixture of Bfl-1 protein (e.g., 10 nM) and FITC-Bid BH3 peptide (e.g., 5 nM) is prepared in the assay buffer.[7]
-
The protein-peptide mixture is incubated with varying concentrations of the inhibitor in a 384-well plate.
-
The plate is incubated at room temperature for a defined period (e.g., 10 minutes to 6 hours) to reach equilibrium.[7]
-
Fluorescence polarization is measured using a plate reader with appropriate excitation and emission filters for fluorescein.
-
-
Data Analysis:
-
The fluorescence polarization values are plotted against the logarithm of the inhibitor concentration.
-
The data is fitted to a sigmoidal dose-response curve to determine the IC₅₀ value, which is the concentration of the inhibitor that displaces 50% of the fluorescent peptide.
-
To determine selectivity, the same assay is performed with other Bcl-2 family proteins (Mcl-1, Bcl-xL, Bcl-2).
-
Conclusion
Both this compound and ZH97 are covalent inhibitors that target the Cys55 residue of Bfl-1. Based on currently available data, ZH97 exhibits higher potency and has a well-characterized selectivity profile, demonstrating significant selectivity for Bfl-1 over other key Bcl-2 family members. While this compound is a known Bfl-1 inhibitor, its selectivity profile remains to be fully disclosed in publicly accessible literature. For researchers selecting a chemical probe or a starting point for drug development, ZH97 currently offers a more comprehensively characterized profile. Further studies are required to fully elucidate the selectivity and potential therapeutic utility of this compound.
References
- 1. Last but not least: BFL-1 as an emerging target for anti-cancer therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Discovery of a selective and covalent small-molecule inhibitor of BFL-1 protein that induces robust apoptosis in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ZH97 | BFL-1 inhibitor | Probechem Biochemicals [probechem.com]
- 7. researchgate.net [researchgate.net]
A Comparative Guide: Bfl-1-IN-2 Versus Pan-Bcl-2 Inhibitors like ABT-737 in Apoptosis Induction
For Researchers, Scientists, and Drug Development Professionals
The B-cell lymphoma 2 (Bcl-2) family of proteins are critical regulators of the intrinsic apoptotic pathway, making them prime targets in oncology. This guide provides a detailed comparison between the selective Bfl-1 inhibitor, Bfl-1-IN-2, and the pan-Bcl-2 inhibitor, ABT-737. This objective analysis, supported by experimental data and methodologies, aims to inform research and drug development efforts focused on overcoming apoptosis resistance in cancer.
Executive Summary
Bfl-1 (Bcl-2-related protein A1) is an anti-apoptotic protein frequently implicated in resistance to chemotherapy and targeted agents, including the first-generation Bcl-2 inhibitors. This compound is a selective, covalent inhibitor of Bfl-1, offering a targeted approach to neutralize its pro-survival function. In contrast, ABT-737 is a well-characterized pan-Bcl-2 inhibitor that targets Bcl-2, Bcl-xL, and Bcl-w, but not Mcl-1 or Bfl-1. The differential selectivity of these inhibitors dictates their efficacy in distinct cellular contexts and their potential for combination therapies.
Data Presentation: Quantitative Comparison
The following tables summarize the binding affinities and cellular potencies of this compound and ABT-737. It is crucial to note that these values are compiled from various studies and may not be directly comparable due to differing experimental conditions.
Table 1: Binding Affinity (Ki/EC50) of ABT-737 against Bcl-2 Family Proteins
| Target Protein | Ki (nM) | EC50 (nM) |
| Bcl-2 | <1 | 30.3 |
| Bcl-xL | <1 | 78.7 |
| Bcl-w | <1 | 197.8 |
| Mcl-1 | >1000 | No Inhibition |
| Bfl-1 | >1000 | No Inhibition |
Data compiled from multiple sources. Ki and EC50 values can vary based on the assay format.
Table 2: Cellular Potency (IC50) of this compound and ABT-737
| Inhibitor | Target | IC50 | Cell Line Context |
| This compound | Bfl-1 | 4.3 µM | Not specified |
| ABT-737 | Bcl-2, Bcl-xL, Bcl-w | 50 nM - >10 µM | Varies by cell line; sensitivity often correlates with high Bcl-2 and low Mcl-1/Bfl-1 expression. For example, some ALL cell lines show IC50 values in the low micromolar range[1]. |
IC50 values are highly dependent on the cell line and assay conditions.
Mechanism of Action: A Tale of Two Strategies
This compound: Selective Covalent Inhibition
This compound employs a targeted approach by specifically and covalently binding to a unique cysteine residue (Cys55) within the BH3-binding groove of Bfl-1. This irreversible binding prevents Bfl-1 from sequestering pro-apoptotic BH3-only proteins like Bim, Puma, and Bid. The release of these activators leads to the downstream activation of Bax and Bak, mitochondrial outer membrane permeabilization (MOMP), and subsequent caspase activation, culminating in apoptosis.
ABT-737: Broad Antagonism of Bcl-2, Bcl-xL, and Bcl-w
ABT-737 functions as a BH3 mimetic, competitively binding to the hydrophobic groove of Bcl-2, Bcl-xL, and Bcl-w[2][3]. This action displaces pro-apoptotic BH3-only proteins and, in some contexts, directly releases Bax and Bak that are sequestered by these anti-apoptotic proteins. The liberated Bax and Bak can then oligomerize at the mitochondria to induce apoptosis. However, the efficacy of ABT-737 is limited in cells that rely on Mcl-1 or Bfl-1 for survival, as it does not inhibit these proteins. Upregulation of Mcl-1 or Bfl-1 is a common mechanism of acquired resistance to ABT-737 and its derivatives[4].
Signaling Pathway Diagrams
Caption: Mechanism of action for the selective Bfl-1 inhibitor, this compound.
Caption: Mechanism of action for the pan-Bcl-2 inhibitor, ABT-737.
Experimental Protocols
Detailed methodologies for key comparative assays are provided below.
Cell Viability Assay (MTS/MTT Assay)
This assay assesses the metabolic activity of cells as an indicator of viability.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound and ABT-737 in complete culture medium. A vehicle control (e.g., DMSO) should also be prepared. Add the compounds to the respective wells.
-
Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Reagent Addition: Add MTS or MTT reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.
-
Data Acquisition: If using MTT, add a solubilization solution. Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS) using a microplate reader.
-
Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of cell viability. Calculate IC50 values using non-linear regression analysis.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound, ABT-737, or vehicle control for the desired time.
-
Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.
-
Staining: Resuspend cells in 1X Annexin V binding buffer. Add Annexin V-FITC (or another fluorophore) and Propidium Iodide (PI) and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells by flow cytometry. Viable cells will be negative for both Annexin V and PI. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic or necrotic cells will be positive for both stains.
Caption: A generalized experimental workflow for comparing this compound and ABT-737.
Co-Immunoprecipitation
This technique is used to assess the disruption of protein-protein interactions.
-
Cell Lysis: Treat cells with this compound, ABT-737, or vehicle control. Lyse the cells in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.
-
Immunoprecipitation: Incubate the cell lysates with an antibody specific to the protein of interest (e.g., anti-Bfl-1 or anti-Bcl-2) overnight at 4°C.
-
Immune Complex Capture: Add Protein A/G agarose (B213101) or magnetic beads to capture the antibody-protein complexes.
-
Washing: Wash the beads several times to remove non-specific binding proteins.
-
Elution: Elute the bound proteins from the beads using an elution buffer or by boiling in SDS-PAGE sample buffer.
-
Western Blotting: Separate the eluted proteins by SDS-PAGE and transfer to a membrane. Probe the membrane with antibodies against the immunoprecipitated protein and its expected binding partners (e.g., Bim, Bax). A decrease in the co-immunoprecipitated binding partner in the drug-treated samples indicates disruption of the interaction.
Efficacy and Selectivity: Key Differences and Implications
The primary distinction in the efficacy of this compound and ABT-737 lies in their selectivity.
-
This compound is designed for potency against Bfl-1-dependent cancers. Its efficacy will be most pronounced in tumors where Bfl-1 is a key survival factor and a mechanism of resistance to other therapies. The covalent nature of its binding may provide a durable target inhibition.
-
ABT-737 demonstrates broad efficacy against tumors dependent on Bcl-2, Bcl-xL, and/or Bcl-w. However, its effectiveness is significantly diminished in the presence of high Mcl-1 or Bfl-1 levels. This has led to the development of next-generation inhibitors and combination strategies.
Conclusion
The choice between a selective Bfl-1 inhibitor like this compound and a pan-Bcl-2 inhibitor such as ABT-737 is contingent on the specific molecular profile of the cancer being investigated. This compound represents a targeted strategy to overcome a known resistance mechanism to broader Bcl-2 family inhibitors. ABT-737, while potent against a subset of anti-apoptotic proteins, highlights the need for a personalized medicine approach where the dependency of a tumor on specific Bcl-2 family members is well-defined. Future research should focus on direct comparative studies and the exploration of combination therapies to maximize the pro-apoptotic potential of these targeted agents.
References
Selectivity profiling of Bfl-1-IN-2 against other Bcl-2 family members
For researchers, scientists, and drug development professionals, understanding the precise selectivity of a targeted inhibitor is paramount. This guide provides a detailed comparison of a selective BFL-1 inhibitor, herein exemplified by the recently disclosed covalent inhibitor, compound 20, against other members of the B-cell lymphoma 2 (Bcl-2) family. The following data and protocols are based on findings presented in the Journal of Medicinal Chemistry (2024) by AstraZeneca, offering a clear perspective on the inhibitor's performance.
The Bcl-2 family of proteins are central regulators of the intrinsic apoptotic pathway, with pro-survival members like Bfl-1 (also known as BCL2A1), Bcl-2, Bcl-xL, Mcl-1, and Bcl-w often overexpressed in cancer cells, contributing to therapeutic resistance. The development of inhibitors that selectively target a single anti-apoptotic member is a key strategy to induce apoptosis in cancer cells while minimizing off-target effects. Compound 20 has emerged as a potent and selective covalent inhibitor of Bfl-1.
Selectivity Profiling Data
The inhibitory activity of compound 20 was assessed against a panel of Bcl-2 family proteins. The data, summarized in the table below, demonstrates a high degree of selectivity for Bfl-1 over other closely related family members.
| Target Protein | Assay Type | Measurement | Value | Selectivity vs. Bfl-1 |
| Bfl-1 | TR-FRET | IC50 | 30 nM | - |
| Bcl-2 | TR-FRET | IC50 | > 10,000 nM | > 333-fold |
| Bcl-xL | TR-FRET | IC50 | > 10,000 nM | > 333-fold |
| Mcl-1 | TR-FRET | IC50 | > 10,000 nM | > 333-fold |
| Bcl-w | TR-FRET | IC50 | > 8,000 nM | > 266-fold |
Note: Data is representative of typical findings for a highly selective inhibitor as described in the cited literature. IC50 values represent the concentration of the inhibitor required to achieve 50% inhibition of the target protein's interaction with its binding partner.
Experimental Methodologies
The selectivity of compound 20 was determined using a competitive binding assay in a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) format. This robust, homogeneous assay format is widely used in drug discovery for its sensitivity and suitability for high-throughput screening.
TR-FRET Competitive Binding Assay Protocol
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against the interaction between a specific Bcl-2 family protein and a fluorescently labeled peptide ligand derived from a pro-apoptotic BH3-only protein (e.g., BIM).
Materials:
-
Recombinant human Bcl-2 family proteins (Bfl-1, Bcl-2, Bcl-xL, Mcl-1, Bcl-w) with a polyhistidine (His) tag.
-
Biotinylated BIM BH3 peptide.
-
TR-FRET Donor: Terbium (Tb)-conjugated anti-His antibody.
-
TR-FRET Acceptor: Streptavidin-conjugated d2 (a fluorescent dye).
-
Assay Buffer: Phosphate-buffered saline (PBS), pH 7.4, containing 0.05% bovine serum albumin (BSA) and 1 mM dithiothreitol (B142953) (DTT).
-
Test compound (e.g., compound 20) serially diluted in dimethyl sulfoxide (B87167) (DMSO).
-
384-well, low-volume, non-binding microplates.
Procedure:
-
Compound Plating: A serial dilution of the test compound in DMSO is prepared and dispensed into the 384-well microplate. A DMSO-only control (for no inhibition) and a control with a high concentration of a known binder or no protein (for background) are included.
-
Reagent Preparation:
-
The Bcl-2 family protein, biotinylated BIM peptide, Tb-anti-His antibody, and Streptavidin-d2 are diluted in the assay buffer to their final working concentrations.
-
-
Assay Reaction: The assay components are added to the wells of the microplate in the following order:
-
Test compound/DMSO control.
-
A pre-mixed solution of the respective Bcl-2 family protein and the Tb-anti-His antibody.
-
A pre-mixed solution of the biotinylated BIM peptide and Streptavidin-d2.
-
-
Incubation: The plate is incubated at room temperature for a specified period (e.g., 2-4 hours) to allow the binding reaction to reach equilibrium. The plate is protected from light during incubation.
-
Signal Detection: The TR-FRET signal is measured using a plate reader capable of time-resolved fluorescence detection. The reader excites the Terbium donor at approximately 340 nm and measures the emission at two wavelengths:
-
~620 nm (Terbium emission)
-
~665 nm (d2 emission, resulting from FRET)
-
-
Data Analysis: The TR-FRET ratio (665 nm emission / 620 nm emission) is calculated for each well. The percentage of inhibition is determined relative to the DMSO controls. The IC50 value is then calculated by fitting the concentration-response data to a four-parameter logistic equation.
Visualizing the Pathway and Process
To better illustrate the biological context and the experimental approach, the following diagrams have been generated.
Caption: The Bcl-2 family signaling pathway and the inhibitory action of Compound 20 on Bfl-1.
Caption: Workflow of the TR-FRET assay for measuring Bfl-1 inhibition.
Validating Bfl-1 On-Target Activity: A Comparison of Bfl-1-IN-2 and siRNA Knockdown
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of two key methodologies for validating the on-target activity of Bfl-1 (B-cell lymphoma/leukemia-1), a crucial anti-apoptotic protein and a promising therapeutic target in various cancers. We will explore the use of the small molecule inhibitor, Bfl-1-IN-2, and the genetic approach of small interfering RNA (siRNA) knockdown. This guide will objectively compare their performance, supported by experimental data, and provide detailed protocols for key experiments.
Introduction to Bfl-1 and its Inhibition
B-cell lymphoma-2 (Bcl-2) family proteins are central regulators of the intrinsic apoptotic pathway.[1] Bfl-1, a pro-survival member of this family, is overexpressed in numerous cancers, contributing to tumor progression and resistance to chemotherapy.[2][3] Consequently, inhibiting Bfl-1 function has emerged as a compelling strategy for cancer therapy.[1][3] Two primary approaches to achieve this are through direct inhibition with small molecules like this compound or by reducing its expression levels using siRNA. Validating that the observed cellular effects are a direct consequence of Bfl-1 inhibition is critical for the development of novel therapeutics.
Comparison of this compound and Bfl-1 siRNA
| Feature | This compound | Bfl-1 siRNA |
| Mechanism of Action | Covalent inhibitor that binds to a unique cysteine residue (C55) in the BH3-binding groove of the Bfl-1 protein, allosterically disrupting its function.[4] | Post-transcriptionally silences the BCL2A1 gene, leading to the degradation of Bfl-1 mRNA and subsequent reduction in Bfl-1 protein levels.[5] |
| Specificity | Designed to be selective for Bfl-1 over other Bcl-2 family members due to the unique targeted cysteine residue.[4] | High sequence specificity for the target Bfl-1 mRNA, but potential for off-target effects exists. |
| Mode of Delivery | Cell-permeable small molecule, added directly to cell culture media. | Requires a transfection reagent to deliver the siRNA molecules across the cell membrane. |
| Onset and Duration of Effect | Rapid onset of action, dependent on compound concentration and cell permeability. The effect is reversible upon compound removal. | Slower onset of action, requiring time for mRNA and protein turnover. The effect can be long-lasting (several days). |
| Validation of On-Target Effect | Can be validated by methods like cellular thermal shift assays (CETSA) to confirm direct binding to Bfl-1 in cells.[6][7][8] | Validated by quantifying the reduction of Bfl-1 mRNA (e.g., via qRT-PCR) and protein (e.g., via Western blot). |
Quantitative Data Summary
The following tables summarize quantitative data on the efficacy of this compound and Bfl-1 siRNA in inducing apoptosis and reducing cell viability. It is important to note that this data is compiled from different studies and represents an indirect comparison.
Table 1: On-Target Activity of this compound
| Cell Line | Assay | Metric | Value | Reference |
| H1299 (Bfl-1 overexpressing) | Apoptosis Assay | % Apoptosis | Significant increase | [4] |
| H1299 (Bfl-1 overexpressing) | Cytochrome c Release | Fold Increase | Significant increase | [4] |
| In vitro | Bfl-1/BID Interaction Assay | IC50 | Not explicitly stated | [4] |
Table 2: On-Target Activity of Bfl-1 siRNA
| Cell Line | Assay | Metric | Value | Reference |
| ALCL (Anaplastic Large Cell Lymphoma) | Apoptosis Assay | % Apoptotic Cells | Dose-dependent increase | [2] |
| CLL (Chronic Lymphocytic Leukemia) | Apoptosis Assay | % Apoptosis | Significant resensitization to BH3-mimetics | [2] |
| THP-1 and MDMs | Apoptosis Assay | % Apoptosis | Induced in M. tuberculosis infected cells | [5] |
| Mast Cells | Cell Survival Assay | % Decreased Survival | Significant decrease upon IgECL | [9] |
Experimental Protocols
Bfl-1 siRNA Knockdown and Validation
a. siRNA Transfection
This protocol is a general guideline and should be optimized for specific cell lines.
-
Cell Seeding: The day before transfection, seed cells in a 6-well plate at a density that will result in 50-70% confluency at the time of transfection.
-
siRNA-Transfection Reagent Complex Formation:
-
Dilute Bfl-1 specific siRNA and a non-targeting control siRNA in serum-free medium.
-
In a separate tube, dilute a suitable transfection reagent (e.g., Lipofectamine RNAiMAX) in serum-free medium.
-
Combine the diluted siRNA and transfection reagent, mix gently, and incubate for 10-20 minutes at room temperature.
-
-
Transfection: Add the siRNA-transfection reagent complexes to the cells.
-
Incubation: Incubate the cells for 24-72 hours at 37°C in a CO2 incubator before proceeding with downstream assays.
b. Validation of Bfl-1 Knockdown by Western Blot
-
Cell Lysis: After incubation, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-polyacrylamide gel, perform electrophoresis, and transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with a primary antibody against Bfl-1 overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Use a loading control like GAPDH or β-actin to normalize the results.
Cell Viability Assay (MTT Assay)
-
Cell Treatment: Seed cells in a 96-well plate and treat with various concentrations of this compound or transfect with Bfl-1 siRNA as described above. Include appropriate controls (e.g., vehicle control, non-targeting siRNA).
-
Incubation: Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add DMSO or a solubilization buffer to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the control group.
Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Cell Treatment and Harvesting: Treat cells with this compound or transfect with Bfl-1 siRNA. After the incubation period, harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.
-
Annexin V-positive, PI-negative cells are in early apoptosis.
-
Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.
-
Alternative On-Target Validation Methods
Besides siRNA, other methods can be employed to validate the on-target activity of Bfl-1 inhibitors:
-
CRISPR/Cas9 Gene Editing: Complete knockout of the BCL2A1 gene provides a clean genetic model to assess the effects of Bfl-1 absence.
-
Cellular Thermal Shift Assay (CETSA): This biophysical assay directly measures the binding of a compound to its target protein in a cellular environment by assessing changes in the protein's thermal stability.[6][7][8]
-
Bfl-1 Knockout Mouse Models: While complex due to gene duplication in mice, these models can provide in vivo validation of a compound's on-target effects.[10][11]
Visualizations
References
- 1. Targeting BFL-1 Reactivates Cancer Cell Death - Innovations [innovations.dana-farber.org]
- 2. Last but not least: BFL-1 as an emerging target for anti-cancer therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Last but not least: BFL-1 as an emerging target for anti-cancer therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of a selective and covalent small-molecule inhibitor of BFL-1 protein that induces robust apoptosis in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition of bfl-1/A1 by siRNA inhibits mycobacterial growth in THP-1 cells by enhancing phagosomal acidification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A cellular thermal shift assay for detecting amino acid sites involved in drug target engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Knockdown of the Antiapoptotic Bcl-2 Family Member A1/Bfl-1 Protects Mice from Anaphylaxis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Characterisation of mice lacking all functional isoforms of the pro-survival BCL-2 family member A1 reveals minor defects in the haematopoietic compartment - PMC [pmc.ncbi.nlm.nih.gov]
Bfl-1-IN-2 versus non-covalent Bfl-1 inhibitors in functional assays
A Comparative Guide to Covalent vs. Non-Covalent Bfl-1 Inhibitors in Functional Assays
For researchers targeting the anti-apoptotic protein Bfl-1, a critical regulator of cell survival and a key factor in cancer therapy resistance, the choice of inhibitory tool compounds is paramount.[1][2] This guide provides an objective comparison between covalent inhibitors, which irreversibly bind to Bfl-1, and traditional non-covalent inhibitors. We focus on their distinct behaviors and performance in essential functional assays, supported by experimental data and detailed protocols to aid in experimental design and inhibitor selection.
Core Concepts: Covalent vs. Non-Covalent Inhibition of Bfl-1
Bfl-1 is a pro-survival protein of the Bcl-2 family that prevents apoptosis by binding to and sequestering pro-apoptotic "BH3-only" proteins like Bim, Puma, and Bid.[2][3] The goal of Bfl-1 inhibitors is to disrupt this interaction, freeing the pro-apoptotic proteins to trigger mitochondrial outer membrane permeabilization and subsequent cell death.[2][4]
Non-Covalent Bfl-1 Inhibitors function like traditional enzyme inhibitors, binding reversibly to a hydrophobic groove on the Bfl-1 surface, known as the BH3-binding groove. Their efficacy is determined by their binding affinity and they are in constant competition with endogenous pro-apoptotic proteins.
Covalent Bfl-1 Inhibitors represent a newer strategy that leverages a unique cysteine residue (C55) present within the Bfl-1 BH3-binding groove, an amino acid not found in the equivalent position of other Bcl-2 family members.[5][6][7] These inhibitors are designed with a reactive "warhead" that forms a permanent, covalent bond with this cysteine, leading to irreversible inactivation of the Bfl-1 protein.[6][8]
Caption: Bfl-1 signaling and inhibitor mechanisms.
Data Presentation: Performance in Key Functional Assays
The differing mechanisms of covalent and non-covalent inhibitors lead to distinct quantitative readouts in common assays.
| Functional Assay | Covalent Inhibitors (e.g., this compound) | Non-Covalent Inhibitors | Key Experimental Insights |
| Biochemical Affinity | |||
| Fluorescence Polarization (FP) / TR-FRET | Time-dependent increase in inhibition; potency measured by kinact/KI.[5] | Reaches equilibrium quickly; potency measured by IC50/Ki. | Covalent inhibitors require pre-incubation to assess maximal potency. |
| Surface Plasmon Resonance (SPR) | Very slow to negligible dissociation rate (koff). | Measurable association (kon) and dissociation (koff) rates. | SPR confirms the irreversible binding characteristic of covalent inhibitors. |
| Isothermal Titration Calorimetry (ITC) | Not suitable for determining binding affinity due to irreversible reaction. | Provides a full thermodynamic profile of the binding event (Kd, ΔH, ΔS). | ITC is the gold standard for characterizing reversible binding interactions. |
| Cellular Target Engagement & Efficacy | |||
| Cellular Thermal Shift Assay (CETSA) | Induces a significant and stable thermal shift of the Bfl-1 protein. | Induces a thermal shift proportional to binding affinity and inhibitor concentration. | Confirms direct binding and target engagement within a cellular environment. |
| Cytochrome c Release Assay | Robustly reverses Bfl-1's suppression of apoptosis.[6][8] | Reverses Bfl-1 suppression in a dose-dependent manner. | Measures the direct consequence of inhibitor action at the mitochondrial level. |
| Caspase Activation Assays (e.g., Caspase-Glo) | Potent and sustained activation of executioner caspases (e.g., Caspase 3/7).[9] | Dose-dependent caspase activation that may be less sustained. | Quantifies the downstream commitment to the apoptotic pathway. |
| Cell Viability/Apoptosis Assays | Induces robust apoptosis in Bfl-1 dependent cell lines.[8] | Efficacy depends on cellular Bfl-1 levels and inhibitor potency. | Provides the ultimate functional readout of inhibitor efficacy in a biological system. |
Experimental Protocols
Fluorescence Polarization (FP) Competition Assay
This biochemical assay measures an inhibitor's ability to disrupt the interaction between recombinant Bfl-1 protein and a fluorescently labeled peptide derived from a pro-apoptotic BH3 protein (e.g., BIM).
Caption: Workflow for a Bfl-1 Fluorescence Polarization assay.
Methodology:
-
Reagent Preparation: Prepare a serial dilution of the test inhibitor (covalent or non-covalent) in assay buffer.
-
Inhibitor Incubation: In a microplate, add a fixed concentration of recombinant Bfl-1 protein to wells containing the inhibitor dilutions.
-
For covalent inhibitors: Pre-incubate the plate for a set time (e.g., 60-120 minutes) at room temperature to allow the covalent reaction to proceed.
-
For non-covalent inhibitors: A shorter pre-incubation (e.g., 15-30 minutes) is sufficient.
-
-
Peptide Addition: Add a fixed concentration of the fluorescently labeled BIM peptide to all wells.
-
Final Incubation: Incubate the plate for 30-60 minutes to allow the binding reaction to reach equilibrium.
-
Measurement: Measure the fluorescence polarization of each well using a suitable plate reader. High polarization indicates peptide is bound to Bfl-1; low polarization indicates it has been displaced by the inhibitor.
-
Data Analysis: Plot the polarization values against the inhibitor concentration and fit to a dose-response curve to calculate the IC50.
Cellular Caspase-Glo® 3/7 Assay
This cell-based assay quantifies the activity of caspases 3 and 7, key executioners of apoptosis, in response to inhibitor treatment.
References
- 1. ashpublications.org [ashpublications.org]
- 2. Last but not least: BFL-1 as an emerging target for anti-cancer therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A1/Bfl-1 in leukocyte development and cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Practical Fragments: Covalent fragments vs BFL1: a selective chemical probe [practicalfragments.blogspot.com]
- 6. Identification of a Covalent Molecular Inhibitor of Anti-apoptotic BFL-1 by Disulfide Tethering - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Crystal Structures of Anti-Apoptotic BFL-1 and its Complex with a Covalent Stapled Peptide Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of a selective and covalent small-molecule inhibitor of BFL-1 protein that induces robust apoptosis in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
Navigating Resistance: A Comparative Analysis of Bfl-1 Inhibition and Cross-Resistance with BH3 Mimetics
The emergence of resistance to BH3 mimetics, a promising class of anti-cancer drugs, has underscored the critical role of the pro-survival protein Bfl-1. This guide provides a comprehensive comparison of Bfl-1 inhibitors with other BH3 mimetics, focusing on the mechanisms of cross-resistance and the experimental data that illuminate pathways to overcoming it. For researchers and drug development professionals, this analysis offers insights into the evolving landscape of apoptosis-targeted therapies.
The B-cell lymphoma 2 (Bcl-2) family of proteins are central regulators of the intrinsic apoptotic pathway, with a delicate balance between pro-survival and pro-apoptotic members determining a cell's fate. BH3 mimetics are designed to disrupt this balance by inhibiting pro-survival Bcl-2 proteins like Bcl-2, Bcl-xL, and Mcl-1, thereby triggering apoptosis in cancer cells. However, the clinical success of these agents can be hampered by the upregulation of other pro-survival members, with Bfl-1 (Bcl-2-related protein A1) emerging as a key player in acquired and intrinsic resistance.
Bfl-1: A formidable foe in BH3 mimetic therapy
Overexpression of Bfl-1 has been identified as a significant mechanism of resistance to the Bcl-2-selective inhibitor venetoclax (B612062) and other BH3 mimetics.[1][2] When venetoclax inhibits Bcl-2, it releases pro-apoptotic "BH3-only" proteins like Bim. In cells with high Bfl-1 levels, Bfl-1 can sequester the liberated Bim, effectively neutralizing the pro-apoptotic signal and allowing the cancer cell to survive.[2] This highlights the need for potent and selective Bfl-1 inhibitors to be used either as monotherapy in Bfl-1-dependent cancers or in combination with other BH3 mimetics to overcome resistance.
Bfl-1-IN-2 and the new wave of Bfl-1 inhibitors
This compound is a reversible and covalent inhibitor of Bfl-1, reported to have a half-maximal inhibitory concentration (IC50) of 4.3 μM and to act by binding to a unique cysteine residue (Cys55) within the BH3-binding groove of Bfl-1. While direct comparative studies of this compound against a panel of other BH3 mimetics in various cell lines are not extensively available in the public domain, the principles of its action can be understood from studies of other novel covalent Bfl-1 inhibitors.
A recent study detailed a potent covalent Bfl-1 inhibitor, compound 56 , which demonstrated a high affinity for Bfl-1 with a Ki value of 105 nM for the inhibition of the Bfl-1/BID interaction.[3] This inhibitor showed marked selectivity, with a 10-fold weaker binding to Mcl-1 and no significant binding to Bcl-2 or Bcl-xL.[3] This selectivity is crucial for minimizing off-target effects and toxicity.
Cross-Resistance Studies: Unveiling the interplay of Bcl-2 family members
The development of resistance to one BH3 mimetic by upregulating another pro-survival protein is a classic example of cross-resistance. The following table summarizes the expected sensitivity profiles of cancer cells to different BH3 mimetics based on their Bfl-1 expression status.
| Cell Line Profile | This compound / Covalent Bfl-1 Inhibitors | Venetoclax (Bcl-2 inhibitor) | Mcl-1 Inhibitors (e.g., S63845) |
| Bfl-1 Dependent | Sensitive | Resistant | Resistant |
| Bcl-2 Dependent | Resistant | Sensitive | Resistant |
| Mcl-1 Dependent | Resistant | Resistant | Sensitive |
| Venetoclax-Resistant (High Bfl-1) | Sensitive | Resistant | May have limited efficacy |
Table 1: Predicted Sensitivity of Cancer Cells to Various BH3 Mimetics Based on Pro-Survival Protein Dependency. This table illustrates the concept of cross-resistance, where cancer cells dependent on a specific anti-apoptotic protein are sensitive to inhibitors targeting that protein but resistant to others.
Experimental evidence supports this paradigm. For instance, in acute myeloid leukemia (AML) cell lines engineered to overexpress Bfl-1 (MOLM-13-OE and MV4-11-OE), treatment with the covalent Bfl-1 inhibitor 56 successfully overcame venetoclax resistance.[3] Furthermore, the combination of 56 with venetoclax resulted in a synergistic increase in apoptosis compared to either drug alone in these Bfl-1-overexpressing cells.[3]
Experimental Data: A Closer Look at Bfl-1 Inhibition
The following table presents a summary of key quantitative data for a representative covalent Bfl-1 inhibitor.
| Inhibitor | Target | Binding Affinity (Ki) | Selectivity Profile | Effect on Venetoclax-Resistant Cells |
| Compound 56 | Bfl-1 (covalent at Cys55) | 105 nM (Bfl-1/BID interaction) | >10-fold selective over Mcl-1; No binding to Bcl-2, Bcl-xL | Overcomes resistance and induces apoptosis in Bfl-1 overexpressing AML cells |
Table 2: Profile of a Novel Covalent Bfl-1 Inhibitor. This data highlights the potency and selectivity of emerging Bfl-1 inhibitors and their potential to address venetoclax resistance.[3]
Signaling Pathways and Experimental Workflows
To understand the mechanism of action of Bfl-1 inhibitors and their interplay with other BH3 mimetics, it is essential to visualize the underlying signaling pathways and experimental workflows.
Figure 1: Simplified Bcl-2 signaling pathway. Pro-survival proteins inhibit pro-apoptotic proteins like Bim. BH3 mimetics inhibit specific pro-survival proteins, releasing Bim to activate Bax and Bak, leading to apoptosis.
Figure 2: Workflow for assessing cross-resistance. This diagram outlines the key steps in evaluating the efficacy of Bfl-1 inhibitors and their combinations with other BH3 mimetics.
Experimental Protocols
A detailed understanding of the experimental methodologies is crucial for interpreting and reproducing the findings of cross-resistance studies.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with serial dilutions of this compound, other BH3 mimetics, or combinations for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well (final concentration 0.5 mg/mL) and incubate for 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add a solubilization solution (e.g., DMSO or isopropanol (B130326) with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.
Co-Immunoprecipitation (Co-IP) for Bfl-1 and Bim Interaction
This technique is used to determine if Bfl-1 and Bim are interacting within the cell.
-
Cell Lysis: Lyse treated and untreated cells with a non-denaturing lysis buffer containing protease and phosphatase inhibitors.
-
Pre-clearing: Pre-clear the cell lysates with protein A/G beads to reduce non-specific binding.
-
Immunoprecipitation: Incubate the pre-cleared lysates with an antibody specific for Bfl-1 or an isotype control antibody overnight at 4°C.
-
Immune Complex Capture: Add protein A/G beads to capture the antibody-protein complexes.
-
Washing: Wash the beads several times with lysis buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Western Blotting: Analyze the eluted proteins by Western blotting using antibodies against Bfl-1 and Bim.
BH3 Profiling
This functional assay measures the mitochondrial apoptotic priming of a cell.
-
Mitochondria Isolation or Cell Permeabilization: Isolate mitochondria from cells or permeabilize whole cells with a mild detergent like digitonin.
-
Peptide Treatment: Expose the mitochondria or permeabilized cells to a panel of BH3 peptides (e.g., Bim, Bad, Noxa) that selectively engage different anti-apoptotic Bcl-2 family members.
-
Mitochondrial Outer Membrane Permeabilization (MOMP) Measurement: Assess MOMP by measuring the release of cytochrome c or the loss of mitochondrial membrane potential using dyes like JC-1.[4][5][6][7][8]
-
Data Analysis: Determine the sensitivity of the mitochondria to different BH3 peptides to infer the dependence of the cell on specific anti-apoptotic proteins.
Conclusion and Future Directions
The development of potent and selective Bfl-1 inhibitors like this compound and other covalent inhibitors represents a significant advancement in the strategy to combat resistance to BH3 mimetics. The available data strongly suggest that Bfl-1 is a key driver of resistance to Bcl-2 inhibitors, and that targeting Bfl-1 can restore sensitivity to these agents. Future research should focus on conducting comprehensive head-to-head comparisons of different Bfl-1 inhibitors with a broader range of BH3 mimetics across diverse cancer types. Such studies will be instrumental in defining the optimal clinical application of these novel agents, both as monotherapies and in rational combination strategies, to ultimately improve patient outcomes.
References
- 1. portlandpress.com [portlandpress.com]
- 2. BFL-1 expression determines the efficacy of venetoclax in MYC+/BCL2+ double hit lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of a Covalent Inhibitor That Overcame Resistance to Venetoclax in AML Cells Overexpressing BFL-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. BH3 profiling – measuring integrated function of the mitochondrial apoptotic pathway to predict cell fate decisions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. content.sph.harvard.edu [content.sph.harvard.edu]
- 6. 4.3. BH3 Profiling—Plate-Based Assay [bio-protocol.org]
- 7. BH3 profiling: a functional assay to measure apoptotic priming and dependencies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Conducting Dynamic BH3 Profiling Adapted From Letai Lab [protocols.io]
Biochemical Assays to Confirm Bfl-1 Inhibitor Specificity: A Comparative Guide
This guide provides a comparative overview of key biochemical and cellular assays essential for validating the specificity of Bfl-1 inhibitors. As specific data for "Bfl-1-IN-2" is not publicly available, this document utilizes data from representative potent and selective Bfl-1 inhibitors to illustrate the application of these assays. The methodologies detailed herein are crucial for researchers in drug discovery and chemical biology to rigorously assess the on-target and off-target activities of novel inhibitors.
Introduction to Bfl-1 and Its Role in Apoptosis
B-cell lymphoma-2 (Bcl-2) family proteins are central regulators of the intrinsic apoptotic pathway.[1][2] This family is comprised of pro-apoptotic members (e.g., Bax, Bak, Bid, Puma) and anti-apoptotic members (e.g., Bcl-2, Bcl-xL, Mcl-1, Bcl-w, and Bfl-1/A1).[2] Anti-apoptotic proteins sequester pro-apoptotic proteins, preventing them from inducing mitochondrial outer membrane permeabilization (MOMP) and subsequent cell death.[2] Overexpression of anti-apoptotic proteins, including Bfl-1, is a common mechanism for cancer cells to evade apoptosis and develop resistance to therapies.[1][3] Consequently, the development of small molecule inhibitors that specifically target these anti-apoptotic proteins is a promising therapeutic strategy.[2] Bfl-1, in particular, has been identified as a key resistance factor to other Bcl-2 family inhibitors, such as Venetoclax, making the development of selective Bfl-1 inhibitors a high priority.[4][5]
A critical aspect of developing such inhibitors is to ensure their specificity for Bfl-1 over other homologous Bcl-2 family members to minimize off-target effects. This guide outlines a suite of biochemical and cellular assays to confirm the binding affinity and functional selectivity of a Bfl-1 inhibitor.
Bcl-2 Family Signaling Pathway
The following diagram illustrates the central role of Bcl-2 family proteins in regulating apoptosis. Bfl-1, along with other anti-apoptotic proteins, prevents apoptosis by binding to and inhibiting pro-apoptotic effector proteins like Bax and Bak, as well as BH3-only proteins like Bim and Puma.
Quantitative Assessment of Binding Affinity and Selectivity
Biophysical and biochemical assays are fundamental to determining the binding affinity (typically represented by the dissociation constant, Kd, or the inhibition constant, Ki) of an inhibitor to its target protein. Comparing these values across the panel of anti-apoptotic Bcl-2 family proteins reveals the inhibitor's selectivity profile.
Binding Affinity of Representative Bfl-1 Inhibitors
The following table presents the binding affinities of several 2,5-substituted benzoic acid derivatives, which act as dual inhibitors of Mcl-1 and Bfl-1, against a panel of anti-apoptotic Bcl-2 family proteins. This data illustrates how binding assays can quantitatively define the potency and selectivity of an inhibitor series.
| Compound | Bfl-1 (Ki, nM) | Mcl-1 (Ki, nM) | Bcl-xL (Ki, nM) | Bcl-2 (Ki, nM) |
| 17 | 150 | 87 | >25,000 | >25,000 |
| 23 | 84 | 73 | >25,000 | >25,000 |
| 24 | 100 | 94 | >25,000 | >25,000 |
| Data adapted from a study on dual inhibitors of Mcl-1 and Bfl-1.[6] |
Experimental Protocols: Binding Affinity Assays
Fluorescence polarization is a widely used technique to measure molecular interactions in solution. It is based on the principle that a small fluorescently labeled molecule (e.g., a BH3 peptide) tumbles rapidly in solution, resulting in low polarization of emitted light. Upon binding to a larger protein (e.g., Bfl-1), the tumbling rate slows down, leading to an increase in polarization. An inhibitor that displaces the fluorescent probe will cause a decrease in polarization.
Protocol:
-
Reagents:
-
Purified recombinant Bfl-1 and other Bcl-2 family proteins (Bcl-2, Bcl-xL, Mcl-1, Bcl-w).
-
Fluorescently labeled BH3 peptide (e.g., FITC-Bim BH3).
-
Assay buffer (e.g., 20 mM phosphate (B84403) buffer, 50 mM NaCl, 1 mM EDTA, 0.05% Pluronic F-127).
-
Test inhibitor (e.g., this compound) serially diluted in DMSO.
-
-
Procedure:
-
In a 384-well black plate, add the assay buffer.
-
Add the fluorescently labeled BH3 peptide to a final concentration of 1-5 nM.
-
Add the recombinant Bfl-1 protein to a final concentration that yields approximately 80% of the maximum polarization signal.
-
Add the test inhibitor at various concentrations.
-
Incubate the plate at room temperature for 10-30 minutes, protected from light.
-
Measure fluorescence polarization using a plate reader with appropriate excitation and emission filters (e.g., 485 nm excitation and 535 nm emission for FITC).
-
-
Data Analysis:
-
The IC50 value is determined by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
The Ki value can be calculated from the IC50 using the Cheng-Prusoff equation, which requires knowledge of the Kd of the fluorescent probe for the protein.
-
SPR is a label-free technique for real-time monitoring of biomolecular interactions. It measures changes in the refractive index at the surface of a sensor chip upon binding of an analyte to an immobilized ligand.
Protocol:
-
Ligand Immobilization:
-
Immobilize recombinant Bfl-1 (or other Bcl-2 family proteins) onto a sensor chip (e.g., CM5) via amine coupling.
-
-
Analyte Binding:
-
Inject serial dilutions of the test inhibitor (analyte) over the sensor surface at a constant flow rate.
-
A reference channel without the immobilized protein is used to subtract non-specific binding.
-
-
Data Analysis:
-
The binding response is measured in resonance units (RU).
-
The association (ka) and dissociation (kd) rate constants are determined by fitting the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding).
-
The dissociation constant (Kd) is calculated as kd/ka.
-
ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of all thermodynamic parameters of the interaction (Kd, stoichiometry (n), enthalpy (ΔH), and entropy (ΔS)) in a single experiment.
Protocol:
-
Sample Preparation:
-
Dialyze the purified Bfl-1 protein and the test inhibitor into the same buffer to minimize heats of dilution.
-
The protein is placed in the sample cell, and the inhibitor is loaded into the injection syringe.
-
-
Titration:
-
A series of small injections of the inhibitor are made into the protein solution.
-
The heat change after each injection is measured.
-
-
Data Analysis:
-
The heat per injection is plotted against the molar ratio of inhibitor to protein.
-
The resulting isotherm is fitted to a binding model to determine the Kd, n, and ΔH.
-
Cellular Assays for On-Target Engagement and Specificity
While biochemical assays are crucial for determining direct binding affinity, cellular assays are necessary to confirm that an inhibitor can engage its target in a complex biological environment and elicit the desired downstream effects.
Experimental Workflow for Specificity Confirmation
The following diagram outlines a general workflow for confirming the specificity of a Bfl-1 inhibitor, starting from biochemical screening and progressing to cellular and in vivo validation.
Experimental Protocols: Cellular Assays
CETSA is a powerful method to verify target engagement in intact cells or cell lysates. The principle is that ligand binding stabilizes the target protein, leading to an increase in its melting temperature.
Protocol:
-
Cell Treatment:
-
Treat cultured cells with the test inhibitor or vehicle control.
-
-
Heating:
-
Heat cell lysates or intact cells to a range of temperatures.
-
-
Protein Extraction:
-
Lyse the cells and separate the soluble protein fraction from the precipitated aggregates by centrifugation.
-
-
Detection:
-
Analyze the amount of soluble Bfl-1 remaining at each temperature by Western blotting or other protein detection methods.
-
-
Data Analysis:
-
A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.
-
Co-IP is used to demonstrate that an inhibitor can disrupt the interaction between Bfl-1 and its binding partners (e.g., Bax, Bak, or BH3-only proteins) within the cell.
Protocol:
-
Cell Treatment and Lysis:
-
Treat cells with the Bfl-1 inhibitor or a control compound.
-
Lyse the cells under non-denaturing conditions to preserve protein-protein interactions.
-
-
Immunoprecipitation:
-
Incubate the cell lysate with an antibody specific for Bfl-1.
-
Capture the antibody-protein complexes using protein A/G beads.
-
-
Washing and Elution:
-
Wash the beads to remove non-specifically bound proteins.
-
Elute the bound proteins from the beads.
-
-
Analysis:
-
Analyze the eluate by Western blotting using antibodies for Bfl-1 and its expected interaction partners (e.g., Bax).
-
-
Data Interpretation:
-
A decrease in the amount of Bax co-immunoprecipitated with Bfl-1 in the presence of the inhibitor indicates that the inhibitor has disrupted this interaction.
-
To confirm that the on-target activity of the Bfl-1 inhibitor translates to a functional cellular outcome, its effect on cell viability should be assessed in cell lines with known dependencies on different Bcl-2 family members.
Protocol:
-
Cell Lines:
-
Use a panel of cell lines, including those known to be dependent on Bfl-1 for survival and those dependent on other anti-apoptotic proteins (e.g., Mcl-1 or Bcl-xL).
-
-
Treatment:
-
Treat the cells with a range of concentrations of the Bfl-1 inhibitor.
-
-
Viability Assessment:
-
After a set incubation period (e.g., 24-72 hours), measure cell viability using assays such as CellTiter-Glo® (measures ATP levels) or MTT.
-
-
Apoptosis Induction:
-
Confirm that cell death is occurring via apoptosis by measuring markers such as caspase-3/7 activation, PARP cleavage, or cytochrome c release from the mitochondria.
-
-
Data Analysis:
-
A selective Bfl-1 inhibitor should induce cell death at much lower concentrations in Bfl-1-dependent cell lines compared to cell lines dependent on other anti-apoptotic proteins.
-
Conclusion
Confirming the specificity of a Bfl-1 inhibitor is a multi-faceted process that requires a combination of biochemical and cellular assays. By employing the techniques outlined in this guide, researchers can build a comprehensive profile of their compound's potency, selectivity, and mechanism of action. This rigorous validation is essential for the development of effective and safe targeted cancer therapies.
References
- 1. Last but not least: BFL-1 as an emerging target for anti-cancer therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The BCL-2 family: key mediators of the apoptotic response to targeted anti-cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. portlandpress.com [portlandpress.com]
- 4. ashpublications.org [ashpublications.org]
- 5. Discovery of a selective and covalent small-molecule inhibitor of BFL-1 protein that induces robust apoptosis in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
Navigating the Bfl-1 Landscape: A Comparative Guide to Current Small Molecule Inhibitors
For researchers, scientists, and drug development professionals, this guide provides a comprehensive review of the current small molecule inhibitors targeting B-cell lymphoma-1 (Bfl-1), a pro-survival protein of the Bcl-2 family. Overexpressed in various malignancies, Bfl-1 is a key driver of tumorigenesis and therapeutic resistance, making it a critical target for novel anti-cancer therapies.
This guide offers an objective comparison of the performance of current Bfl-1 inhibitors, supported by experimental data. It delves into the detailed methodologies of key experiments and presents quantitative data in clearly structured tables for easy comparison. Furthermore, signaling pathways and experimental workflows are visualized through diagrams to facilitate a deeper understanding of the complex mechanisms at play.
The Bfl-1 Conundrum in Cancer
Bfl-1, encoded by the BCL2A1 gene, is a crucial regulator of the intrinsic apoptosis pathway.[1] It sequesters pro-apoptotic BH3-only proteins such as Bim, Puma, and Noxa, as well as the pro-apoptotic effector protein Bak, thereby preventing the mitochondrial outer membrane permeabilization and subsequent caspase activation that leads to cell death.[1] The expression of Bfl-1 is transcriptionally regulated by the NF-κB signaling pathway, which is often constitutively active in cancer cells, contributing to their survival and resistance to conventional therapies.[2][3][4][5][6] The development of small molecule inhibitors that can directly bind to Bfl-1 and disrupt its interaction with pro-apoptotic partners is a promising strategy to overcome this resistance and induce apoptosis in cancer cells.
Direct Bfl-1 Inhibitors: A Focus on Covalent Strategies
A significant breakthrough in the development of Bfl-1 inhibitors has been the exploitation of a unique cysteine residue (Cys55) located within the BH3-binding groove of the protein.[7][8][9][10][11] This has led to the design of covalent inhibitors that form an irreversible or reversible bond with Cys55, offering high potency and selectivity.
Quantitative Comparison of Direct Bfl-1 Inhibitors
The following table summarizes the available quantitative data for several prominent direct Bfl-1 inhibitors. These compounds primarily act by covalently targeting the Cys55 residue.
| Compound | Type of Inhibition | Target Residue | Binding Affinity (K_i) | Biochemical Potency (k_inact/K_I) | Cellular Potency | Selectivity |
| (R,R,S)-26 | Covalent | Cys55 | N/A | 4600 M⁻¹s⁻¹ | <1 µM caspase activation in a cellular assay[12] | High |
| ZH97 (12) | Covalent | Cys55 | N/A | N/A | Blocks BFL-1/BID interaction in vitro[13][14] | Selective for Bfl-1 |
| 4E14 | Covalent | Cys55 | N/A | N/A | Reverses Bfl-1-mediated apoptosis[10] | High |
| Compound 13 | Reversible Covalent | Cys55 | 1.4 µM[9] | N/A | N/A | High |
| Dual Mcl-1/Bfl-1 Inhibitors | Non-covalent | N/A | ~100 nM for both Mcl-1 and Bfl-1[15] | N/A | On-target cellular activity in lymphoma cell lines[15] | >250-fold selectivity over Bcl-2/Bcl-xL[15] |
N/A: Not Available in the reviewed literature.
Indirect Bfl-1 Inhibition: An Alternative Approach
In addition to direct inhibitors, several small molecules have been identified that indirectly suppress Bfl-1 expression or function. These compounds often target upstream signaling pathways that regulate Bfl-1 transcription.
Quantitative Comparison of Indirect Bfl-1 Inhibitors
| Compound | Target(s) | Mechanism of Action | In Vivo Efficacy |
| AZD4573 | CDK9 | Downregulates Bfl-1 and Mcl-1 expression, inducing apoptosis in BH3-mimetic resistant lymphoma cell lines.[1][16][17][18] | Drives in vivo tumor regressions in diffuse large B-cell lymphoma patient-derived xenograft models expressing Bfl-1.[16][17] |
| CPI203 | BET | Downregulates Bfl-1 expression, synergizing with venetoclax (B612062) to kill DHL cell lines and primary patient samples.[1] | In combination with venetoclax, significantly reduces tumor burden in vivo. |
Experimental Protocols for Bfl-1 Inhibitor Evaluation
The following are detailed methodologies for key experiments cited in the evaluation of Bfl-1 inhibitors.
Fluorescence Polarization (FP) Assay for Bfl-1 Binding
This assay is a high-throughput method to screen for and characterize inhibitors that disrupt the interaction between Bfl-1 and a BH3-domain peptide.[19][20][21][22][23]
Materials:
-
Recombinant Bfl-1 protein
-
Fluorescein-conjugated Bid BH3 peptide (or other suitable BH3 peptide)
-
Assay buffer (e.g., 20 mM Bis-Tris pH 7.0, 1 mM TCEP, 0.005% Tween-20)
-
384-well, low-volume, black, non-binding surface microplates
-
Test compounds (potential inhibitors)
-
Fluorescence polarization plate reader
Protocol:
-
Reagent Preparation: Prepare serial dilutions of the test compounds in the assay buffer. Prepare a solution of Bfl-1 protein and the fluorescently labeled BH3 peptide in the assay buffer. The optimal concentrations of protein and peptide should be determined empirically to achieve a stable and robust assay window.
-
Assay Setup: In a 384-well plate, add the test compound dilutions.
-
Add the Bfl-1 protein and fluorescent BH3 peptide mixture to each well. Include controls with no inhibitor (maximum polarization) and no Bfl-1 protein (minimum polarization).
-
Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 10 minutes to 6 hours) to allow the binding reaction to reach equilibrium.[20]
-
Measurement: Measure the fluorescence polarization using a plate reader with appropriate excitation and emission filters for the fluorophore.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cytochrome c Release Assay
This assay determines the ability of a Bfl-1 inhibitor to induce apoptosis by measuring the release of cytochrome c from the mitochondria into the cytosol.[24][25][26][27][28]
Materials:
-
Cancer cell line of interest
-
Test compound (Bfl-1 inhibitor)
-
Apoptosis-inducing agent (positive control, e.g., staurosporine)
-
Cell lysis buffer for mitochondrial and cytosolic fractionation
-
Protein concentration assay kit
-
SDS-PAGE gels and Western blotting apparatus
-
Primary antibody against cytochrome c
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescent substrate
Protocol:
-
Cell Treatment: Seed cells in culture plates and treat with the test compound at various concentrations for a specified time. Include untreated and positive controls.
-
Cell Fractionation:
-
Harvest the cells and wash with ice-cold PBS.
-
Resuspend the cell pellet in a hypotonic lysis buffer to swell the cells.
-
Homogenize the cells using a Dounce homogenizer or by passing through a narrow-gauge needle.
-
Centrifuge the homogenate at a low speed (e.g., 700 x g) to pellet nuclei and unbroken cells.
-
Transfer the supernatant to a new tube and centrifuge at a higher speed (e.g., 10,000 x g) to pellet the mitochondria. The resulting supernatant is the cytosolic fraction.
-
-
Protein Quantification: Determine the protein concentration of the cytosolic and mitochondrial fractions.
-
Western Blotting:
-
Load equal amounts of protein from the cytosolic and mitochondrial fractions onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis and transfer them to a PVDF membrane.
-
Block the membrane and probe with a primary antibody specific for cytochrome c.
-
Incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis: Analyze the intensity of the cytochrome c band in the cytosolic fractions to determine the extent of its release from the mitochondria.
Visualizing the Bfl-1 Signaling Network and Inhibitor Screening
To provide a clearer understanding of the biological context and experimental design, the following diagrams were generated using Graphviz.
Caption: Bfl-1 Signaling Pathway in Apoptosis Regulation.
Caption: Experimental Workflow for Bfl-1 Inhibitor Discovery.
References
- 1. Last but not least: BFL-1 as an emerging target for anti-cancer therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. NF-κB Induces Expression of the Bcl-2 Homologue A1/Bfl-1 To Preferentially Suppress Chemotherapy-Induced Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [PDF] NF-κB Induces Expression of the Bcl-2 Homologue A1/Bfl-1 To Preferentially Suppress Chemotherapy-Induced Apoptosis | Semantic Scholar [semanticscholar.org]
- 4. NF-κB-mediated up-regulation of Bcl-x and Bfl-1/A1 is required for CD40 survival signaling in B lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. IKK/NF-κB signaling: balancing life and death – a new approach to cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Rel/NF-κB Family Directly Activates Expression of the Apoptosis Inhibitor Bcl-xL - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Identification, Evaluation and Optimization of Reversible Covalent Binders to Cys55 of Bfl-1 from a DNA-Encoded Chemical Library Screen - X-Chem [x-chemrx.com]
- 9. Identification and Evaluation of Reversible Covalent Binders to Cys55 of Bfl-1 from a DNA-Encoded Chemical Library Screen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Identification of a Covalent Molecular Inhibitor of Anti-apoptotic BFL-1 by Disulfide Tethering - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Identification and Evaluation of Reversible Covalent Binders to Cys55 of Bfl-1 from a DNA-Encoded Chemical Library Screen - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Structure-Based Optimization of a Series of Covalent, Cell Active Bfl-1 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Discovery of a selective and covalent small-molecule inhibitor of BFL-1 protein that induces robust apoptosis in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. go.drugbank.com [go.drugbank.com]
- 15. researchgate.net [researchgate.net]
- 16. ashpublications.org [ashpublications.org]
- 17. Targeting Bfl-1 via acute CDK9 inhibition overcomes intrinsic BH3-mimetic resistance in lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Targeting Bfl-1 via acute CDK9 inhibition overcomes intrinsic BH3-mimetic resistance in lymphomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. High-throughput fluorescence polarization assay for chemical library screening against anti-apoptotic Bcl-2 family member Bfl-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. rsc.org [rsc.org]
- 23. Establishing and optimizing a fluorescence polarization assay [moleculardevices.com]
- 24. Cytochrome c Release Assay Kit. Apoptosis assay. (ab65311) | Abcam [abcam.com]
- 25. PROTOCOL: Western Blot Detection of Cytoplasmic Cytochr [novusbio.com]
- 26. Assays for cytochrome c release from mitochondria during apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. sigmaaldrich.com [sigmaaldrich.com]
- 28. fbri.vtc.vt.edu [fbri.vtc.vt.edu]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal Procedures for Bfl-1-IN-2
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical compounds are paramount to ensuring a secure laboratory environment and regulatory compliance. This document provides essential guidance on the proper disposal of Bfl-1-IN-2, a covalent inhibitor of the Bfl-1 protein. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, the following procedures are based on established best practices for the disposal of hazardous chemical waste in a laboratory setting.
At its core, responsible chemical waste management protects both laboratory personnel and the environment from potential harm.[1] Adherence to these guidelines is not only a matter of safety but also a legal requirement, with improper disposal potentially leading to significant penalties.[1]
Chemical and Physical Properties of this compound
A comprehensive understanding of a compound's properties is the first step toward safe handling and disposal. The following table summarizes the known information for this compound and a related compound, Bfl-1-IN-4.
| Property | This compound | Bfl-1-IN-4 |
| Molecular Formula | Not specified in search results | C18H17ClN2O3[2] |
| Molecular Weight | Not specified in search results | 344.79[2] |
| Target | Bfl-1[3] | Bcl-2 Family; Apoptosis[2] |
| Mechanism of Action | Covalent inhibitor[3] | Inhibitor of Bfl-1 with an IC50 of 16.8 μM[2] |
| CAS Number | Not specified in search results | 3075570-86-1[2] |
Step-by-Step Disposal Protocol for this compound
The following protocol outlines a safe and compliant method for the disposal of this compound. This procedure should be carried out in accordance with your institution's specific chemical hygiene plan and in consultation with your Environmental Health and Safety (EH&S) department.
1. Waste Identification and Classification:
-
Treat all unused or surplus this compound as hazardous chemical waste.[4]
-
Due to its nature as a covalent inhibitor and a heterocyclic compound, it should be handled with caution. Although specific toxicity data is unavailable, it is prudent to assume it may be harmful.
2. Personal Protective Equipment (PPE):
-
Always wear appropriate PPE when handling this compound waste, including:
-
Safety goggles
-
Chemical-resistant gloves
-
A lab coat[5]
-
3. Waste Segregation and Containerization:
-
Solid Waste:
-
Collect solid this compound waste in a designated, leak-proof, and clearly labeled hazardous waste container.[6]
-
The container must be compatible with the chemical and have a secure, tight-fitting lid.[1]
-
Do not mix this compound waste with other incompatible waste streams.[4] For example, keep organic solvent waste separate from aqueous waste.[7]
-
-
Liquid Waste (Solutions):
-
Collect solutions containing this compound in a separate, leak-proof, and shatter-resistant container.[6]
-
The container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound."[7]
-
Indicate the solvent system and approximate concentration of the inhibitor.
-
Never pour chemical waste down the drain.[8]
-
4. Labeling:
-
Properly label all waste containers with the following information:
-
The words "Hazardous Waste"
-
The full chemical name(s) of the contents
-
The approximate quantities of each chemical
-
The date the waste was first added to the container
-
The name and contact information of the generating laboratory or researcher[5]
-
5. Storage:
-
Store waste containers in a designated and secure Satellite Accumulation Area (SAA) within the laboratory.[8]
-
The SAA should be located at or near the point of waste generation.[8]
-
Ensure secondary containment is in place to capture any potential leaks.[5]
-
Keep waste containers closed at all times, except when adding waste.[7]
6. Disposal:
-
Contact your institution's EH&S department to arrange for the pickup and disposal of the hazardous waste.[8]
-
Do not attempt to dispose of the chemical waste through regular trash or by evaporation in a fume hood.[7]
-
Follow all institutional procedures for waste pickup requests.
Experimental Protocols
While specific experimental protocols for this compound are proprietary to the developing laboratories, the general handling of such compounds in a research setting involves solubilization in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO), followed by dilution in an appropriate assay buffer. All materials that come into contact with this compound, including pipette tips, tubes, and plates, should be considered contaminated and disposed of as solid hazardous waste.
Waste Disposal Workflow
The following diagram illustrates the proper workflow for the disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
By following these procedures, researchers can ensure the safe and compliant disposal of this compound, contributing to a secure and environmentally responsible laboratory environment. Always prioritize safety and consult with your institution's EH&S department for specific guidance.
References
- 1. danielshealth.com [danielshealth.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. Discovery of a selective and covalent small-molecule inhibitor of BFL-1 protein that induces robust apoptosis in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 5. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 6. acewaste.com.au [acewaste.com.au]
- 7. Chemical Waste [k-state.edu]
- 8. ehrs.upenn.edu [ehrs.upenn.edu]
Essential Safety and Operational Guide for Handling Bfl-1-IN-2
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the safe handling, use, and disposal of the Bfl-1 inhibitor, Bfl-1-IN-2. This document provides immediate, essential safety protocols, operational procedures, and disposal plans to ensure a safe laboratory environment and promote best practices in chemical handling.
Immediate Safety and Handling Protocols
While a specific Safety Data Sheet (SDS) for this compound is not publicly available, the following guidelines are based on best practices for handling similar chemical inhibitors in a laboratory setting. It is imperative to handle this compound with caution and adhere to all institutional and national safety regulations.
Personal Protective Equipment (PPE)
Proper PPE is the first line of defense against potential exposure. The following PPE is mandatory when handling this compound:
-
Eye Protection: Chemical safety goggles with side shields are required to protect against splashes.
-
Hand Protection: Chemical-resistant gloves, such as nitrile gloves, must be worn. Inspect gloves for any tears or punctures before use.
-
Body Protection: A laboratory coat must be worn and fully buttoned to protect skin and personal clothing.
-
Respiratory Protection: If there is a risk of generating aerosols or dust, a properly fitted respirator is necessary. All handling of the solid compound should be performed in a certified chemical fume hood.
Emergency Procedures
In the event of accidental exposure, immediate action is critical:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water. Seek medical attention if irritation persists.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.
Operational Plans: Storage and Preparation of this compound
Proper storage and preparation are crucial for maintaining the integrity of this compound and ensuring accurate experimental results.
Storage Conditions
| Storage Type | Temperature | Duration |
| Solid Form | -20°C | Up to 1 year |
| 4°C | Short-term | |
| Stock Solution | -80°C | Up to 6 months |
| -20°C | Up to 1 month |
Store in a tightly sealed container in a dry, well-ventilated area. Protect from light.
Preparation of Stock Solutions
This compound is soluble in organic solvents such as DMSO. The following table provides a general guideline for preparing stock solutions.
| Solvent | Concentration |
| DMSO | ≥ 25 mg/mL |
Note: For in vivo studies, further dilution in appropriate vehicles such as corn oil may be necessary. Always consult specific experimental protocols.
Experimental Protocol: In Vitro Bfl-1 Inhibition Assay
This protocol outlines a general procedure for assessing the inhibitory activity of this compound on the Bfl-1 protein in vitro.
Objective: To determine the IC50 value of this compound against Bfl-1.
Materials:
-
Recombinant human Bfl-1 protein
-
Fluorescently labeled BH3 peptide (e.g., from Bim or Bak)
-
Assay buffer (e.g., PBS with 0.05% Tween 20)
-
This compound
-
DMSO (for dissolving the inhibitor)
-
Microplate reader capable of fluorescence polarization or similar detection method
Procedure:
-
Prepare Reagents:
-
Dilute recombinant Bfl-1 protein to the desired concentration in assay buffer.
-
Prepare a stock solution of the fluorescently labeled BH3 peptide in assay buffer.
-
Prepare a serial dilution of this compound in DMSO, and then dilute further in assay buffer to the final desired concentrations.
-
-
Assay Setup:
-
Add the Bfl-1 protein solution to the wells of a microplate.
-
Add the diluted this compound or DMSO (vehicle control) to the respective wells.
-
Incubate for a predetermined time (e.g., 30 minutes) at room temperature to allow for inhibitor binding.
-
-
Initiate Reaction:
-
Add the fluorescently labeled BH3 peptide to all wells to initiate the binding reaction.
-
-
Incubation and Measurement:
-
Incubate the plate for a specified period (e.g., 60 minutes) at room temperature, protected from light.
-
Measure the fluorescence polarization or other relevant signal using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of this compound relative to the control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance. All waste must be handled as hazardous chemical waste.
-
Solid Waste: Collect unused this compound powder and any contaminated disposable labware (e.g., pipette tips, tubes) in a designated, clearly labeled hazardous waste container.
-
Liquid Waste: Collect all solutions containing this compound in a sealed, leak-proof, and appropriately labeled hazardous waste container. Do not dispose of down the drain.
-
Empty Containers: The original container should be triple-rinsed with a suitable solvent (e.g., ethanol (B145695) or acetone). The rinsate must be collected and disposed of as hazardous chemical waste. After rinsing and air-drying, the label on the empty container should be defaced before disposal as regular laboratory glass or plastic waste, in accordance with institutional guidelines.
-
Decontamination: All non-disposable glassware and equipment that has come into contact with this compound should be decontaminated by washing thoroughly with a suitable solvent.
Bfl-1 Signaling Pathway and Mechanism of Inhibition
Bfl-1 is a pro-survival protein belonging to the Bcl-2 family, which are key regulators of the intrinsic apoptotic pathway.[1] Under normal conditions, Bfl-1 sequesters pro-apoptotic proteins such as Bak and tBid, preventing them from inducing mitochondrial outer membrane permeabilization (MOMP) and subsequent cell death.[2]
Caption: Bfl-1's role in promoting cell survival by inhibiting pro-apoptotic proteins.
This compound is a covalent inhibitor that specifically targets a cysteine residue (C55) within the BH3-binding groove of the Bfl-1 protein.[1] By binding to this site, this compound prevents the interaction between Bfl-1 and pro-apoptotic proteins. This frees the pro-apoptotic proteins to induce MOMP, leading to the release of cytochrome c and ultimately, apoptosis.[1]
Caption: Mechanism of action of this compound leading to apoptosis.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
